molecular formula C8H15NO B1380373 1-Azaspiro[4.4]nonan-4-ol CAS No. 1553896-22-2

1-Azaspiro[4.4]nonan-4-ol

Cat. No.: B1380373
CAS No.: 1553896-22-2
M. Wt: 141.21 g/mol
InChI Key: SORMPYXQFVFPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.4]nonan-4-ol is an organic compound featuring a spirocyclic architecture that incorporates both a nitrogen and a hydroxyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This structure is a core scaffold of Cephalotaxus alkaloids, a class of natural products known for their potent biological activities. The parent alkaloid of this family, cephalotaxine, and its ester derivative, homoharringtonine (omacetaxine mepesuccinate), are of significant research interest. Homoharringtonine, in particular, has been approved for the treatment of chronic myeloid leukemia, underscoring the therapeutic potential of this structural class . The 1-azaspiro[4.4]nonane ring system present in this compound is a key structural motif that researchers aim to access through efficient synthetic methods. Recent methodologies have advanced to include domino radical bicyclizations and nitroso-ene cyclizations, which allow for the construction of this complex spirocyclic skeleton in a single step from appropriately functionalized precursors . These synthetic routes are a key focus in modern organic chemistry for building structurally complex molecules. As a building block, 1-Azaspiro[4.4]nonan-4-ol provides researchers with a versatile platform for the development of new compounds and the total synthesis of complex natural products. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-3-6-9-8(7)4-1-2-5-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORMPYXQFVFPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553896-22-2
Record name 1-azaspiro[4.4]nonan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Azaspirocyclic Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity and refined pharmacological profiles has never been greater. Azaspirocycles, bicyclic systems sharing a single nitrogen-containing atom, have emerged as a pivotal class of structures that address the limitations of traditional flat, aromatic compounds.[1] Their inherent rigidity and defined spatial arrangement of substituents provide a powerful tool for medicinal chemists to optimize ligand-receptor interactions, enhance target selectivity, and improve pharmacokinetic properties.[2][3]

The 1-azaspiro[4.4]nonane framework, in particular, is a key structural motif found in a variety of biologically active natural products and synthetic compounds.[4][5] Derivatives of this scaffold have shown promise in diverse therapeutic areas, from anticancer agents to modulators of nicotinic acetylcholine receptors.[4][6] The introduction of a hydroxyl group at the 4-position of this scaffold, yielding 1-Azaspiro[4.4]nonan-4-ol, offers a strategic point for further functionalization and modulation of its physicochemical properties. A thorough understanding of these properties is therefore fundamental for its effective application in drug design and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Azaspiro[4.4]nonan-4-ol. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines predicted data with detailed, field-proven experimental protocols for the determination of these key parameters. This approach is designed to empower researchers to either validate the predicted properties or characterize novel derivatives based on this promising scaffold.

Molecular Profile of 1-Azaspiro[4.4]nonan-4-ol

A foundational understanding of a molecule begins with its basic structural and identifying information. For 1-Azaspiro[4.4]nonan-4-ol, this information is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChemLite[7]
Molecular Weight 141.21 g/mol BLDpharm[8]
Monoisotopic Mass 141.11537 DaPubChemLite[7]
CAS Number 1553896-22-2BLDpharm[8]
SMILES OC1CCNC12CCCC2BLDpharm[8]
InChI InChI=1S/C8H15NO/c10-7-3-6-9-8(7)4-1-2-5-8/h7,9-10H,1-6H2PubChemLite[7]
InChIKey SORMPYXQFVFPAH-UHFFFAOYSA-NPubChemLite[7]

Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/Source
XlogP 0.4PubChemLite[7]
Boiling Point Not available
Melting Point Not available
Aqueous Solubility Not available
pKa (basic) Not available

Note: The lack of publicly available experimental data for properties such as boiling point, melting point, and aqueous solubility underscores the novelty of this particular scaffold derivative and highlights the importance of the experimental protocols detailed in the subsequent sections.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) and distribution coefficient (LogD) are the most common measures of lipophilicity.

Predicted Lipophilicity

The predicted XlogP of 0.4 for 1-Azaspiro[4.4]nonan-4-ol suggests a relatively balanced hydrophilic-lipophilic character.[7] This is a favorable starting point for drug design, as compounds with extreme lipophilicity or hydrophilicity often exhibit poor pharmacokinetic profiles.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of LogP and LogD. The following protocol provides a robust framework for this measurement.

Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or pure water (for LogP). The concentration of the compound in each phase is then determined, and the ratio of these concentrations is used to calculate the partition or distribution coefficient.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and vice versa by vigorously mixing equal volumes of the two phases for at least 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the addition of the test compound.

  • Sample Preparation:

    • Prepare a stock solution of 1-Azaspiro[4.4]nonan-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 1 mL of each).

    • Add a small aliquot of the stock solution of 1-Azaspiro[4.4]nonan-4-ol to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

    • Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to facilitate the complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

    • Analyze the concentration of 1-Azaspiro[4.4]nonan-4-ol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The distribution coefficient (LogD) at pH 7.4 is calculated using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

experimental_workflow_logp

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and bioavailability. Poorly soluble compounds often present significant challenges in formulation and can lead to variable and incomplete absorption.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is also the benchmark for determining thermodynamic aqueous solubility.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

  • Buffer Preparation:

    • Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess the pH-dependent solubility.

  • Sample Preparation:

    • Add an excess amount of solid 1-Azaspiro[4.4]nonan-4-ol to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.

  • Separation of Undissolved Solid:

    • Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent and analyze the concentration of 1-Azaspiro[4.4]nonan-4-ol using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to ensure accurate quantification.

  • Reporting:

    • The aqueous solubility is reported in units of µg/mL or µM at the specific pH and temperature of the experiment.

experimental_workflow_solubility

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Ionization Constant (pKa): Understanding Charge State in Physiological Environments

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For an amine-containing compound like 1-Azaspiro[4.4]nonan-4-ol, the pKa of its conjugate acid is a critical parameter that dictates its charge state at different physiological pH values. The charge state, in turn, influences solubility, permeability, and receptor binding.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of 1-Azaspiro[4.4]nonan-4-ol and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low. The presence of an inert electrolyte (e.g., KCl) is recommended to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Use a precision burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

experimental_workflow_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While specific spectra for 1-Azaspiro[4.4]nonan-4-ol are not widely published, this section outlines the expected features based on its structure and data from related compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which should be consulted for definitive structural confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the two rings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet, and the protons on the carbons adjacent to the nitrogen atom would be shifted downfield. The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon atom would likely appear in the range of 60-80 ppm. The carbon atom attached to the hydroxyl group would be significantly downfield-shifted (typically 60-75 ppm), as would the carbons adjacent to the nitrogen atom (typically 40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 1-Azaspiro[4.4]nonan-4-ol would be characterized by several key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H stretching bands for the sp³ hybridized carbons, typically appearing just below 3000 cm⁻¹.

  • An N-H stretching band for the secondary amine, which may be observed in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch.

  • A C-N stretching vibration, typically in the range of 1000-1200 cm⁻¹.

  • A C-O stretching vibration, typically in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 142.12265.[7] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Conclusion: A Scaffold of Opportunity

1-Azaspiro[4.4]nonan-4-ol represents a valuable building block in the ever-expanding toolkit of medicinal chemists. Its azaspirocyclic core offers a rigid, three-dimensional framework that is increasingly sought after in modern drug design. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide has provided a robust framework for its characterization. By combining predicted data with detailed, actionable experimental protocols, researchers are well-equipped to explore the potential of this and related scaffolds in their drug discovery programs. The favorable predicted lipophilicity and the presence of functional groups amenable to further modification underscore the potential of 1-Azaspiro[4.4]nonan-4-ol as a starting point for the development of novel therapeutics with enhanced efficacy and improved physicochemical properties.

References

  • PubChemLite - 1-azaspiro[4.4]nonan-4-ol (C8H15NO) . Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - ACS Publications . Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products - ResearchGate . Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed . Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - Beilstein Journal of Organic Chemistry . Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH . Available at: [Link]

Sources

The 1-Azaspiro[4.4]nonan-4-ol Core: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 1-Azaspiro[4.4]nonan-4-ol Core

The 1-azaspiro[4.4]nonan-4-ol core is a distinctive three-dimensional heterocyclic scaffold featuring a spirocyclic junction between a pyrrolidine and a cyclopentanol ring. This unique architecture imparts a rigid, yet complex, spatial arrangement of functional groups, making it a "privileged structure" in the realm of natural products and medicinal chemistry. The inherent three-dimensionality of spirocycles allows for an optimal presentation of substituents for interaction with biological targets, often leading to enhanced potency and selectivity compared to flatter, more conformationally flexible molecules.[1] The 1-azaspiro[4.4]nonan-4-ol moiety, in particular, is a key structural motif in a class of potent antileukemic alkaloids, where it contributes to the overall conformation required for biological activity. This guide provides a comprehensive overview of the natural occurrence, synthetic strategies, and pharmacological significance of this important chemical entity.

Part 1: The 1-Azaspiro[4.4]nonan-4-ol Core in Nature: The Cephalotaxus Alkaloids

The most prominent natural products featuring the 1-azaspiro[4.4]nonane skeleton are the Cephalotaxus alkaloids, a family of compounds isolated from evergreen conifers of the Cephalotaxus genus.[2] The parent alkaloid, cephalotaxine, possesses the core 1-azaspiro[4.4]nonane unit. While many derivatives feature esterification at the C3-hydroxyl group of the larger benzazepine ring system, the specific 1-azaspiro[4.4]nonan-4-ol core is found in (+)-4-hydroxycephalotaxine, a minor alkaloid identified in Cephalotaxus fortunei and Cephalotaxus koreana.[3]

The ester derivatives of cephalotaxine, such as homoharringtonine (HHT), are of significant clinical importance. Homoharringtonine has been approved by the US Food and Drug Administration for the treatment of chronic myeloid leukemia (CML).[2] The biological activity of these alkaloids is intrinsically linked to their complex pentacyclic structure, in which the 1-azaspiro[4.4]nonane moiety plays a crucial role in orienting the molecule for its interaction with its biological target.

Part 2: Synthetic Strategies for the 1-Azaspiro[4.4]nonane Core

The construction of the 1-azaspiro[4.4]nonane skeleton is a significant challenge in synthetic organic chemistry due to the presence of a quaternary spirocyclic center. Various strategies have been developed, broadly categorized into two main approaches: formation of the cyclopentane ring onto a pre-existing pyrrolidine, or construction of the pyrrolidine ring onto a cyclopentane precursor.[2]

Domino Radical Bicyclization

A powerful strategy for the one-pot construction of the 1-azaspiro[4.4]nonane core is the domino radical bicyclization of O-benzyl oxime ethers.[4][5] This approach involves the generation of an aryl or vinyl radical that undergoes a cascade of cyclizations to form the spirocyclic system.

  • Causality behind Experimental Choices: This method is advantageous as it rapidly builds molecular complexity from a linear precursor in a single step. The choice of radical initiator (e.g., AIBN or Et₃B) and reaction conditions can influence the diastereoselectivity of the spirocyclization.[5]

Experimental Protocol: Domino Radical Bicyclization (General Procedure) [5]

  • To a solution of the O-benzyl oxime ether precursor in cyclohexane, add tributyltin hydride and a radical initiator (e.g., AIBN).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 1-azaspiro[4.4]nonane derivative.

G cluster_start Starting Material cluster_process Reaction Cascade cluster_end Product Start O-Benzyl Oxime Ether Radical Radical Initiator (e.g., AIBN) Start->Radical Initiation Cyclization Domino Radical Bicyclization Radical->Cyclization Cascade Product 1-Azaspiro[4.4]nonane Core Cyclization->Product Spirocyclization

Caption: Domino Radical Bicyclization Workflow.

Intramolecular Cyclization Strategies

Intramolecular reactions, such as the Mannich, aldol, or Michael reactions, are powerful tools for the stereoselective synthesis of the 1-azaspiro[4.4]nonan-4-ol core. These methods typically involve the formation of one of the rings through the cyclization of a suitably functionalized precursor.

  • Intramolecular Mannich/Aldol Reaction: An enolate or enol can be generated from a pyrrolidine derivative bearing a keto-aldehyde side chain, which then undergoes an intramolecular aldol or Mannich-type cyclization to form the cyclopentanol or cyclopentanone ring, respectively.[6][7] The stereochemistry of the newly formed hydroxyl group can often be controlled by the reaction conditions and the nature of the starting material.

  • Intramolecular Michael Addition: A nucleophilic nitrogen or carbon on a pyrrolidine precursor can add to an α,β-unsaturated ester or ketone on a side chain to form the cyclopentane ring.[8][9] This approach is highly efficient for the construction of the spirocyclic system under mild conditions.

  • Causality behind Experimental Choices: These intramolecular strategies offer excellent control over stereochemistry. The choice between these methods often depends on the availability of the starting materials and the desired substitution pattern on the cyclopentane ring. For the synthesis of the 4-ol specifically, an intramolecular aldol condensation or a Michael addition followed by reduction would be a logical approach.

G cluster_precursor Precursor Design cluster_reactions Key Cyclization Step cluster_product Target Core Structure Precursor Functionalized Pyrrolidine (e.g., with keto-aldehyde or α,β-unsaturated ester side chain) Aldol Intramolecular Aldol Condensation Precursor->Aldol Michael Intramolecular Michael Addition Precursor->Michael Product 1-Azaspiro[4.4]nonan-4-ol Aldol->Product Michael->Product Followed by reduction

Caption: Intramolecular Cyclization Pathways.

Part 3: Pharmacological Significance and Mechanism of Action

The 1-azaspiro[4.4]nonane core is a key pharmacophore in the Cephalotaxus alkaloids, which are known for their potent anticancer activity, particularly against leukemia.[10]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Cephalotaxus alkaloids against various cancer cell lines. The ester side chain at the C3 position of the cephalotaxine nucleus is crucial for potent activity, with the parent cephalotaxine being significantly less active.[8] However, the rigid spirocyclic core is essential for maintaining the overall conformation necessary for target engagement.

Table 1: In Vitro Cytotoxicity of Cephalotaxus Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
Cephalosine 6A549 (Lung)0.053[10]
Cephalosine 6HL-60 (Leukemia)0.089[10]
Cephalosine 7A549 (Lung)0.061[10]
Cephalosine 7HL-60 (Leukemia)0.102[10]
HomoharringtonineA549 (Lung)0.082[10]
HomoharringtonineHL-60 (Leukemia)0.091[10]
HarringtonineA549 (Lung)0.125[10]
HarringtonineHL-60 (Leukemia)0.137[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48–72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of homoharringtonine and related Cephalotaxus alkaloids is the inhibition of protein synthesis.[2] High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that homoharringtonine binds to the A-site of the large (60S) ribosomal subunit.[3]

Specifically, homoharringtonine intercalates into the A-site cleft, a critical region for the binding of aminoacyl-tRNA during the elongation phase of translation. By occupying this site, the alkaloid sterically hinders the accommodation of the incoming aminoacyl-tRNA, thereby stalling protein synthesis and ultimately leading to apoptosis in rapidly dividing cancer cells. The spirocyclic core of the molecule is essential for positioning the ester side chain for optimal interaction within the A-site pocket.

G cluster_ribosome Ribosome cluster_translation Translation Elongation cluster_drug Drug Action cluster_outcome Cellular Outcome A_site A-Site Cleft P_site P-Site A_site->P_site Translocation Inhibition Protein Synthesis Inhibition A_site->Inhibition E_site E-Site P_site->E_site Peptide Polypeptide Chain P_site->Peptide Peptide Bond Formation tRNA Aminoacyl-tRNA tRNA->A_site Normal Binding HHT Homoharringtonine (with 1-Azaspiro[4.4]nonane core) HHT->A_site Binding and Blockade Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Action of Homoharringtonine.

Conclusion

The 1-azaspiro[4.4]nonan-4-ol core and its related structures represent a fascinating and medicinally important class of natural product scaffolds. Their presence in the potent anticancer Cephalotaxus alkaloids highlights the significance of their unique three-dimensional architecture for biological activity. While synthetic access to this core remains a challenge, ongoing developments in domino reactions and stereoselective intramolecular cyclizations continue to provide innovative solutions. The well-elucidated mechanism of action of homoharringtonine at the ribosome provides a solid foundation for the rational design of novel anticancer agents based on the 1-azaspiro[4.4]nonane template. Further exploration of the structure-activity relationships of this spirocyclic system will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (n.d.). Retrieved January 19, 2026, from [Link]

  • He, Y. R., Shen, Y. H., Li, B., Li, B., Lu, L., Tian, J. M., & Zhang, W. D. (2013). Alkaloids from Cephalotaxus lanceolata and their cytotoxicities. Chemistry & Biodiversity, 10(4), 584–595. [Link]

  • Pérard-Viret, J., Quteishat, L., Alsalim, R., Royer, J., & Dumas, F. (2017). Cephalotaxus Alkaloids. The Alkaloids: Chemistry and Biology, 78, 205–352. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy National Service Center. (1962). Cancer Chemotherapy Reports, 25, 1–66.
  • In vitro methods of screening of anticancer agents. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Retrieved from [Link]

  • Zhang, F., Yang, T., Yang, K., Zhou, R., Zhang, Y., Chen, W., Liu, Z., Zhan, G., & Guo, Z. (2023). Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis. Organic & Biomolecular Chemistry, 21(1), 169–178. [Link]

  • Tikhonov, A. Y., Sosnovskikh, V. Y., & Grigor'ev, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Wang, T., Wang, Y., Zhang, X., Li, X., & Sun, H. (2021). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 26(11), 3164. [Link]

  • Tikhonov, A. Y., Sosnovskikh, V. Y., & Grigor'ev, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Structures of cytotoxic Cephalotaxus alkaloids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Perlmutter, P. (1995). The Intramolecular Michael Reaction. Organic Reactions, 1–84. [Link]

  • (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • (2025). A Formal Total Synthesis of (-)-Cephalotaxine. ResearchGate. Retrieved from [Link]

Sources

Preliminary Biological Screening of 1-Azaspiro[4.4]nonan-4-ol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological screening of novel 1-Azaspiro[4.4]nonan-4-ol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust initial assessment of the biological potential of this promising class of heterocyclic compounds.

Introduction: The Rationale for Screening 1-Azaspiro[4.4]nonan-4-ol Derivatives

The 1-azaspiro[4.4]nonane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Notably, derivatives of this spirocyclic system have demonstrated potent antiproliferative activities against various cancer cell lines.[1][3] The incorporation of a hydroxyl group at the 4-position of the 1-azaspiro[4.4]nonane ring system introduces a key functional group that can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and modulating pharmacological activity.

Preliminary biological screening is a critical first step in the drug discovery pipeline. It allows for the rapid identification of "hit" compounds with desired biological activities from a library of synthesized derivatives.[4][5] This initial assessment is crucial for prioritizing compounds for further optimization and development. This guide will focus on two primary areas of screening that are particularly relevant to spiro-heterocyclic compounds: antimicrobial and anticancer activities.[6][7][8][9][10]

Strategic Approach to Preliminary Screening

A successful preliminary screening campaign requires a well-defined strategy that maximizes the acquisition of meaningful data while conserving resources. The workflow outlined below provides a logical progression from broad-spectrum screening to more focused secondary assays.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Prioritization A Library of 1-Azaspiro[4.4]nonan-4-ol Derivatives B Antimicrobial Screening (Broad Spectrum) A->B e.g., Agar Disk Diffusion C Cytotoxicity Screening (Cancer Cell Lines) A->C e.g., MTT Assay D MIC Determination (Antimicrobial Hits) B->D Identify active compounds E IC50 Determination (Cytotoxicity Hits) C->E Identify potent compounds G Structure-Activity Relationship (SAR) Analysis D->G F Selectivity Profiling (Normal vs. Cancer Cell Lines) E->F Assess therapeutic index F->G H Prioritized Lead Compounds G->H

Caption: A logical workflow for the preliminary biological screening of novel compounds.

Antimicrobial Screening Protocols

Given the prevalence of antimicrobial activity among spiro-heterocyclic compounds, a primary screen for antibacterial and antifungal properties is a logical starting point.[6][7][8][9][10]

Primary Antimicrobial Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used, qualitative technique for preliminary antimicrobial screening. Its simplicity and low cost make it ideal for evaluating a large number of compounds.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusting the turbidity to 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disk Application: Sterilize paper disks and impregnate them with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO). Place the disks onto the inoculated agar surface.

  • Controls: Include a positive control (a known antibiotic) and a negative control (solvent-only disk) on each plate. This is a self-validating step to ensure the assay is performing correctly.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Secondary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing activity in the primary screen, a quantitative assessment of their potency is necessary. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism and medium only) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates under the same conditions as the primary screen.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Screening Protocols

The 1-azaspiro[4.4]nonane core is present in compounds with known antiproliferative activity, making cancer cell lines a key target for screening.[1][3][11]

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and high-throughput method for determining the cytotoxic potential of compounds.[12]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MDA-MB-231, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the 1-azaspiro[4.4]nonan-4-ol derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Secondary Anticancer Screening: IC50 Determination and Selectivity Profiling

Compounds that demonstrate significant cytotoxicity in the primary screen should be further evaluated to determine their half-maximal inhibitory concentration (IC50) and their selectivity for cancer cells over normal cells.

IC50 Determination:

The IC50 value is the concentration of a compound that is required for 50% inhibition of cell growth. This is determined by performing the MTT assay with a wider range of compound concentrations and plotting a dose-response curve.

Selectivity Profiling:

To assess the potential for therapeutic use, it is crucial to determine if a compound is selectively toxic to cancer cells. This can be achieved by performing the MTT assay on a non-cancerous cell line (e.g., normal human fibroblasts) in parallel with the cancer cell lines. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable.

Data Presentation and Interpretation

The quantitative data generated from the screening assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of 1-Azaspiro[4.4]nonan-4-ol Derivatives

Compound IDSubstituent(s)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AZN-1 R1=H, R2=Phenyl12864>128
AZN-2 R1=CH3, R2=Phenyl151032128
AZN-3 R1=H, R2=4-Cl-Phenyl18141664
Positive Control Ciprofloxacin253010.5

Table 2: Anticancer Activity of 1-Azaspiro[4.4]nonan-4-ol Derivatives

Compound IDSubstituent(s)IC50 (µM) vs. HeLaIC50 (µM) vs. MDA-MB-231IC50 (µM) vs. Normal FibroblastsSelectivity Index (HeLa)
AZN-1 R1=H, R2=Phenyl25.432.1>100>3.9
AZN-2 R1=CH3, R2=Phenyl15.821.5>100>6.3
AZN-3 R1=H, R2=4-Cl-Phenyl5.28.985.316.4
Positive Control Doxorubicin0.81.25.67.0

Conclusion and Future Directions

The preliminary biological screening protocols outlined in this guide provide a robust starting point for the evaluation of novel 1-azaspiro[4.4]nonan-4-ol derivatives. The data generated from these assays will enable the identification of promising lead compounds for further investigation. Future work should focus on elucidating the mechanism of action of the most active compounds and optimizing their structure to enhance potency and selectivity.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. (n.d.). MDPI.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial p
  • In vitro Screening Systems. (n.d.).
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
  • Antimicrobial Activity of the Spiro Compounds. (n.d.).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (n.d.).
  • High-throughput screening as a method for discovering new drugs. (n.d.). Drug Target Review.
  • Screening and identification of novel biologically active n
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). ACS Omega.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (n.d.). Beilstein J Org Chem.
  • Synthesis of new biologically actived azaspiro compounds. (n.d.). Blucher Proceedings.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.).
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI.
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][8]deca-6,9-diene-3,8-dione Derivatives. (n.d.). Sci-Hub.

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (n.d.). PMC - NIH.

Sources

An In-depth Technical Guide to 1-Azaspiro[4.4]nonan-4-ol Derivatives for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the synthesis, in vitro evaluation, and mechanistic understanding of 1-azaspiro[4.4]nonan-4-ol derivatives as potential antiproliferative agents. While direct studies on the 4-hydroxy substituted series are nascent, this document synthesizes current knowledge from closely related azaspiro compounds to provide a comprehensive framework for researchers in the field. We will delve into established synthetic routes, detailed protocols for assessing anticancer activity, and the molecular pathways implicated in the cytotoxic effects of these promising compounds.

Introduction: The Therapeutic Potential of Azaspiro Compounds

Spirocyclic systems have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity. The 1-azaspiro[4.4]nonane core, found in various biologically active natural products, serves as a valuable template for the design of novel therapeutics.[1] The introduction of a hydroxyl group at the C-4 position of the 1-azaspiro[4.4]nonane scaffold presents an opportunity for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and modulating pharmacological activity.

The broader class of azaspiro compounds has demonstrated significant potential as anticancer agents. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown potent activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[2][3] Similarly, 1-thia-4-azaspiro[4.5]decane derivatives have exhibited moderate to high inhibitory activity against liver, prostate, and colorectal carcinoma cell lines.[4] These findings underscore the therapeutic promise of the azaspiro scaffold and provide a strong rationale for the investigation of 1-azaspiro[4.4]nonan-4-ol derivatives as a novel class of antiproliferative agents.

Synthesis of the 1-Azaspiro[4.4]nonane Scaffold

The construction of the 1-azaspiro[4.4]nonane ring system is a key step in accessing the target derivatives. Several synthetic strategies have been developed, with domino reactions being a particularly efficient approach.

Domino Radical Bicyclization

A powerful method for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization.[1] This approach utilizes a radical-initiated cascade reaction to form the two rings of the spirocyclic system in a single step.

Conceptual Workflow for Domino Radical Bicyclization:

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product A Oxime Ether Precursor B Radical Initiator (e.g., AIBN) A->B Initiation C Radical Propagation B->C Generates radical D Intramolecular Cyclization C->D 5-exo-trig E Second Cyclization D->E 5-exo-trig F 1-Azaspiro[4.4]nonane Derivative E->F

Caption: Domino radical bicyclization workflow for 1-azaspiro[4.4]nonane synthesis.

Experimental Protocol: Domino Radical Bicyclization

This protocol is adapted from established methods for the synthesis of 1-azaspiro[4.4]nonane derivatives.[1]

  • Preparation of the Oxime Ether Precursor: Synthesize the appropriate oxime ether starting material, typically from a corresponding ketone.

  • Reaction Setup: In a round-bottom flask, dissolve the oxime ether (1.0 equiv) in a suitable solvent such as toluene or cyclohexane.

  • Addition of Reagents: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv), and a radical mediator, like tributyltin hydride (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 1-azaspiro[4.4]nonane derivative.

In Vitro Evaluation of Antiproliferative Activity

A crucial aspect of developing novel anticancer agents is the rigorous in vitro assessment of their antiproliferative effects. A panel of human cancer cell lines should be employed to determine the potency and selectivity of the synthesized 1-azaspiro[4.4]nonan-4-ol derivatives.

Cell Viability and Cytotoxicity Assays

The initial screening of antiproliferative activity is typically performed using cell viability assays, such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1-azaspiro[4.4]nonan-4-ol derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: Antiproliferative Activity of Azaspiro Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11b A549 (Lung)0.18[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11h A549 (Lung)0.19[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11d MDA-MB-231 (Breast)0.08[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11h MDA-MB-231 (Breast)0.08[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11k MDA-MB-231 (Breast)0.09[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11h HeLa (Cervical)0.15[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 11k HeLa (Cervical)0.14[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 12c HeLa (Cervical)0.14[3]
1-Thia-4-azaspiro[4.5]decane Derivative 7b MCF-7 (Breast)0.032[5]
1-Thia-4-azaspiro[4.5]decane Derivative 6b MCF-7 (Breast)0.035[5]
1-Thia-4-azaspiro[4.5]decane Derivative 6e MCF-7 (Breast)0.040[5]
Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death induced by the 1-azaspiro[4.4]nonan-4-ol derivatives, apoptosis and cell cycle analysis are essential.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol and store at -20 °C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37 °C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Elucidating the Mechanism of Action

Understanding the molecular mechanism by which 1-azaspiro[4.4]nonan-4-ol derivatives exert their antiproliferative effects is critical for their development as therapeutic agents. Based on studies of related azaspiro compounds, several key signaling pathways may be involved.

Induction of Apoptosis via the Mitochondrial Pathway

Many anticancer agents induce apoptosis, or programmed cell death, in cancer cells. The mitochondrial pathway of apoptosis is a common mechanism.

Proposed Mitochondrial Apoptosis Pathway:

G A 1-Azaspiro[4.4]nonan-4-ol Derivative B ↑ p53 A->B D ↓ Bcl-2 A->D C ↑ Bax B->C E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Proposed mechanism of apoptosis induction by 1-azaspiro[4.4]nonan-4-ol derivatives.

Studies on oxa/azaspiro[2][6]trienones have shown that these compounds can up-regulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, antiproliferative compounds can also cause cell cycle arrest, preventing cancer cells from dividing. For example, some oxa/azaspiro[2][6]trienones have been shown to arrest the cell cycle in the G0/G1 phase.[7] This is often associated with the up-regulation of cell cycle inhibitors such as p21 and p27.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1-azaspiro[4.4]nonan-4-ol scaffold is essential to optimize its antiproliferative activity and develop a clear structure-activity relationship (SAR).

Key Areas for SAR Exploration:

  • Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a key point for derivatization. Introducing various substituents, such as alkyl, aryl, or heterocyclic moieties, can significantly impact biological activity.

  • Modification of the Hydroxyl Group: The C-4 hydroxyl group can be esterified or etherified to explore the effect of its hydrogen bonding capacity on antiproliferative activity.

  • Substitution on the Cyclopentane Ring: Introducing substituents on the cyclopentane ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

  • Stereochemistry: The stereochemistry of the spiro center and other chiral centers can have a profound effect on biological activity. The synthesis and evaluation of individual stereoisomers are crucial for understanding the SAR.

Conclusion and Future Directions

The 1-azaspiro[4.4]nonan-4-ol scaffold represents a promising starting point for the development of novel antiproliferative agents. While direct biological data for this specific class of compounds is currently limited, the significant anticancer activity observed for related azaspiro derivatives provides a strong impetus for further investigation.

Future research should focus on:

  • The synthesis of a diverse library of 1-azaspiro[4.4]nonan-4-ol derivatives with systematic structural variations.

  • Comprehensive in vitro screening of these compounds against a broad panel of cancer cell lines to identify potent and selective lead compounds.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their antiproliferative effects.

  • In vivo studies in animal models to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.

By pursuing these research avenues, the full therapeutic potential of 1-azaspiro[4.4]nonan-4-ol derivatives as a new class of anticancer agents can be realized.

References

  • Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[2][6]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 483-495. [Link]

  • Kornienko, A., et al. (2020). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 25(23), 5678. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(22), 19586-19601. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][6]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2829. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][6]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2829. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2739. [Link]

  • Bagryanskaya, I. Y., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5988. [Link]

  • Grel, M., et al. (2015). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Tetrahedron Letters, 56(33), 4844-4847. [Link]

  • Chen, Y., et al. (2011). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Organic Letters, 13(23), 6358-6361. [Link]

  • Gu, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Molecular Structure, 1269, 133809. [Link]

  • Orzeszko, A., & Stompor, M. (2005). Relationship between structure and antiproliferative activity of 1-azaflavanones. European Journal of Medicinal Chemistry, 40(7), 679-685. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 145-146. [Link]

  • Schneider, C., & Sinz, C. J. (2018). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. The Journal of Organic Chemistry, 83(17), 10187-10195. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Lu, Y., et al. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(3), 643. [Link]

  • PubChem. (4R,5S)-7-thia-1-azaspiro[4.4]nonan-4-ol. [Link]

Sources

potential therapeutic applications of 1-Azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Azaspiro[4.4]nonan-4-ol

Executive Summary

The spirocyclic scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Within this class of compounds, the 1-azaspiro[4.4]nonane core is of particular interest, as it is a key structural motif in a variety of biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the potential therapeutic applications of a novel derivative, 1-Azaspiro[4.4]nonan-4-ol. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for its synthesis, characterization, and preclinical evaluation. We will explore its potential as an anticancer, neuro-modulatory, and antiviral agent, drawing insights from the well-established pharmacology of related compounds. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a robust framework for investigating the therapeutic promise of this novel chemical entity.

Introduction to the 1-Azaspiro[4.4]nonane Scaffold

The 1-azaspiro[4.4]nonane skeleton is a bicyclic heterocyclic system characterized by a nitrogen atom at the 1-position and a spirocyclic junction. This rigid framework is found in a number of natural products, most notably the Cephalotaxus alkaloids, which have demonstrated significant antiproliferative activity.[1][2][3][4][5][6][7] The unique conformational constraints imposed by the spirocyclic center can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, derivatives of this scaffold have been explored for a range of therapeutic applications, including the inhibition of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[6][7]

Given the promising biological activities of its parent scaffold, 1-Azaspiro[4.4]nonan-4-ol emerges as a compelling candidate for drug discovery. The introduction of a hydroxyl group at the 4-position offers a potential point for hydrogen bonding interactions with target proteins, and a site for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. This guide will lay the groundwork for a systematic investigation into the therapeutic potential of this novel compound.

Proposed Synthesis and Physicochemical Characterization

As a novel compound, a detailed synthetic protocol for 1-Azaspiro[4.4]nonan-4-ol is not yet established in the literature. However, based on known methodologies for the synthesis of the 1-azaspiro[4.4]nonane skeleton, a plausible synthetic route is proposed.[6][7][8][9][10]

Proposed Synthetic Route

The synthesis of 1-Azaspiro[4.4]nonan-4-ol can be approached through a multi-step process, potentially starting from readily available starting materials and employing a key cyclization reaction. One possible strategy is a domino radical bicyclization, which has been successfully used to construct the 1-azaspiro[4.4]nonane core.[6][7]

Experimental Protocol: Proposed Synthesis of 1-Azaspiro[4.4]nonan-4-ol

Step 1: Synthesis of a Suitable Precursor A detailed protocol for the synthesis of a suitable precursor, such as an O-benzyl oxime ether with an appropriately positioned functional group for subsequent conversion to the 4-hydroxy derivative, would be developed based on established methods.[6][7]

Step 2: Domino Radical Bicyclization

  • In a round-bottom flask, dissolve the precursor (1.0 equivalent) in cyclohexane to a concentration of 0.02 M.

  • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.25 equivalents), and a radical mediator, like tributyltin hydride (1.2 equivalents).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting 1-azaspiro[4.4]nonane derivative by column chromatography on silica gel.

Step 3: Introduction of the 4-Hydroxyl Group The specific reactions for this step would depend on the functional group incorporated in the precursor. Standard organic chemistry transformations, such as reduction of a ketone or hydrolysis of an ester, would be employed to yield 1-Azaspiro[4.4]nonan-4-ol.

Step 4: Purification and Characterization

  • The final product will be purified by column chromatography or recrystallization.

  • The structure and purity will be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of 1-Azaspiro[4.4]nonan-4-ol can be predicted using computational models. These predictions are valuable for guiding formulation development and for interpreting biological data.

PropertyPredicted Value
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
XlogP 0.4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 32.6 Ų

Predicted values are based on the compound's structure and may vary from experimental results.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the known biological activities of structurally related compounds, we hypothesize that 1-Azaspiro[4.4]nonan-4-ol may have therapeutic potential in the following areas:

Anticancer Activity

Hypothesis: 1-Azaspiro[4.4]nonan-4-ol may exhibit antiproliferative activity against cancer cells, particularly leukemia, by inhibiting protein synthesis.

Causality: The 1-azaspiro[4.4]nonane core is a fundamental component of Cephalotaxus alkaloids like homoharringtonine, an FDA-approved drug for chronic myeloid leukemia.[1][2][4][5] These alkaloids function by binding to the A-site of the ribosome, thereby inhibiting the elongation step of protein synthesis.[1][2] This leads to the depletion of short-lived proteins that are critical for cancer cell survival, ultimately inducing apoptosis.[1]

G 1-Azaspiro[4.4]nonan-4-ol 1-Azaspiro[4.4]nonan-4-ol Ribosome Ribosome 1-Azaspiro[4.4]nonan-4-ol->Ribosome Binds to A-site Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Depletion of Oncoproteins (e.g., c-Myc) Depletion of Oncoproteins (e.g., c-Myc) Protein Synthesis Inhibition->Depletion of Oncoproteins (e.g., c-Myc) Induction of Apoptosis Induction of Apoptosis Depletion of Oncoproteins (e.g., c-Myc)->Induction of Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Neuro-modulatory Activity

Hypothesis: 1-Azaspiro[4.4]nonan-4-ol may act as an agonist at nicotinic acetylcholine receptors (nAChRs), suggesting potential for treating neurological and psychiatric disorders.

Causality: Several spirocyclic compounds, including derivatives of the 1-azaspiro[4.4]nonane scaffold, have been identified as potent and selective nAChR agonists.[11][12][13][14][15] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and pain. The rigid conformation of the spirocyclic core could facilitate a favorable interaction with the receptor's binding site.

G 1-Azaspiro[4.4]nonan-4-ol 1-Azaspiro[4.4]nonan-4-ol nAChR nAChR 1-Azaspiro[4.4]nonan-4-ol->nAChR Binds as Agonist Channel Opening Channel Opening nAChR->Channel Opening Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) Channel Opening->Ion Influx (Na+, Ca2+) Neuronal Depolarization Neuronal Depolarization Ion Influx (Na+, Ca2+)->Neuronal Depolarization Neurotransmitter Release Neurotransmitter Release Neuronal Depolarization->Neurotransmitter Release

Caption: Hypothesized neuro-modulatory mechanism of action.

Antiviral Activity

Hypothesis: 1-Azaspiro[4.4]nonan-4-ol may possess antiviral properties against a range of viruses.

Causality: Structurally related spirocyclic compounds have demonstrated antiviral activity. For instance, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been shown to inhibit human coronavirus replication, and other derivatives have shown activity against influenza virus.[16][17][18][19] The mechanism of action for these compounds can vary, but may involve the inhibition of viral entry, replication, or other essential viral processes.

G 1-Azaspiro[4.4]nonan-4-ol 1-Azaspiro[4.4]nonan-4-ol Viral Lifecycle Stage Viral Entry / Replication 1-Azaspiro[4.4]nonan-4-ol->Viral Lifecycle Stage Inhibits Inhibition of Viral Proliferation Inhibition of Viral Proliferation Viral Lifecycle Stage->Inhibition of Viral Proliferation

Caption: Hypothesized antiviral mechanism of action.

Proposed Preclinical Evaluation Workflow

A systematic and tiered approach is proposed for the preclinical evaluation of 1-Azaspiro[4.4]nonan-4-ol. This workflow is designed to efficiently assess its therapeutic potential and to identify the most promising therapeutic avenues for further development.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Models Cytotoxicity Assays Cytotoxicity Assays Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Receptor Binding Assays Receptor Binding Assays Electrophysiology Electrophysiology Receptor Binding Assays->Electrophysiology Antiviral Assays Antiviral Assays Viral Lifecycle Assays Viral Lifecycle Assays Antiviral Assays->Viral Lifecycle Assays Tumor Xenograft Model Tumor Xenograft Model Apoptosis Assays->Tumor Xenograft Model Neurological Disease Model Neurological Disease Model Electrophysiology->Neurological Disease Model Viral Infection Model Viral Infection Model Viral Lifecycle Assays->Viral Infection Model

Caption: Proposed preclinical evaluation workflow.

Detailed Experimental Protocols

The following protocols are provided as examples of the key experiments that would be conducted in the preclinical evaluation of 1-Azaspiro[4.4]nonan-4-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay will determine the concentration of 1-Azaspiro[4.4]nonan-4-ol that inhibits the growth of cancer cells by 50% (IC₅₀).[20][21][22]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cell lines (e.g., a panel of leukemia, breast, and lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Azaspiro[4.4]nonan-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the compound concentration.

In Vivo Tumor Xenograft Model

This model will be used to evaluate the in vivo anticancer efficacy of 1-Azaspiro[4.4]nonan-4-ol in a living organism.[23][24][25][26][27]

Protocol: In Vivo Tumor Xenograft Model

  • Cell Preparation:

    • Culture a suitable cancer cell line (e.g., one that showed high sensitivity in the in vitro cytotoxicity assay) to 80-90% confluency.

    • Harvest the cells by trypsinization and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Compound Administration:

    • Randomly assign the mice to treatment and control groups.

    • Administer 1-Azaspiro[4.4]nonan-4-ol (at various doses, determined from preliminary toxicity studies) or a vehicle control via a suitable route (e.g., intraperitoneal or oral).

    • Treat the mice for a specified period (e.g., 21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the control group.

Data Interpretation and Future Directions

The data generated from the proposed studies will provide a comprehensive initial assessment of the therapeutic potential of 1-Azaspiro[4.4]nonan-4-ol. Positive results in the in vitro and in vivo models would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in its therapeutic effects.

  • Pharmacokinetic and Toxicology Studies: To evaluate its absorption, distribution, metabolism, excretion, and safety profile.

The successful completion of these studies would pave the way for the advancement of 1-Azaspiro[4.4]nonan-4-ol as a clinical candidate for the treatment of cancer, neurological disorders, or viral infections.

References

  • Grokipedia. (n.d.). Cephalotaxus alkaloids. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Guillou, C. (2015). Cephalotaxus Alkaloids. Progress in the chemistry of organic natural products, 102, 1-65. [Link]

  • Cordell, G. A. (1974). The genus Cephalotaxus: source of homoharringtonine and related anticancer alkaloids. Lloydia, 37(2), 219-243. [Link]

  • Bobko, A. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. [Link]

  • Abreo, M. A., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Bio-Techne. (2017). BiTE® Xenograft Protocol. [Link]

  • Wikipedia. (n.d.). Cephalotaxus alkaloids. [Link]

  • Gualtieri, F., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ChemMedChem, 12(10), 754-763. [Link]

  • Guillou, C., et al. (2015). Cephalotaxus Alkaloids. Progress in the Chemistry of Organic Natural Products, 102, 1-65. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(1-2), e1800330. [Link]

  • Tietze, L. F., & Vock, C. A. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform, 35(14). [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114. [Link]

  • PubChemLite. (n.d.). 1-azaspiro[4.4]nonan-4-ol (C8H15NO). [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. In Handbook of Biologically Active Peptides (pp. 11-24). Academic Press. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]

  • Taly, A., et al. (2009). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Marine Drugs, 7(3), 301-335. [Link]

  • Itoh, T., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(15), 5434-5446. [Link]

  • Gutsul, R. M., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5988. [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. [Link]

  • PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.4]nonan-2-one. [Link]

  • Cihan-Üstündağ, G., et al. (2013). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 173-177. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4995. [Link]

  • Cihan-Üstündağ, G., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Drug Development Research, e70080. [Link]

  • Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 60(5), 387-394. [Link]

  • Li, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[28][29]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114. [Link]

  • Cihan-Üstündağ, G., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Drug Development Research, e70080. [Link]

  • PubChem. (n.d.). 4-Fluoro-1-oxa-7-azaspiro[4.4]nonane. [Link]

Sources

The Structure-Activity Relationship of 1-Azaspiro[4.4]nonan-4-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-azaspiro[4.4]nonane scaffold is a key structural motif present in a variety of biologically active natural products and synthetic compounds. Its inherent three-dimensionality offers a significant advantage in drug design, allowing for precise spatial orientation of functional groups and improved physicochemical properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-Azaspiro[4.4]nonan-4-ol derivatives, a class of compounds with demonstrated potential in modulating various biological targets, including muscarinic acetylcholine receptors and cancer cell proliferation. We will delve into the synthetic strategies for accessing this scaffold, analyze the impact of structural modifications on biological activity, and provide detailed experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this spirocyclic system in their therapeutic discovery programs.

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Scaffold

The 1-azaspiro[4.4]nonane ring system is a prominent feature in a number of natural products, most notably the Cephalotaxus alkaloids, such as cephalotaxine.[1] Homoharringtonine, an ester derivative of cephalotaxine, is an approved therapeutic for chronic myeloid leukemia, underscoring the therapeutic relevance of this spirocyclic core.[1] Beyond natural products, synthetic derivatives of the 1-azaspiro[4.4]nonane scaffold have been investigated for a range of biological activities, including the inhibition of hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[1]

The appeal of spirocyclic scaffolds in medicinal chemistry is on the rise.[2] Their rigid, three-dimensional nature can lead to improved potency and selectivity by locking the molecule in a bioactive conformation, thus reducing the entropic penalty upon binding to a biological target. Furthermore, the introduction of spirocenters can enhance metabolic stability and fine-tune lipophilicity, key parameters in drug development. This guide will focus specifically on 1-Azaspiro[4.4]nonan-4-ol derivatives, where the hydroxyl group provides a crucial handle for further functionalization and interaction with biological targets.

Synthetic Strategies for 1-Azaspiro[4.4]nonan-4-ol Derivatives

Accessing the 1-azaspiro[4.4]nonane core is a critical first step in exploring its SAR. Several synthetic methodologies have been developed, with domino reactions being particularly efficient.

Domino Radical Bicyclization

A powerful approach for the synthesis of 1-azaspiro[4.4]nonane derivatives involves a domino radical bicyclization.[1][3] This method utilizes O-benzyl oxime ethers bearing an alkenyl moiety. The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and propagated by a radical mediator like tributyltin hydride (Bu₃SnH).[1][3] The process involves the formation and capture of alkoxyaminyl radicals, leading to the spirocyclic core in moderate yields.[1][3] A general workflow for this synthetic approach is outlined below.

G A O-Benzyl Oxime Ether Precursor B Radical Initiator (AIBN or Et3B) + Bu3SnH A->B Reaction Initiation C Formation of Alkoxyaminyl Radical B->C D 5-exo-trig Cyclization C->D E Formation of Spirocyclic Radical D->E F Radical Capture E->F G 1-Azaspiro[4.4]nonane Derivative F->G Product Formation

Caption: Domino Radical Bicyclization Workflow.

Multi-component Reactions

One-pot multi-component reactions (MCRs) offer a highly efficient route to complex molecular architectures from simple starting materials. A notable example is the three-component reaction of an isocyanide, an acetylenic ester, and a suitable third component to generate highly functionalized spiro heterocycles.[4] While not directly yielding the 1-Azaspiro[4.4]nonan-4-ol core, these methods highlight the power of MCRs in rapidly building spirocyclic libraries for biological screening.

Structure-Activity Relationship (SAR) Studies

The SAR of 1-Azaspiro[4.4]nonan-4-ol derivatives is highly dependent on the therapeutic target. Below, we explore the SAR for two key areas: muscarinic receptor agonism and anticancer activity, drawing insights from studies on closely related azaspirocyclic scaffolds.

Muscarinic M1 Receptor Agonism

Muscarinic M1 receptor agonists are of significant interest for the treatment of cognitive deficits in conditions like Alzheimer's disease. Studies on related 1-oxa-8-azaspiro[4.5]decanes have provided valuable SAR insights that can be extrapolated to the 1-azaspiro[4.4]nonane system.[5][6]

Key SAR Observations for Muscarinic Agonism (based on related scaffolds):

  • The Spirocyclic Core: The rigid spirocyclic framework is crucial for maintaining the correct orientation of the pharmacophoric elements.

  • The Nitrogen Atom: The basicity and substitution of the nitrogen atom are critical for receptor interaction. Typically, a methyl group on the nitrogen is optimal for potent muscarinic activity.

  • The Oxygen-containing Ring: In the case of 1-oxa-8-azaspiro[4.5]decanes, modifications to the oxa-ring significantly impact activity and selectivity.[5] For 1-Azaspiro[4.4]nonan-4-ol, the position and stereochemistry of the hydroxyl group are expected to be key determinants of activity.

  • Substituents on the Cyclopentane Ring: Introduction of substituents on the cyclopentane ring can modulate potency and selectivity. For instance, in 1-oxa-8-azaspiro[4.5]decanes, a 2-ethyl or 3-methylene substitution led to preferential M1 receptor affinity.[5]

Compound ID (Related Scaffold) Modification M1 Affinity (Ki, nM) M2 Affinity (Ki, nM) M1/M2 Selectivity
17 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-onePotent (no selectivity)Potent (no selectivity)~1
18 2-ethyl analogue of 17HighModeratePreferential for M1
29 3-methylene analogue of 17HighModeratePreferential for M1
37 3-oxime analogue of 17HighModeratePreferential for M1

Table 1: SAR data for M1/M2 receptor affinity of 1-oxa-8-azaspiro[4.5]decane derivatives. Data extracted from literature on related compounds to infer potential SAR trends for 1-Azaspiro[4.4]nonan-4-ol derivatives.[5]

G cluster_0 1-Azaspiro[4.4]nonan-4-ol Core A Spirocyclic Core (Rigidity & Conformation) E Biological Activity (e.g., Muscarinic Agonism) A->E B Nitrogen Atom (Basicity & Substitution) B->E C C4-Hydroxyl Group (H-bonding & Stereochemistry) C->E D Cyclopentane Ring (Substitution) D->E

Caption: Key Structural Features Influencing Biological Activity.

Anticancer Activity

Derivatives of azaspiro compounds have demonstrated promising antiproliferative activities against various cancer cell lines.[7][8][9] The mechanism of action can vary, but often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.

Key SAR Observations for Anticancer Activity (based on related scaffolds):

  • Nitrogen Substituents: The nature of the substituent on the nitrogen atom can dramatically influence cytotoxicity. Aromatic sulfonyl groups have been shown to be effective.[9]

  • Modifications to the Spirocyclic Core: Introduction of heteroatoms, such as sulfur, into the spirocyclic system can lead to potent anticancer agents.[8]

  • Substituents on the Carbocyclic Ring: The presence and nature of substituents on the carbocyclic ring can significantly impact potency. For example, in a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, various substituents on the dienone ring led to compounds with low micromolar to nanomolar IC₅₀ values against several cancer cell lines.[7]

Compound ID (Related Scaffold) Scaffold Modification Cell Line IC₅₀ (µM)
11b 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneN-substitutedA549 (Lung)0.18
11d 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneN-substitutedMDA-MB-231 (Breast)0.08
11h 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneN-substitutedMDA-MB-231 (Breast)0.08
11k 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneN-substitutedHeLa (Cervical)0.14
7j 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneMannose-linked sulfonylMDA-MB-231 (Breast)0.05

Table 2: In vitro anticancer activity of selected azaspiro derivatives. Data extracted from literature on related compounds to infer potential SAR trends for 1-Azaspiro[4.4]nonan-4-ol derivatives.[7][9]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of a 1-Azaspiro[4.4]nonane Derivative via Domino Radical Bicyclization

This protocol is a generalized procedure based on published methods.[10]

Materials:

  • O-benzyl oxime ether precursor

  • Tributyltin hydride (Bu₃SnH)

  • 2,2′-Azobisisobutyronitrile (AIBN)

  • Anhydrous cyclohexane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the O-benzyl oxime ether (1.0 mmol) in anhydrous cyclohexane (10 mL) under an inert atmosphere, add tributyltin hydride (1.2 mmol).

  • Add the radical initiator, AIBN (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired 1-azaspiro[4.4]nonane derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of test compounds to muscarinic receptors.[11][12]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, etc.)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compounds (1-Azaspiro[4.4]nonan-4-ol derivatives)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target muscarinic receptor.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G A Prepare Cell Membranes (with Muscarinic Receptors) B Incubate with Radioligand & Test Compound A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The 1-azaspiro[4.4]nonan-4-ol scaffold represents a promising starting point for the development of novel therapeutics. The SAR insights gleaned from related azaspirocyclic systems provide a valuable roadmap for the design of potent and selective modulators of various biological targets. Future efforts should focus on the systematic exploration of the chemical space around the 1-Azaspiro[4.4]nonan-4-ol core, including:

  • Stereoselective Synthesis: The development of enantioselective synthetic routes to access individual stereoisomers is crucial, as biological activity often resides in a single enantiomer.

  • Diverse Functionalization: Exploration of a wider range of substituents on the nitrogen atom and the cyclopentane ring will be key to optimizing potency, selectivity, and pharmacokinetic properties.

  • Broader Biological Screening: Screening of 1-Azaspiro[4.4]nonan-4-ol libraries against a diverse panel of biological targets may uncover novel therapeutic applications for this versatile scaffold.

By combining innovative synthetic chemistry with rigorous biological evaluation, the full potential of 1-Azaspiro[4.4]nonan-4-ol derivatives in drug discovery can be realized.

References

  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • Receptor Binding Assays. Multiwell Plates. [URL: https://www.merckmillipore.com/US/en/20130403_191148]
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [URL: https://pubmed.ncbi.nlm.nih.gov/22294363/]
  • Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2587-9_11]
  • Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2FMuscarinic_M3_Redistribution_Assay_User_Guide.pdf]
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate. [URL: https://www.researchgate.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2793. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057579/]
  • Tsukamoto, S., Fujii, M., Yasunaga, T., & Matsuda, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & pharmaceutical bulletin, 43(5), 842–852. [URL: https://pubmed.ncbi.nlm.nih.gov/7606559/]
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS omega, 4(25), 21100–21114. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02515]
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem. [URL: https://www.benchchem.com/application-notes/2-azaspiro-4-4-nonane-as-a-scaffold-in-drug-design]
  • Onishi, H., Kosasa, T., Haga, S., Ichikawa, S., & Tsukamoto, S. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & pharmaceutical bulletin, 44(11), 2052–2059. [URL: https://pubmed.ncbi.nlm.nih.gov/8945828/]
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. (2010). Bioorganic & medicinal chemistry letters, 20(10), 3076–3080. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2875225/]
  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024). Scientific reports, 14(1), 10041. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11060935/]
  • Wang, Y., Li, Y., Zhang, Y., Wang, Z., & Li, Y. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules (Basel, Switzerland), 24(5), 949. [URL: https://pubmed.ncbi.nlm.nih.gov/30845688/]
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2010). Bioorganic & medicinal chemistry letters, 20(10), 3081–3085. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2875224/]
  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare. [URL: https://www.slideshare.net/pharmacyschool/lec2-cholinergic-agonists-stereochemistry-and-structureactivity-relationships-sar-products-cholinesterase-inhibitor]
  • Synthesis and Structure-Activity Studies of a Series. Amanote Research. [URL: https://amanote.com/research/2591605-synthesis-and-structure-activity-studies-of-a-series]
  • El-Sayed, W. A., El-Sofany, W. I., El-Gazzar, M. G., & El-Gazzar, M. G. (2024). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 29(20), 4817. [URL: https://www.researchgate.net/publication/385012379_Synthesis_and_Anticancer_Activity_of_New_1-Thia-4-azaspiro45decane_Their_Derived_Thiazolopyrimidine_and_134-Thiadiazole_Thioglycosides]
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega, 4(25), 21100-21114. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6921677/]
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2021). Scientific Reports, 11(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8203704/]
  • Wang, Y., Li, Y., Zhang, Y., Wang, Z., & Li, Y. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(11), 3185. [URL: https://www.mdpi.com/1420-3049/26/11/3185]
  • Synthesis and Biological Evaluation of Carbocyclic Analogues of Pachastrissamine. (2018). Marine drugs, 16(11), 444. [URL: https://www.mdpi.com/1660-3397/16/11/444]
  • Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. (2019). Anti-cancer agents in medicinal chemistry, 19(13), 1642–1655. [URL: https://pubmed.ncbi.nlm.nih.gov/31185803/]
  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2012). ResearchGate. [URL: https://www.researchgate.net/publication/287213442_Synthesis_and_Biological_Evaluation_of_beta-Aroylpropionic_acid_based_134-Oxadiazoles]
  • Synthesis, Biological Evaluation and Molecular. Amanote Research. [URL: https://amanote.

Sources

The Ascending Scaffold: A Technical Guide to 1-Azaspiro[4.4]nonan-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery is in a perpetual state of evolution, driven by an ever-deepening understanding of biological systems and the intricate dance of molecular interactions. For decades, the landscape of medicinal chemistry was dominated by "flat," aromatic-rich molecules. While this approach has yielded numerous therapeutic successes, the inherent limitations of planar structures in navigating the complex, three-dimensional topographies of biological targets have become increasingly apparent. This has catalyzed a strategic shift towards scaffolds that embrace spatial complexity, offering enhanced target specificity, improved physicochemical properties, and novel intellectual property.

Among the vanguard of these three-dimensional frameworks are the spirocycles, characterized by two rings sharing a single common atom. Their rigid, well-defined geometries provide a unique platform for the precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions. This guide delves into a particularly promising, yet underexplored, member of this class: 1-Azaspiro[4.4]nonan-4-ol . We will explore its synthesis, stereochemical nuances, and its burgeoning potential as a versatile scaffold for the discovery of next-generation therapeutics. While direct literature on the 4-ol isomer is nascent, this document will build upon the established chemistry of the parent 1-azaspiro[4.4]nonane core and its hydroxylated analogues to provide a comprehensive and forward-looking resource for researchers at the forefront of medicinal chemistry.

The 1-Azaspiro[4.4]nonane Core: A Privileged Substructure

The 1-azaspiro[4.4]nonane ring system, comprising a pyrrolidine ring fused to a cyclopentane ring at the C-5 position, is not a newcomer to the realm of bioactive molecules. Its presence in a variety of natural products and synthetic compounds with significant pharmacological activity underscores its status as a "privileged scaffold."

A notable example is the Cephalotaxus family of alkaloids, which feature the 1-azaspiro[4.4]nonane core.[1][2] Homoharringtonine, an ester derivative of cephalotaxine, has been approved for the treatment of chronic myeloid leukemia, highlighting the therapeutic potential embedded within this spirocyclic framework.[1] Beyond natural products, synthetic derivatives of 1-azaspiro[4.4]nonane have demonstrated a spectrum of biological activities, including the inhibition of the hepatitis C virus and agonism of nicotinic acetylcholine receptors (nAChRs).[3] Furthermore, related azaspiro[4.4]nonane derivatives, such as the 2-azaspiro[4.4]nonane-1,3-diones, have shown promise as anticonvulsant agents, suggesting a broad applicability in central nervous system (CNS) disorders.[4][5][6]

The introduction of a hydroxyl group at the C-4 position of the pyrrolidine ring, yielding 1-Azaspiro[4.4]nonan-4-ol , adds a crucial functional handle for further chemical elaboration. This hydroxyl group can serve as a key point for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Navigating the Synthetic Landscape: Accessing the 1-Azaspiro[4.4]nonan-4-ol Scaffold

While a definitive, optimized synthesis for 1-Azaspiro[4.4]nonan-4-ol is not yet extensively documented, established methodologies for the construction of the parent 1-azaspiro[4.4]nonane ring system and its substituted analogues provide a clear roadmap. Key strategies include intramolecular cycloaddition reactions and radical-mediated cyclizations.

Intramolecular 1,3-Dipolar Cycloaddition

One powerful approach to the 1-azaspiro[4.4]nonane core involves the intramolecular 1,3-dipolar cycloaddition of a nitrone with an alkene.[3] This strategy allows for the stereocontrolled formation of the spirocyclic system. A plausible synthetic pathway to a hydroxylated derivative could be envisioned starting from a suitably functionalized pyrroline N-oxide.

Conceptual Workflow: Intramolecular 1,3-Dipolar Cycloaddition

G A Pyrroline N-oxide B Alkene Tethering A->B Functionalization C Intramolecular 1,3-Dipolar Cycloaddition B->C Thermal/Lewis Acid Catalysis D Isoxazolidine Intermediate C->D E Reductive Ring Opening D->E e.g., Zn/AcOH F 1-Azaspiro[4.4]nonan-ol Derivative E->F

Caption: Conceptual workflow for the synthesis of a 1-azaspiro[4.4]nonan-ol derivative via intramolecular 1,3-dipolar cycloaddition.

Domino Radical Bicyclization

A highly efficient method for constructing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization.[1][2] This approach typically involves the generation of a radical on a side chain attached to a nitrogen precursor, which then undergoes a cascade of cyclization events to form the spirocyclic system. The strategic placement of a protected hydroxyl group on the precursor would allow for its introduction into the final scaffold.

Experimental Protocol: Domino Radical Bicyclization for a Hydroxylated 1-Azaspiro[4.4]nonane Analog

This protocol is adapted from the synthesis of a structurally related (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol.[7][8]

Step 1: Synthesis of the Oxime Ether Precursor

  • To a solution of the starting ketone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

  • Dissolve the oxime in anhydrous DMF and add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • After stirring for 30 minutes, add the appropriate alkyl halide (e.g., benzyl bromide) (1.1 eq.) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography to afford the oxime ether.

Step 2: Domino Radical Bicyclization

  • In a round-bottom flask, dissolve the oxime ether precursor (1.0 eq.) in degassed cyclohexane to a concentration of 0.02 M.

  • Add tributyltin hydride (1.2 eq.) and AIBN (0.25 eq.).

  • Purge the flask with nitrogen or argon for 30 minutes.

  • Heat the reaction mixture at 90 °C and monitor the reaction by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 1-azaspiro[4.4]nonane derivative.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the protected spirocycle in a suitable solvent (e.g., methanol for a benzyl ether).

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final hydroxylated product.

Logical Relationship: Key Steps in Domino Radical Bicyclization

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Product Formation A Functionalized Ketone/Aldehyde B Oxime Formation A->B C O-Alkylation B->C D Radical Initiation (e.g., AIBN) C->D E 5-exo-trig Cyclization D->E F 5-exo-trig Cyclization E->F G Radical Quenching (e.g., Bu3SnH) F->G H Protected 1-Azaspiro[4.4]nonane G->H I Deprotection H->I J 1-Azaspiro[4.4]nonan-ol I->J

Caption: Logical flow of the domino radical bicyclization approach to hydroxylated 1-azaspiro[4.4]nonanes.

The Role of 1-Azaspiro[4.4]nonan-4-ol as a Scaffold in Drug Design

The true value of a scaffold lies in its ability to serve as a foundation for the construction of a diverse library of compounds with tunable properties. The 1-Azaspiro[4.4]nonan-4-ol core offers several strategic advantages in this regard:

  • Three-Dimensional Diversity: The rigid spirocyclic core presents substituents in well-defined vectors, allowing for the exploration of three-dimensional chemical space. This can lead to improved target affinity and selectivity compared to more flexible or planar scaffolds.

  • Functional Handles for Derivatization: The secondary amine of the pyrrolidine ring and the hydroxyl group at the C-4 position are ideal points for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of side chains. The hydroxyl group can be esterified, etherified, or oxidized to a ketone, further expanding the accessible chemical diversity.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds is a well-established strategy for improving the physicochemical properties of drug candidates. This can lead to enhanced aqueous solubility, reduced plasma protein binding, and improved metabolic stability.

Potential Therapeutic Applications

Based on the known biological activities of related azaspiro[4.4]nonane derivatives, the 1-Azaspiro[4.4]nonan-4-ol scaffold holds promise in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The demonstrated anticonvulsant activity of 2-azaspiro[4.4]nonane-1,3-diones suggests that derivatives of the 1-azaspiro[4.4]nonan-4-ol core could be explored for epilepsy, neuropathic pain, and other neurological conditions.[5][6] The agonistic activity at nicotinic acetylcholine receptors also points towards potential applications in neurodegenerative diseases and cognitive disorders.[3]

  • Oncology: The antiproliferative activity of the natural product homoharringtonine, which contains the 1-azaspiro[4.4]nonane core, provides a strong rationale for investigating derivatives of 1-Azaspiro[4.4]nonan-4-ol as potential anticancer agents.[1][9]

  • Infectious Diseases: The reported inhibition of the hepatitis C virus by a 1-azaspiro[4.4]nonane derivative highlights the potential of this scaffold in the development of novel antiviral therapies.[10]

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR of 1-Azaspiro[4.4]nonan-4-ol derivatives would be a critical step in any drug discovery program based on this scaffold. Key areas to investigate would include:

  • Stereochemistry: The spirocenter at C-5 and the stereocenter at C-4 will give rise to multiple stereoisomers. The biological activity of these isomers should be evaluated independently, as it is highly likely that one stereoisomer will be significantly more active than the others.

  • Derivatization of the Pyrrolidine Nitrogen: The nature of the substituent on the nitrogen atom will have a profound impact on the overall properties of the molecule, including its basicity, lipophilicity, and ability to form key interactions with the biological target.

  • Modification of the Hydroxyl Group: The hydroxyl group can serve as a hydrogen bond donor or acceptor. Its modification through esterification or etherification will alter these properties and can be used to probe the binding pocket of the target protein.

Data Presentation: Biological Activities of Related Azaspirocycles

While specific quantitative data for 1-Azaspiro[4.4]nonan-4-ol derivatives is limited in the public domain, the following table summarizes the reported biological activities of some related azaspirocyclic compounds to illustrate the potential of this class of molecules.

Compound ClassScaffoldBiological ActivityTarget/AssayPotencyReference
Azaspiro Dihydrotriazines1,3,8-Triazaspiro[4.5]decaneAntiviralInfluenza B virusEC₅₀ = 0.19 µM[11]
Thia-azaspiroalkanones1-Thia-4-azaspiro[4.5]decan-3-oneAnticancerEGFR/BRAFV600EGI₅₀ = 32 nM[12][13]
Oxa-azaspironenones1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneAnticancerA549, MDA-MB-231, HeLa cell linesIC₅₀ = 0.10 - 0.26 µM[9][14]
Azaspiro[4.4]nonane-1,3-diones2-Azaspiro[4.4]nonaneAnticonvulsantMaximal Electroshock Seizure (MES)ED₅₀ = 76.27 mg/kg[6]

Future Directions and Conclusion

The 1-Azaspiro[4.4]nonan-4-ol scaffold represents a compelling, yet largely untapped, resource for medicinal chemists. Its inherent three-dimensionality, coupled with strategically placed functional handles, provides a versatile platform for the design of novel therapeutics. The established synthetic routes to the parent ring system offer a solid foundation for the development of robust and scalable syntheses of the 4-ol derivative and its analogues.

Future research in this area should focus on:

  • Development of Stereoselective Syntheses: The ability to access enantiomerically pure 1-Azaspiro[4.4]nonan-4-ol will be crucial for elucidating the SAR and for the development of clinical candidates.

  • Library Synthesis and Biological Screening: The synthesis and screening of diverse libraries of 1-Azaspiro[4.4]nonan-4-ol derivatives against a range of biological targets will be essential to uncover the full therapeutic potential of this scaffold.

  • Computational Modeling and Structure-Based Design: In silico methods can be employed to guide the design of new analogues with improved potency and selectivity.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114.
  • Tietze, L. F., & Grote, T. (2004). Synthesis of Azaspiro[4.
  • Kovacs, G., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 351(9-10), e1800117.
  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1848.
  • Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5988.
  • BenchChem. (2025). Application of 2-Azaspiro[4.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 467.
  • Wang, X., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Sancineto, L., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European Journal of Medicinal Chemistry, 156, 499-512.
  • PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione.
  • Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 58(11), 1157-1164.
  • PubChemLite. (n.d.). 1-azaspiro[4.4]nonan-4-ol (C8H15NO).
  • PubChem. (n.d.). 1-Azaspiro[4.4]nonan-2-one.
  • Kaminski, K., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 529-539.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5988.
  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 467.
  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129. of Medicinal Chemistry*, 39(5), 1125-1129.

Sources

Methodological & Application

Application Notes & Protocols: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, three-dimensional architecture provides a unique conformational landscape for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] This document provides a detailed guide to a powerful and efficient methodology for the synthesis of 1-azaspiro[4.4]nonane derivatives: the domino radical bicyclization. This approach offers a streamlined route to construct the complex spirocyclic system in a single synthetic operation from readily accessible starting materials.[1][2][4] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss key experimental considerations to ensure successful implementation.

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Core

The 1-azaspiro[4.4]nonane ring system is a key structural feature in a variety of natural products, most notably the Cephalotaxus alkaloids like cephalotaxine and its ester derivative homoharringtonine, the latter of which has been approved for the treatment of chronic myeloid leukemia.[1] Beyond their natural origins, derivatives of this scaffold have shown marked biological activity, including the inhibition of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[1] The inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles are often correlated with improved physicochemical properties and clinical success in drug development.[2]

Traditional synthetic approaches to these spirocycles can be lengthy and require multiple steps. Domino reactions, also known as cascade or tandem reactions, provide a more elegant and efficient alternative by forming multiple bonds in a single, uninterrupted sequence.[2] The domino radical bicyclization, in particular, has emerged as a robust strategy for the construction of complex cyclic systems like the 1-azaspiro[4.4]nonane core.[1][2]

Mechanistic Insights: The Domino Radical Bicyclization Pathway

The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonanes proceeds through a sequence of intramolecular cyclization events initiated by a radical species.[2] The process typically involves an O-benzyl oxime ether substrate bearing an alkenyl moiety and a radical precursor, such as an aryl halide or a terminal alkyne.[1][4] The key steps are outlined below:

  • Radical Initiation: The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), which generates a radical that abstracts a hydrogen atom from a mediator, typically tributyltin hydride (Bu₃SnH).[1][2]

  • Formation of the Initial Radical: The resulting tributyltin radical reacts with the aryl halide or adds to the terminal alkyne of the O-benzyl oxime ether precursor to generate an aryl or vinyl radical, respectively.

  • First Cyclization (5-exo-trig): This newly formed radical undergoes a 5-exo-trig cyclization onto the tethered alkenyl group, forming a five-membered ring and a new radical intermediate.

  • Second Cyclization (5-exo-trig): The radical from the first cyclization then participates in a second 5-exo-trig cyclization, this time onto the nitrogen of the oxime ether. This step forges the spirocyclic core and generates an alkoxyaminyl radical.[1][2]

  • Radical Quenching and Propagation: The alkoxyaminyl radical is then quenched by a hydrogen atom from Bu₃SnH, yielding the final 1-azaspiro[4.4]nonane product and regenerating the tributyltin radical to continue the chain reaction.[2]

A common side reaction is the premature reduction of the initial aryl or vinyl radical by Bu₃SnH before the first cyclization can occur, leading to the formation of E/Z oxime ethers as byproducts.[1]

Domino_Radical_Bicyclization cluster_initiation Initiation & Radical Formation cluster_cyclization Domino Cyclization Cascade cluster_termination Quenching & Product Formation cluster_side_reaction Side Reaction Pathway Initiator Initiator (AIBN or Et3B) Bu3Sn_rad Bu3Sn• Initiator->Bu3Sn_rad generates Bu3SnH_1 Bu3SnH Aryl_rad Aryl/Vinyl Radical Bu3Sn_rad->Aryl_rad reacts with Precursor O-Benzyl Oxime Ether (with Aryl-X or Alkyne) Precursor->Aryl_rad Cyclized_rad_1 Intermediate Radical Aryl_rad->Cyclized_rad_1 5-exo-trig (1st Cyclization) Side_Product Reduced Oxime Ether (E/Z mixture) Aryl_rad->Side_Product Premature Quenching Bicyclic_rad Alkoxyaminyl Radical Cyclized_rad_1->Bicyclic_rad 5-exo-trig (2nd Cyclization) Product 1-Azaspiro[4.4]nonane Bicyclic_rad->Product H-atom abstraction Bu3Sn_rad_2 Bu3Sn• Bicyclic_rad->Bu3Sn_rad_2 regenerates Bu3SnH_2 Bu3SnH Bu3SnH_2->Product Bu3SnH_3 Bu3SnH Bu3SnH_3->Side_Product

Caption: Domino radical bicyclization pathway and a common side reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization.[1][5]

Materials and Reagents
  • O-benzyl oxime ether precursor (1.0 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.25 equiv) or Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2-1.5 equiv)

  • Anhydrous cyclohexane or toluene (to achieve a 0.02 M solution)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol A: AIBN as Radical Initiator
  • To a round-bottom flask, add the O-benzyl oxime ether (1.0 mmol, 1.0 equiv), AIBN (0.25 mmol, 0.25 equiv), and anhydrous cyclohexane to achieve a final concentration of 0.02 M.

  • Stopper the flask with a rubber septum and purge the solution with dry nitrogen or argon for 30 minutes to remove any dissolved oxygen.

  • While maintaining a positive pressure of inert gas, add tributyltin hydride (1.2 mmol, 1.2 equiv) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., gradients of ethyl acetate in hexanes) to isolate the 1-azaspiro[4.4]nonane product.

Protocol B: Triethylborane (Et₃B) as Radical Initiator

Causality: This method is advantageous as it can be performed at room temperature, offering milder reaction conditions which can lead to improved diastereoselectivity in some cases.[1]

  • In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 mmol, 1.0 equiv) in anhydrous toluene (to 0.02 M).

  • Add tributyltin hydride (1.5 mmol, 1.5 equiv) to the solution.

  • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

  • At room temperature, add triethylborane (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv) dropwise via syringe. A slow, controlled addition is crucial.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by opening the flask to the air for 15 minutes.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired spirocycle.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble dry glassware under inert atmosphere (N2/Ar) Reagents Add O-benzyl oxime ether, solvent, and Bu3SnH Setup->Reagents Degas Degas the solution Reagents->Degas Initiator Add Initiator Degas->Initiator AIBN Method A: AIBN Heat to 90 °C Initiator->AIBN If AIBN Et3B Method B: Et3B Stir at Room Temp Initiator->Et3B If Et3B Monitor Monitor by TLC AIBN->Monitor Et3B->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated 1-Azaspiro[4.4]nonane Purify->Product

Caption: Generalized experimental workflow for the synthesis.

Data Presentation: Yields and Diastereoselectivity

The efficiency of the domino radical bicyclization can vary depending on the substrate and reaction conditions. The yields for the desired 1-azaspiro[4.4]nonane derivatives are generally in the range of 11-67%.[1][4]

Precursor MoietyRadical InitiatorYield of Spirocycle (%)Diastereomeric Ratio (trans:cis)Reference
Aryl bromideAIBN66Mixture[1][5]
Aryl iodideAIBN64Mixture[1][5]
Aryl bromide with EWGEt₃B55>95:5[1]
Terminal alkyneAIBN58>95:5[1][5]

EWG: Electron-withdrawing group

It is noteworthy that the use of Et₃B as the initiator at room temperature can enhance the diastereoselectivity of the reaction, favoring the formation of the trans diastereomer.[1]

Troubleshooting and Self-Validation

A well-executed protocol should be self-validating. Here are key checkpoints and troubleshooting tips:

  • Low or No Conversion:

    • Cause: Inefficient radical initiation due to the presence of oxygen.

    • Solution: Ensure all reagents and solvents are anhydrous and that the system is thoroughly purged with an inert gas.

  • Predominance of Side Products:

    • Cause: Premature quenching of the initial aryl/vinyl radical by Bu₃SnH is a common issue, leading to reduced oxime ethers.[1]

    • Solution: A slow, controlled addition of Bu₃SnH using a syringe pump can maintain a low steady-state concentration of the tin hydride, favoring the desired intramolecular cyclization over intermolecular reduction.

  • Poor Diastereoselectivity:

    • Cause: Higher reaction temperatures (as with AIBN) can sometimes lead to lower diastereoselectivity.

    • Solution: If diastereoselectivity is a concern, utilizing the milder Et₃B-initiated protocol at room temperature is recommended.[1]

Conclusion

The domino radical bicyclization represents a highly effective and atom-economical strategy for the synthesis of the medicinally important 1-azaspiro[4.4]nonane scaffold.[2] By understanding the underlying radical mechanism and carefully controlling the reaction parameters, researchers can efficiently construct these complex three-dimensional structures from simple, linear precursors. The protocols detailed herein, grounded in authoritative literature, provide a robust starting point for scientists and drug development professionals seeking to leverage this powerful synthetic tool in their research endeavors.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • PubMed (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • Szostak, M. (2017). Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. Chem. Soc. Rev.[Link]

  • National Institutes of Health (NIH) (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 1-Azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sterically Shielded Spirocyclic Nitroxides

1-Azaspiro[4.4]nonan-1-oxyls represent a class of sterically shielded, stable nitroxide radicals. Their unique spirocyclic architecture, which incorporates two rings joined at a single carbon, imparts significant conformational rigidity and resistance to bioreduction.[1][2][3] This stability makes them highly valuable tools in a range of scientific disciplines. In drug development, the 1-azaspiro[4.4]nonane skeleton is a key structural motif in various biologically active compounds, including certain alkaloids with potent antiproliferative properties.[4] For materials science and structural biology, their paramagnetic nature and long spin relaxation times render them exceptional spin labels for investigation by Electron Paramagnetic Resonance (EPR) techniques like PELDOR (Pulsed Electron-Electron Double Resonance) or DQC (Double Quantum Coherence).[2]

This guide provides an in-depth exploration of a robust synthetic strategy to access these valuable molecules, centered around a key intramolecular 1,3-dipolar cycloaddition reaction. We will dissect the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful synthesis.

Part I: The Underlying Chemistry: Mechanism and Rationale

The Power of [3+2] Cycloaddition

The core transformation in this synthesis is a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that forms a five-membered ring from a 1,3-dipole and a "dipolarophile".[5][6] In our case, a nitrone functional group serves as the 4π-electron 1,3-dipole, which reacts with a 2π-electron alkene (the dipolarophile). Mechanistically, this is generally considered a concerted, thermally allowed process where the new C-C and C-O bonds form in a single, albeit potentially asynchronous, transition state.[7][8]

Intramolecular Design for Spirocyclic Architecture

To construct the desired 1-azaspiro[4.4]nonane core, the reaction is ingeniously designed to be intramolecular. A precursor is synthesized where the nitrone (the 1,3-dipole) and a terminal alkene (the dipolarophile) are tethered together by a carbon chain of a specific length. The use of a pent-4-enyl group attached to the carbon of a cyclic nitrone is the critical design choice.[2][9] Upon heating, the tether ensures that the cycloaddition occurs within the same molecule, forcing the formation of a new five-membered ring and creating the spirocyclic junction. This intramolecular approach offers superior control over regioselectivity compared to its intermolecular counterpart.[10]

The overall transformation proceeds through the following key stages, beginning with a cyclic nitrone precursor:

  • Nucleophilic Addition: Introduction of the pent-4-enyl tether.

  • Intramolecular Cycloaddition: The thermally induced, key ring-forming step.

  • Isoxazolidine Ring Opening: Reductive cleavage of the N-O bond.

  • Oxidation: Formation of the final, stable nitroxide radical.

Below is a diagram illustrating the core cycloaddition mechanism.

The key intramolecular [3+2] cycloaddition step.
Causality Behind Experimental Choices
  • Thermal Conditions: The cycloaddition requires thermal energy to overcome the activation barrier of the pericyclic reaction. However, the alkenylnitrone precursors can be prone to decomposition and tar formation at high temperatures.[9] Microwave heating is often employed to provide rapid, uniform heating, which can shorten reaction times and minimize the formation of degradation byproducts.[9]

  • Reversibility and Tarring: The 1,3-dipolar cycloaddition of nitrones is known to be a reversible process.[2][9] Furthermore, the starting alkenylnitrones can deteriorate during storage or upon prolonged heating.[9] To mitigate this, the reaction is sometimes carried out in the presence of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which helps to suppress undesired side reactions and decrease tarring.[9]

Part II: The Synthetic Workflow: A Step-by-Step Protocol

This section details the complete, four-stage experimental protocol for the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, starting from the common precursor 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

High-level overview of the synthetic sequence.
Step 1: Synthesis of 2-(pent-4-enyl)-5,5-dimethyl-1-pyrrolidine-N-oxide

This step introduces the tethered dipolarophile via a Grignard reaction.

  • Reagents & Materials:

    • 5,5-dimethyl-1-pyrroline N-oxide (DMPO, 5a)

    • 4-pentenylmagnesium bromide (solution in THF)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Protocol:

    • Dissolve DMPO (1.0 eq) in anhydrous Et₂O or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add 4-pentenylmagnesium bromide (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often used directly in the next step due to its instability. Purification, if necessary, can be performed by flash column chromatography on silica gel.

  • Expert Insight: The success of this step hinges on anhydrous conditions to prevent quenching the Grignard reagent. The resulting 2-(pent-4-enyl)nitrone is sensitive and can degrade upon storage, so it is best to proceed to the cycloaddition step promptly.[9]

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

This is the critical spirocycle-forming step.

  • Reagents & Materials:

    • Crude 2-(pent-4-enyl)-5,5-dimethyl-1-pyrrolidine-N-oxide (from Step 1)

    • Toluene (dry)

    • Optional: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

    • Microwave reactor or oil bath with reflux condenser

  • Protocol (Microwave Method):

    • Dissolve the crude alkenylnitrone (1.0 eq) in toluene in a microwave-safe reaction vessel.

    • Add a catalytic amount of TEMPO (e.g., 0.05 eq) to minimize tar formation.[9]

    • Seal the vessel and heat in a microwave reactor at 145 °C for 30-60 minutes.[9]

    • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

    • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting tricyclic isoxazolidine by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Expert Insight: The microwave method is highly effective for reducing reaction time and improving yields by minimizing thermal decomposition.[9] Conventional heating in refluxing toluene also works but may require longer reaction times and can lead to more byproduct formation.

Step 3: Reductive Opening of the Isoxazolidine Ring

This step cleaves the N-O bond to form the core spirocyclic amine.

  • Reagents & Materials:

    • Purified tricyclic isoxazolidine (from Step 2)

    • Zinc dust (activated)

    • Glacial acetic acid (AcOH)

    • Ethanol (EtOH)

    • EDTA sodium salt mixture (EDTA/Na₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Protocol:

    • Prepare a reducing mixture of AcOH, EtOH, and the EDTA/Na₂ salt.

    • Dissolve the tricyclic isoxazolidine (1.0 eq) in this mixture.

    • Add activated Zinc dust (excess, e.g., 5-10 eq) portion-wise to the stirred solution. The reaction may be exothermic.

    • Stir the suspension at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc and other solids.

    • Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminoalcohol product.[2][9]

  • Expert Insight: This specific reductive system (Zn/AcOH/EDTA) is effective for cleaving the N-O bond in the isoxazolidine ring to yield the desired secondary amine.[2][9] The product is typically an aminoalcohol.

Step 4: Oxidation to the 1-Azaspiro[4.4]nonan-1-oxyl

The final step generates the stable nitroxide radical.

  • Reagents & Materials:

    • Crude spirocyclic aminoalcohol (from Step 3)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

    • Dry ice/acetone bath

  • Protocol:

    • Dissolve the aminoalcohol (1.0 eq) in anhydrous CHCl₃ or CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to -10 °C.[2]

    • Add a solution of m-CPBA (approx. 1.5-2.0 eq) in the same solvent dropwise, maintaining the low temperature.

    • Stir the reaction at -10 °C for 1-2 hours.

    • Upon completion, wash the reaction mixture with a cold aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final nitroxide product, which is often an orange oil, by flash column chromatography.[2]

  • Expert Insight: The oxidation must be performed at low temperature to prevent side reactions. The m-CPBA can also oxidize the hydroxyl group of the aminoalcohol, so careful control of stoichiometry and temperature is crucial.[2]

Part III: Data and Characterization

The successful synthesis of these compounds relies on rigorous characterization at each step.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
Alkenylnitrone Precursor ~5.8 (m, -CH=), ~5.0 (m, =CH₂), ~3.5 (m, N-CH)~138.0 (-CH=), ~115.0 (=CH₂), ~75.0 (N-C-O)
Tricyclic Isoxazolidine Absence of vinyl protons (~5-6 ppm). Appearance of new aliphatic protons.Absence of vinyl carbons. New signals in the aliphatic region.
Spirocyclic Aminoalcohol Signals consistent with a spirocyclic amine and a primary alcohol.Signals for the spiro-carbon, carbons of both rings, and a -CH₂OH carbon.
Final Nitroxide NMR is not typically used for paramagnetic species. EPR is the primary method.N/A

Data are approximate and based on representative structures from the literature.[9]

EPR Spectroscopy: The final 1-azaspiro[4.4]nonan-1-oxyl product should exhibit a characteristic three-line EPR spectrum in solution, resulting from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1).

Part IV: Applications and Future Outlook

The synthetic pathway detailed herein provides reliable access to a class of highly stable spirocyclic nitroxides. The inherent rigidity and steric shielding of the 1-azaspiro[4.4]nonan-1-oxyl core make these compounds ideal candidates for:

  • Drug Design: The spirocyclic framework serves as a valuable scaffold for creating conformationally constrained molecules, which can lead to higher binding affinity and selectivity for biological targets.[11][12]

  • Biophysical Probes: Their stability against reduction allows them to be used as spin labels in complex biological environments for studying protein structure and dynamics via EPR spectroscopy.[2]

This robust intramolecular 1,3-dipolar cycloaddition strategy opens the door for creating a diverse library of substituted 1-azaspiro[4.4]nonan-1-oxyls by simply modifying the starting cyclic nitrone, enabling fine-tuning of their physical and biological properties for advanced applications.

References

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Prokof’ev, A. I. (2013). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. National Institutes of Health. [Link]

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Archives. [Link]

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives. [Link]

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives. [Link]

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Cali, B., Finocchio, A., D'Anna, F., & Riela, S. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. [Link]

  • Guerra, M., & Panaroni, C. (2002). Concerted vs stepwise mechanism in 1,3-dipolar cycloaddition of nitrone to ethene, cyclobutadiene, and benzocyclobutadiene. A computational study. PubMed. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrone. Chem-Station International Edition. [Link]

  • Yokoshima, S. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [Link]

  • Jiménez-Orozco, A., Miranda, L. D., & Cruz, S. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. [Link]

  • Burov, O. N., & Kletskii, M. E. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]

Sources

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Protocols for 1-Azaspiro[4.4]nonan-4-ol

Audience: Researchers, scientists, and drug development professionals.

The 1-azaspiro[4.4]nonane ring system is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture makes it an attractive scaffold for positioning functional groups in precise orientations to interact with biological targets. Notably, this core is the central feature of Cephalotaxus alkaloids, such as cephalotaxine and its ester derivative homoharringtonine, the latter of which has been approved for the treatment of chronic myeloid leukemia[1].

The introduction of a hydroxyl group at the C4 position, yielding 1-Azaspiro[4.4]nonan-4-ol, provides a crucial handle for further functionalization, enabling the development of derivatives with modulated solubility, metabolic stability, and target-binding properties. This guide provides a detailed exploration of robust synthetic strategies to access this valuable building block, focusing on the underlying chemical principles, step-by-step protocols, and comparative analysis to aid researchers in selecting the optimal route for their specific application.

Synthetic Strategy I: Reductive Functionalization of a Ketone Precursor

One of the most direct and reliable approaches to synthesizing 1-Azaspiro[4.4]nonan-4-ol is through the reduction of the corresponding ketone, 1-Azaspiro[4.4]nonan-4-one. This strategy bifurcates the synthetic challenge into two distinct phases: the construction of the spirocyclic ketone core and its subsequent stereoselective reduction.

Part A: Synthesis of the 1-Azaspiro[4.4]nonan-4-one Core

The construction of the azaspirocyclic ketone can be achieved through various means, including intramolecular cyclizations. A common method involves an intramolecular aldol condensation of a suitable pyrrolidine derivative, which serves as a key step to form the cyclopentanone ring fused to the pyrrolidine[2].

Part B: Reduction of 1-Azaspiro[4.4]nonan-4-one

The conversion of the ketone to the target alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical as it dictates the reaction conditions, safety profile, and potentially the stereochemical outcome if chiral centers are adjacent to the carbonyl.

Causality Behind Experimental Choices:

  • Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, safe to use in protic solvents like methanol or ethanol. It is the preferred choice for routine, scalable reductions where chemoselectivity is desired and extreme reactivity is not required.

  • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, it readily reduces ketones but also other functional groups like esters and amides. It must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether) under an inert atmosphere due to its violent reaction with water. It is often used when stronger reduction potential is necessary.

Experimental Protocol: Reduction of 1-Azaspiro[4.4]nonan-4-one with NaBH₄

Objective: To synthesize 1-Azaspiro[4.4]nonan-4-ol from its ketone precursor.

Materials:

  • 1-Azaspiro[4.4]nonan-4-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 1-Azaspiro[4.4]nonan-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage gas evolution and maintain the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C to decompose excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-Azaspiro[4.4]nonan-4-ol by column chromatography on silica gel if necessary.

Workflow for Reductive Functionalization

G cluster_0 Synthesis of Ketone Precursor cluster_1 Reduction Step Start Pyrrolidine Derivative Step1 Intramolecular Aldol Condensation Start->Step1 Ketone 1-Azaspiro[4.4]nonan-4-one Step1->Ketone Reduction Reduction (e.g., NaBH₄, MeOH) Ketone->Reduction Product 1-Azaspiro[4.4]nonan-4-ol Reduction->Product

Caption: Workflow for the synthesis of the target alcohol via a ketone intermediate.

Synthetic Strategy II: Intramolecular 1,3-Dipolar Cycloaddition

A more convergent and elegant approach to constructing the 1-azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition. This powerful reaction forms the pyrrolidine ring and sets key stereocenters in a single, atom-economical step.

Mechanistic Rationale: The strategy hinges on synthesizing a precursor containing both a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) within the same molecule. Typically, a 1-pyrroline N-oxide is functionalized with a pent-4-enyl group[3][4]. Upon heating, the molecule undergoes an intramolecular [3+2] cycloaddition to form a tricyclic isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring opens it to reveal the desired pyrrolidine ring of the spirocycle. The hydroxyl group can be present in the starting material or introduced in a subsequent step.

Experimental Protocol: 1,3-Dipolar Cycloaddition Pathway

Objective: To construct the 1-azaspiro[4.4]nonane skeleton via intramolecular cycloaddition.

Materials:

  • 5,5-dialkyl-1-pyrroline N-oxide precursor

  • Pent-4-enyl Grignard reagent or equivalent

  • Toluene or xylene

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Appropriate solvent system (e.g., THF/water)

Procedure (Generalized):

  • Nitrone Functionalization: React the starting 5,5-dialkyl-1-pyrroline N-oxide with a pent-4-enyl nucleophile (e.g., Grignard reagent) to introduce the tethered alkene. This forms the key cycloaddition precursor[3].

  • Cycloaddition: Dissolve the precursor in a high-boiling solvent like toluene and heat to reflux. The intramolecular 1,3-dipolar cycloaddition proceeds to form the tricyclic isoxazolidine intermediate. Monitor by TLC or GC-MS.

  • Isoxazolidine Ring Opening: After cooling, subject the intermediate to reductive N-O bond cleavage. A common method is treatment with zinc dust and a proton source like ammonium chloride in a THF/water mixture[3].

  • Workup and Purification: After the reduction is complete, filter off the inorganic salts and extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting spirocyclic amine by column chromatography.

  • Hydroxyl Group Installation (if needed): If the hydroxyl group is not already present, it can be introduced via standard functional group transformations on the spirocyclic product.

Reaction Pathway for 1,3-Dipolar Cycloaddition

G Start 1-Pyrroline N-Oxide + Pent-4-enyl Group CycloPrecursor Tethered Nitrone-Alkene Start->CycloPrecursor Cycloaddition Intramolecular [3+2] Cycloaddition (Heat) CycloPrecursor->Cycloaddition Forms 1,3-dipole Intermediate Tricyclic Isoxazolidine Cycloaddition->Intermediate Reduction Reductive N-O Cleavage (Zn/NH₄Cl) Intermediate->Reduction Product 1-Azaspiro[4.4]nonane Core Reduction->Product

Caption: Key steps in the intramolecular 1,3-dipolar cycloaddition strategy.

Synthetic Strategy III: Domino Radical Bicyclization

For rapid construction of the 1-azaspiro[4.4]nonane skeleton, domino radical reactions offer a highly efficient pathway. This approach uses a single radical initiation event to trigger a cascade of bond-forming cyclizations, simultaneously creating two rings of the spirocycle[1][5].

Mechanistic Rationale: The synthesis starts with a carefully designed acyclic precursor, typically an O-benzyl oxime ether containing an alkenyl moiety and a radical precursor site (e.g., an aryl bromide). A radical initiator, such as AIBN with Bu₃SnH or triethylborane (Et₃B), generates an initial radical. This radical undergoes a 5-exo-trig cyclization onto the alkene, forming a five-membered ring and a new radical center. This second radical is then trapped in a second cyclization event, forming the pyrrolidine ring and completing the spirocyclic core.

Causality Behind Experimental Choices:

  • Radical Initiator: AIBN (azobisisobutyronitrile) is a common thermal initiator, while Et₃B (triethylborane) can initiate radical reactions at room temperature, offering milder conditions and potentially improved diastereoselectivity[1].

  • Radical Mediator: Bu₃SnH (tributyltin hydride) acts as a hydrogen atom donor to propagate the radical chain and terminate the sequence.

Experimental Protocol: Domino Radical Bicyclization

Objective: To synthesize the 1-azaspiro[4.4]nonane core in a single step via radical cascade.

Materials:

  • Functionalized O-benzyl oxime ether precursor (with alkenyl and aryl halide groups) (1.0 eq)

  • Tri-n-butyltin hydride (Bu₃SnH) (1.2 eq)

  • AIBN (0.1 eq) or Et₃B (1.0 M solution in hexanes)

  • Anhydrous, degassed benzene or toluene

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure (AIBN-initiated):

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of the oxime ether precursor (1.0 eq) in degassed benzene.

  • Reagent Addition: Add AIBN (0.1 eq) to the solution.

  • Initiation: In a separate syringe, prepare a solution of Bu₃SnH (1.2 eq) in degassed benzene. Heat the reaction flask to reflux (approx. 80 °C).

  • Reaction: Add the Bu₃SnH solution dropwise via syringe pump over several hours to the refluxing mixture. Slow addition is crucial to maintain a low concentration of the tin hydride, which favors cyclization over premature reduction.

  • Completion: After the addition is complete, continue refluxing for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and concentrate under reduced pressure. The crude product will contain tin residues, which can be removed by flash chromatography on silica gel, often using a mobile phase containing triethylamine to prevent product degradation.

Quantitative Data Comparison for Radical Bicyclization
EntryRadical InitiatorTemperatureYield (%)[1]Diastereomeric Ratio (trans:cis)
1AIBN80 °C (Reflux)55-67%Varies, often favors trans
2Et₃BRoom Temp50-65%Improved selectivity for trans

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical Overall YieldStereocontrol
Ketone Reduction Direct, reliable, uses standard reagents.Requires synthesis of the ketone precursor.Moderate to HighDependent on reducing agent and substrate.
1,3-Dipolar Cycloaddition Convergent, atom-economical, good stereocontrol.Precursor synthesis can be multi-step.ModerateGood, often substrate-controlled.
Domino Radical Bicyclization Highly efficient, rapid core construction.Requires stoichiometric toxic tin reagents, moderate yields.Moderate[1]Moderate, can be tuned by conditions.

Conclusion

The synthesis of 1-Azaspiro[4.4]nonan-4-ol can be approached through several effective strategies, each with distinct advantages. The reductive functionalization of a ketone precursor represents a robust and classical approach, ideal for large-scale synthesis where the precursor is readily available. For more elegant and convergent syntheses, intramolecular 1,3-dipolar cycloaddition provides excellent control over the core structure. Finally, domino radical bicyclization offers a remarkably rapid entry into the 1-azaspiro[4.4]nonane skeleton, showcasing the power of modern cascade reactions. The selection of the optimal protocol will ultimately depend on the specific project goals, including scale, required stereochemical purity, and available starting materials.

References

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. [Link][3][4]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21033–21044. [Link][1]

  • Various Authors. (2024). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. This is a collection of related articles. A primary source would be needed for a specific protocol. [Link][5]

  • Padilla-Montaño, A. F., et al. (2015). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link][2]

Sources

Application Notes & Protocols: AIBN-Initiated Radical Azaspirocyclization for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator for the synthesis of azaspirocyclic compounds. Azaspirocycles are crucial structural motifs in numerous pharmaceuticals and biologically active natural products.[1][2] This guide will delve into the mechanistic underpinnings of AIBN-initiated radical reactions, present a detailed experimental protocol for a domino radical bicyclization, and offer insights into reaction optimization and safety considerations. The aim is to equip researchers with the foundational knowledge and practical methodology to successfully employ this powerful synthetic strategy.

Introduction: The Significance of Radical Azaspirocyclization

The construction of complex molecular architectures is a cornerstone of modern drug discovery and development. Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, represent a privileged scaffold due to their rigid three-dimensional structures that allow for precise presentation of pharmacophoric elements. Traditional synthetic routes to these structures can be lengthy and arduous. Radical cyclization reactions offer an elegant and efficient alternative, often proceeding under mild conditions with high levels of regio- and stereocontrol.[3]

AIBN has emerged as a preferred radical initiator for many of these transformations.[4][5] Its predictable thermal decomposition, compatibility with a wide range of functional groups, and the formation of non-oxygenated byproducts make it a reliable choice for initiating complex radical cascades.[6][7] This application note will focus on leveraging AIBN to initiate the formation of azaspirocyclic systems, providing both the theoretical framework and a practical guide for laboratory implementation.

Mechanistic Principles: The Role of AIBN in Radical Cascades

AIBN is an azo compound that, upon thermal or photochemical initiation, undergoes homolytic cleavage of the C-N bonds to generate two stable 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[6][7][8] The irreversible expulsion of nitrogen gas provides a strong thermodynamic driving force for this decomposition.[6]

The generated 2-cyanoprop-2-yl radicals are relatively stable and serve as excellent initiators for subsequent radical chain reactions.[9] In the context of azaspirocyclization, these initiator radicals typically abstract a hydrogen atom from a co-reagent, most commonly a tin hydride such as tributyltin hydride (Bu₃SnH), to generate the chain-propagating tributyltin radical (Bu₃Sn•).[10][11]

The Bu₃Sn• radical then abstracts a halogen atom (typically bromine or iodine) from a suitably designed precursor molecule, generating a carbon-centered radical. This is the key step that triggers the cyclization cascade. The newly formed radical can then undergo a series of intramolecular additions to pendant unsaturated moieties (e.g., alkenes, alkynes) to forge the new rings of the azaspirocyclic core. The sequence of these cyclizations can be controlled by the substrate's stereoelectronic properties, often following Baldwin's rules for ring closure.[10] The reaction is terminated when two radicals combine.

Diagram: General Mechanism of AIBN-Initiated Radical Azaspirocyclization

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical 2 x 2-Cyanoprop-2-yl Radical + N₂ AIBN->Initiator_Radical Heat (Δ) Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH Bu3SnH Bu₃SnH Carbon_Radical Carbon-Centered Radical (R•) Bu3Sn_Radical->Carbon_Radical + R-X Bu3SnX Bu₃SnX Precursor Halogenated Precursor (R-X) Cyclized_Radical Cyclized Radical Carbon_Radical->Cyclized_Radical Intramolecular Cyclization Cyclized_Radical->Bu3Sn_Radical H-atom transfer Azaspirocycle Azaspirocyclic Product Cyclized_Radical->Azaspirocycle + Bu₃SnH

Caption: AIBN-initiated radical azaspirocyclization mechanism.

Experimental Guide: Domino Radical Bicyclization to 1-Azaspiro[4.4]nonane Derivatives

This protocol is adapted from a reported synthesis of 1-azaspiro[4.4]nonane derivatives and serves as a representative example of AIBN-initiated azaspirocyclization.[12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
O-benzyl oxime ether precursorSynthesis GradeN/AMust be synthesized prior to reaction.
Tributyltin hydride (Bu₃SnH)≥97%Sigma-AldrichCaution: Highly toxic. Handle in a fume hood.
AIBN98%Sigma-AldrichCaution: Thermally unstable. Store at low temperatures.
CyclohexaneAnhydrous, ≥99.5%Sigma-AldrichShould be degassed prior to use.
Nitrogen or Argon gasHigh purityAirgasFor creating an inert atmosphere.
Standard GlasswareN/AN/AOven-dried prior to use.
TLC platesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring.
Column Chromatography SuppliesSilica gelN/AFor product purification.
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-benzyl oxime ether precursor (1.0 mmol, 1.0 equiv).

    • Add anhydrous, degassed cyclohexane to achieve a 0.02 M solution.

    • Add AIBN (0.25 mmol, 0.25 equiv).

    • Add tributyltin hydride (1.2 mmol, 1.2 equiv) to the solution.

  • Inert Atmosphere:

    • Stopper the flask with a rubber septum and purge the system with nitrogen or argon gas for 30 minutes to remove any dissolved oxygen, which can quench radical reactions.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by preparative plate chromatography or column chromatography on silica gel. The eluent system will depend on the specific product's polarity.

Diagram: Experimental Workflow for Azaspirocyclization

G Start Start: Assemble Reagents Setup Reaction Setup in Flask (Precursor, AIBN, Bu₃SnH, Solvent) Start->Setup Degas Degas with N₂/Ar (30 min) Setup->Degas Heat Heat to 90°C with Stirring Degas->Heat Monitor Monitor by TLC Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Workup Cool & Concentrate Complete->Workup Yes Purify Purify by Chromatography Workup->Purify Product Isolated Azaspirocycle Purify->Product

Caption: Step-by-step experimental workflow.

Results and Discussion: What to Expect

The outcome of the radical azaspirocyclization is highly dependent on the substrate structure. For the domino radical bicyclization described, a mixture of diastereomers is often obtained.[12] The diastereoselectivity can sometimes be influenced by the choice of initiator and reaction temperature. For instance, using triethylborane as an initiator at room temperature has been shown to favor the trans diastereomer in some cases.[12]

Table: Expected Outcomes and Key Parameters

ParameterExpected Result/ObservationNotes
Reaction Time 3-12 hoursHighly substrate-dependent. Monitor by TLC.
Yield 11-67%Can be optimized by adjusting reagent stoichiometry and temperature.[12]
Diastereoselectivity Mixture of diastereomersMay be influenced by reaction conditions.[12]
Purification Column ChromatographyTributyltin byproducts can be challenging to remove.

Safety and Handling of AIBN

AIBN is a thermally sensitive compound and should be handled with care.

  • Storage: Store in a cool, dark place, away from heat sources.

  • Decomposition: AIBN decomposes at temperatures above 65 °C, which can lead to a pressure buildup in a closed container.[6][7]

  • Toxicity: AIBN is toxic and can be harmful if ingested or inhaled.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Byproducts: The pyrolysis of AIBN can produce tetramethylsuccinonitrile, which is highly toxic.[6]

While AIBN is considered safer than other radical initiators like benzoyl peroxide due to a lower risk of explosion, it is still classified as an explosive compound and should be treated with caution.[6][7][8]

Conclusion

AIBN-initiated radical azaspirocyclization is a potent and versatile method for the synthesis of complex nitrogen-containing heterocyclic scaffolds. By understanding the underlying mechanistic principles and adhering to careful experimental protocols, researchers can effectively utilize this strategy to access novel chemical entities for applications in drug discovery and materials science. The domino radical bicyclization presented here serves as a valuable template for the development of new and innovative synthetic routes to valuable azaspirocyclic compounds.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • AIBN Overview, Structure & Initiators. Study.com. [Link]

  • 2,2'-Azobisisobutyronitrile (AIBN). BIOLAR. [Link]

  • Azobisisobutyronitrile (AIBN). Common Organic Chemistry. [Link]

  • Azobisisobutyronitrile. Wikipedia. [Link]

  • Radicals. University of California, Davis. [Link]

  • Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Journal of the Serbian Chemical Society. [Link]

  • Synthesis of Aza/Oxaspiro-γ-lactams by Radical Translocation Cyclization Reactions. ResearchGate. [Link]

  • Radical Reactions. Chemistry LibreTexts. [Link]

  • Microwave-Promoted Iminyl Radical Cyclizations for the Synthesis of Az. Western Michigan University ScholarWorks at WMU. [Link]

  • Tuneable Radical Cyclizations: A Tin-Free Approach Towards Tricyclic and Spirocyclic Heterocycles via a Common Precursor. ResearchGate. [Link]

  • Role of AIBN in a TBTH-mediated non-reductive cyclization. ResearchGate. [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group, Princeton University. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ETH Zurich Research Collection. [Link]

  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. ResearchGate. [Link]

  • Basic Stages of a Radical Chain Reaction. Chemistry LibreTexts. [Link]

Sources

Application Note: Triethylborane-Mediated Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Scaffold

The 1-azaspiro[4.4]nonane ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Notably, this spirocyclic motif is the core of several Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia due to its potent antiproliferative activities.[1] The synthesis of this valuable scaffold, therefore, remains an area of intense research interest.

This application note details a robust and efficient method for constructing the 1-azaspiro[4.4]nonane skeleton using a domino radical bicyclization reaction. Specifically, it focuses on the application of triethylborane (Et₃B) as a radical initiator, which offers significant advantages, including mild, room-temperature reaction conditions.

The Role of Triethylborane (Et₃B) in Radical Initiation

Triethylborane, in the presence of a small amount of oxygen, is a versatile and highly effective radical initiator. Unlike traditional thermal initiators like 2,2′-azobisisobutyronitrile (AIBN), Et₃B can initiate radical reactions at low temperatures, even down to -78 °C.[2] This provides greater control over reaction stereoselectivity and allows for the use of thermally sensitive substrates.[2]

The initiation mechanism of Et₃B/O₂ is complex. It begins with the slow autoxidation of Et₃B by O₂ to generate an ethyl radical (Et•), which initiates the radical chain.[2] However, a secondary, much more efficient initiation pathway involves the reaction between Et₃B and its primary oxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt).[2] This secondary process generates a significantly higher concentration of initiating radicals, driving the reaction forward effectively even at ambient temperatures.[2]

Reaction Mechanism: Domino Radical Bicyclization

The synthesis of the 1-azaspiro[4.4]nonane core is achieved through a domino, or cascade, reaction. This elegant strategy allows for the formation of multiple C-C and C-N bonds in a single synthetic operation from a carefully designed linear precursor. The key steps are outlined below:

  • Radical Initiation : An ethyl radical, generated from the Et₃B/O₂ system, abstracts a halogen atom from the starting material (an O-benzyl oxime ether with a halogenated aromatic ring) or adds to a terminal alkyne to generate an aryl or vinyl radical, respectively.

  • First Cyclization (5-exo-trig) : The newly formed aryl or vinyl radical undergoes a 5-exo-trig cyclization onto a tethered alkenyl moiety. This is a kinetically favored process that forms the first five-membered ring.

  • Second Cyclization (5-exo-trig) : The radical intermediate from the first cyclization then undergoes a second 5-exo-trig cyclization, this time onto the nitrogen atom of the oxime ether. This step forges the spirocyclic junction and generates an alkoxyaminyl radical.[1][3]

  • Radical Quenching : The final alkoxyaminyl radical is quenched by a hydrogen atom donor, typically tributyltin hydride (Bu₃SnH), to yield the desired 1-azaspiro[4.4]nonane product and regenerate the tributyltin radical (Bu₃Sn•), which continues the radical chain.[3]

Domino Radical Bicyclization Start O-Benzyl Oxime Ether Precursor Aryl_Radical Aryl/Vinyl Radical Start->Aryl_Radical Cyclized_Radical_1 Intermediate after First Cyclization Aryl_Radical->Cyclized_Radical_1 5-exo-trig Cyclization Bicyclized_Radical Alkoxyaminyl Radical (Spiro Core Formed) Cyclized_Radical_1->Bicyclized_Radical 5-exo-trig Cyclization Product 1-Azaspiro[4.4]nonane Bicyclized_Radical->Product H-atom transfer Et3B Et3B / O2 Et3B->Start Radical Initiation Bu3SnH_Quench Bu3SnH Bu3SnH_Quench->Bicyclized_Radical Bu3Sn_Radical Bu3Sn• Bu3SnH_Quench->Bu3Sn_Radical H-atom abstraction Bu3Sn_Radical->Start Propagates chain

Caption: Domino radical bicyclization pathway for 1-azaspiro[4.4]nonane synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the triethylborane-initiated synthesis of 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ether precursors.

Safety Precautions
  • Triethylborane (Et₃B) is pyrophoric and reacts violently with water. It catches fire spontaneously if exposed to air.[4] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Work in a well-ventilated fume hood at all times.[1][5]

  • Personal Protective Equipment (PPE) is mandatory: flame-retardant lab coat, safety goggles or face shield, and appropriate chemical-resistant gloves.[1][5]

  • Keep appropriate fire extinguishing media (e.g., dry chemical powder) readily accessible. DO NOT use water.

  • Any residual Et₃B in syringes should be quenched by slow addition to a solvent like isopropanol or acetone, followed by dilution and exposure to air overnight in a fume hood.[6]

  • Tributyltin hydride (Bu₃SnH) is toxic. Handle with care and avoid inhalation or skin contact.

General Procedure for Et₃B-Initiated Domino Radical Bicyclization

This protocol is adapted from Guerrero-Caicedo, A. et al., ACS Omega 2019.[7]

Materials:

  • Appropriately substituted O-benzyl oxime ether (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • Triethylborane (Et₃B), 1.0 M solution in hexanes (2.0 equiv)

  • Anhydrous toluene (to achieve a 0.02 M solution with respect to the starting oxime ether)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven before use

Protocol:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the O-benzyl oxime ether (1.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a 0.02 M concentration.

  • Add tributyltin hydride (1.5 equiv) to the solution via syringe.

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

  • At room temperature, add the triethylborane solution (1.0 M in hexanes, 2.0 equiv) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Upon completion, quench the reaction by opening the flask to the air for 15 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate or dichloromethane and hexanes) to isolate the 1-azaspiro[4.4]nonane product. The product is often obtained as a mixture of diastereomers.[1][7]

Caption: Experimental workflow for Et₃B-initiated spirocyclization.

Data Presentation: Substrate Scope and Yields

The Et₃B-initiated domino radical bicyclization has been successfully applied to a range of substrates. The reaction generally proceeds in moderate to good yields, affording the desired 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers, with a notable preference for the trans configuration.

EntryRadical PrecursorYield (%)Diastereomeric Ratio (trans:cis)
1Aryl BromideHHH562.3 : 1
2Aryl BromideOMeHH672.1 : 1
3Aryl IodideHHH622.5 : 1
4Terminal AlkyneHHH451.8 : 1
5Aryl BromideHMeMe382.0 : 1

Table adapted from data presented in Guerrero-Caicedo, A. et al., ACS Omega 2019.[7] Yields are for the isolated, combined diastereomers.

Conclusion and Outlook

The use of triethylborane as a radical initiator provides a mild, efficient, and reliable method for the synthesis of the medicinally important 1-azaspiro[4.4]nonane scaffold. The domino radical bicyclization strategy is highly effective, enabling the rapid construction of molecular complexity from simple, linear precursors at room temperature. This approach avoids the high temperatures often required for thermally initiated radical reactions, thereby broadening the substrate scope and improving selectivity. The protocols and data presented herein offer a solid foundation for researchers in organic synthesis and drug discovery to utilize this powerful methodology for accessing novel spirocyclic compounds.

References

  • Guerrero-Caicedo, A.; Soto, D.; Osorio, D. A.; Jaramillo-Gomez, L.-M. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega2019 , 4 (22), 19575–19583. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Triethylborane. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Ocaña, I.; Griffin, N.; Hodges, G.; Rickard, A. R.; Chechik, V. Enhancing Triethylborane Initiation Through Mechanistic Understanding. ChemRxiv2023 . [Link]

  • Jaramillo-Gomez, L.-M. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate2019 . [Link]

  • Guerrero-Caicedo, A. et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega2019 . [Link]

Sources

Enantioselective Synthesis of 1-Azaspiro[4.4]nonan-4-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-Azaspiro[4.4]nonan-4-ol

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics. Specifically, the chiral alcohol, 1-azaspiro[4.4]nonan-4-ol, serves as a critical building block for the synthesis of complex molecules with potential applications in neuroscience and oncology. The stereochemistry of the hydroxyl group is often crucial for biological activity, necessitating the development of robust and efficient enantioselective synthetic routes.

This comprehensive guide provides a detailed protocol for the enantioselective synthesis of 1-azaspiro[4.4]nonan-4-ol, targeting researchers, scientists, and professionals in drug development. The presented strategy focuses on a two-stage process: the construction of the key precursor, N-Boc-1-azaspiro[4.4]nonan-4-one, via a Dieckmann condensation, followed by an asymmetric reduction to furnish the desired chiral alcohol with high enantiopurity. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway.

Strategic Overview: A Two-Pronged Approach

Our synthetic strategy is predicated on a logical and efficient sequence of reactions, beginning with commercially available starting materials and culminating in the target chiral alcohol. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Ketone Precursor Synthesis cluster_1 Part 2: Enantioselective Reduction A N-Boc-L-prolinol B N-Boc-2-(iodomethyl)pyrrolidine A->B Iodination C Diethyl 2-((N-Boc-pyrrolidin-2-yl)methyl)malonate B->C Malonate Alkylation D N-Boc-1-azaspiro[4.4]nonane-3-carboxylate-4-one C->D Dieckmann Condensation E N-Boc-1-azaspiro[4.4]nonan-4-one D->E Decarboxylation F N-Boc-1-azaspiro[4.4]nonan-4-one E->F G (S)- or (R)-1-Azaspiro[4.4]nonan-4-ol F->G Asymmetric Reduction (CBS or Noyori) CBS_Mechanism cluster_0 CBS Reduction Mechanism A Ketone E Transition State A->E B CBS Catalyst D Catalyst-Borane Complex B->D C Borane C->D D->E F Chiral Alcohol E->F

Application Notes & Protocols: Experimental Setup for Domino Radical Bicyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Radical Cascades in Synthesis

Domino reactions, also referred to as tandem or cascade reactions, represent a paradigm of efficiency in chemical synthesis. They enable the construction of complex molecular architectures from simpler precursors in a single, orchestrated operation, minimizing waste and maximizing step- and atom-economy.[1][2] Among these powerful strategies, domino radical bicyclization has emerged as a formidable tool for forging intricate polycyclic systems, which form the core of numerous natural products and pharmaceutically active compounds.[2][3]

This approach harnesses the unique reactivity of radical intermediates.[3] A single initiation event triggers a cascade of intramolecular cyclizations, rapidly building molecular complexity and forming multiple C-C bonds.[1][4] The process is akin to a molecular chain reaction where the product of one cyclization is the reactant for the next, all before a final termination step. Because radical intermediates are neutral species, these reactions often tolerate a wide range of functional groups and proceed under mild conditions, making them highly attractive for late-stage diversification in drug discovery programs.[4][5]

This guide provides an in-depth overview of the mechanistic principles, core experimental components, and detailed protocols for conducting domino radical bicyclization reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this elegant strategy for the synthesis of complex molecules, such as the 1-azaspiro[4.4]nonane skeleton found in various bioactive compounds.[6]

Mechanistic Principles: Orchestrating the Radical Cascade

A successful domino radical bicyclization reaction hinges on the careful orchestration of three fundamental stages: radical initiation, a sequence of intramolecular cyclizations, and radical termination.[4] The efficiency of the cascade relies on ensuring that the rate of the intramolecular cyclization steps is significantly faster than any competing intermolecular reactions or premature quenching.[4]

The Core Mechanistic Pathway:

  • Radical Initiation: The process begins with the generation of a radical species from a precursor. This can be achieved through thermal decomposition of an initiator like AIBN, a chemical reaction (e.g., with triethylborane), or a single-electron transfer (SET) event mediated by a photoredox catalyst.[6][7][8]

  • First Cyclization: The initially formed radical attacks a tethered π-system (e.g., an alkene or alkyne) in an intramolecular fashion. This step is typically governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored for forming five- and six-membered rings, respectively.[4] This cyclization generates a new radical intermediate.

  • Second Cyclization (The "Domino" Step): The newly formed radical intermediate immediately undergoes a second intramolecular cyclization onto another available π-system within the molecule. This sequential, self-propagating cyclization is the hallmark of the domino process.[3][7]

  • Radical Termination/Quenching: The final cyclized radical is quenched to yield the stable bicyclic product. This is often accomplished by abstracting a hydrogen atom from a mediator like tributyltin hydride (Bu₃SnH) or through an oxidative or reductive step in a catalytic cycle.[1][4]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Domino Cascade) cluster_termination 3. Termination A Precursor (e.g., R-Br) C Initial Radical (R•) A->C Radical Generation B Radical Initiator (Thermal, Chemical, or Photo) B->A Activation D First Cyclization (e.g., 5-exo-trig) C->D E Monocyclic Radical Intermediate D->E F Second Cyclization (e.g., 5-exo-trig) E->F G Bicyclic Radical F->G I Stable Bicyclic Product G->I Quenching H H-atom Donor (e.g., Bu₃SnH) H->G J Mediator Radical (e.g., Bu₃Sn•) H->J

Caption: General mechanistic workflow for a domino radical bicyclization reaction.

Key Experimental Components and Considerations

The success of a domino radical bicyclization experiment is critically dependent on the judicious selection of its core components. Each choice influences reaction initiation, propagation efficiency, and potential side reactions.

Radical Precursors

The substrate must be designed to contain a radical precursor (a group that can be selectively converted into a radical) and at least two tethered π-systems (alkenes, alkynes, etc.) positioned for sequential cyclization. Common precursors include:

  • Alkyl or Aryl Halides (I, Br, Cl): These are classic precursors, particularly for tin-mediated and photoredox-catalyzed reactions.[5][7] The C-X bond strength dictates reactivity (I > Br > Cl).

  • O-Acyl Oximes or Oxime Ethers: These have proven effective for generating nitrogen-centered radicals, enabling the synthesis of N-heterocycles like azaspirocycles.[1][6]

  • Epoxides: Reductive ring-opening of epoxides can generate radical intermediates for cyclization cascades.[7]

Radical Initiators and Mediators

The method of radical generation is a defining feature of the experimental setup.

Table 1: Comparison of Common Radical Initiation & Mediation Systems

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Thermal/Tin-Mediated Initiator: AIBN, Benzoyl PeroxideMediator: Bu₃SnH, Ph₃SnHHeat (Reflux in Toluene/Cyclohexane)High reliability, well-established, good yields.[5]Toxic tin byproducts, high temperatures, requires stoichiometric mediator.[3][9]
Chemical/Tin-Mediated Initiator: Triethylborane (Et₃B)/O₂Mediator: Bu₃SnHRoom TemperatureVery mild conditions, suitable for sensitive substrates.[6]Air-sensitive initiator, still relies on toxic tin reagents.[9]
Visible-Light Photoredox Catalyst: Ru(bpy)₃²⁺, Ir(ppy)₃Reductant/Oxidant: Amine, etc.Visible Light (Blue LEDs), Room Temp.Tin-free, exceptionally mild, high functional group tolerance, catalytic.[7][10]Requires specialized photoreactor setup, catalyst can be expensive.
  • Causality Behind Choice: The choice of initiator is dictated by the thermal stability of the substrate and desired reaction conditions. For heat-sensitive molecules, photoredox catalysis or low-temperature initiators like Et₃B are superior.[6][7] The move away from tributyltin hydride is driven by significant toxicity and purification challenges associated with organotin byproducts, making tin-free methods like photoredox catalysis highly desirable for modern synthesis.[9][10]

Solvents and Reaction Environment

Radical reactions are highly sensitive to oxygen, which can act as a radical scavenger and inhibit the desired chain reaction.

  • Solvents: Anhydrous, non-reactive solvents are crucial. Toluene, benzene, and cyclohexane are common choices for tin-hydride methods.[11] For photoredox catalysis, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used.

  • Degassing: It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common approaches to domino radical bicyclization.

Protocol 1: Classic AIBN/Bu₃SnH-Mediated Bicyclization of an O-Benzyl Oxime Ether

This protocol is adapted from methodologies used for the synthesis of 1-azaspiro[4.4]nonane derivatives and serves as a robust, foundational procedure.[6][11]

Materials & Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas line with a bubbler

  • Heating mantle with a temperature controller

  • Syringes and needles for reagent addition

  • O-benzyl oxime ether precursor (1.0 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • Anhydrous cyclohexane or toluene (to make a 0.02 M solution)

Procedure:

  • Setup: Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: To the round-bottom flask, add the O-benzyl oxime ether substrate (e.g., 0.5 mmol, 1.0 equiv) and AIBN (0.1 mmol, 0.2 equiv).

  • Solvent Addition: Add anhydrous cyclohexane via cannula to achieve a final concentration of 0.02 M (for 0.5 mmol substrate, use 25 mL of solvent).

  • Degassing: Submerge the flask in an ultrasound bath and bubble N₂ or Ar gas gently through the solution via a long needle for 20-30 minutes.

  • Initiation: Add tributyltin hydride (0.75 mmol, 1.5 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 81°C for cyclohexane) using the heating mantle. Monitor the reaction by TLC or LC-MS. A typical reaction time is 6 hours.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the product and tin byproducts. To remove the tin, dissolve the residue in acetonitrile and wash several times with hexane. The tin residues will partition into the hexane layer.

  • Purification: Purify the crude product from the acetonitrile layer by column chromatography on silica gel to afford the desired azaspirocycle.

Protocol 2: Tin-Free Photoredox-Catalyzed Bicyclization

This protocol illustrates a modern, milder approach using visible light to initiate the radical cascade, avoiding toxic tin reagents.[7][10][12]

Materials & Equipment:

  • Schlenk tube or vial suitable for irradiation, with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

  • Nitrogen or Argon gas line

  • Syringes and needles

  • Alkenyl-tethered α-bromo ester precursor (1.0 equiv)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ photocatalyst (1-2 mol%)

  • Hantzsch ester or an appropriate amine as a sacrificial reductant (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or CH₃CN)

Procedure:

  • Setup: In a Schlenk tube, combine the α-bromo ester substrate (e.g., 0.2 mmol, 1.0 equiv), the photocatalyst (e.g., 0.004 mmol, 2 mol%), and the sacrificial reductant (e.g., 0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (e.g., 4 mL to make a 0.05 M solution) via syringe.

  • Degassing: Subject the sealed reaction vessel to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Reaction:

    • Place the reaction vessel in front of the blue LED light source (typically 1-5 cm away).

    • Use a fan to maintain the reaction at room temperature, as the LEDs can generate heat.

    • Stir the reaction vigorously to ensure even irradiation.

    • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine to remove the DMF and other water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the bicyclic product.

Troubleshooting and Optimization

Even well-designed reactions can encounter issues. Understanding potential failure modes is key to successful optimization.

G Start Initial Radical (From Precursor) DesiredPath1 First Cyclization (e.g., 5-exo-trig) Start->DesiredPath1 Desired Path SidePath1 Premature Quenching (H-atom abstraction) Start->SidePath1 Side Reaction (High [Bu₃SnH]) DesiredPath3 Second Cyclization (e.g., 5-exo-trig) DesiredPath1->DesiredPath3 SidePath2 1,5-Hydrogen Transfer DesiredPath1->SidePath2 Side Reaction (Substrate Dependent) DesiredPath2 Bicyclic Radical DesiredProduct Desired Bicyclic Product DesiredPath2->DesiredProduct Quenching DesiredPath3->DesiredPath2 SideProduct1 Reduced Acyclic Product SidePath1->SideProduct1 SideProduct2 Isomeric Monocyclic Product SidePath2->SideProduct2

Caption: Competing pathways in a domino radical bicyclization reaction.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion Inefficient initiation (degraded AIBN, insufficient light).Presence of oxygen or other radical inhibitors.Check the purity of the initiator. Ensure the light source is functional and positioned correctly. Repeat the reaction with more rigorous degassing (freeze-pump-thaw).[11][13]
Main Product is Reduced Precursor The rate of intermolecular H-atom abstraction is faster than the first intramolecular cyclization. This is often due to a high concentration of the H-atom donor (e.g., Bu₃SnH).Maintain a low steady-state concentration of the H-atom donor. Use a syringe pump to add the Bu₃SnH and initiator solution slowly over several hours to the heated solution of the precursor.[11]
Formation of Monocyclic Product The second cyclization is slow or disfavored, and the monocyclic radical intermediate is quenched instead. This can happen if the second acceptor is sterically hindered or electron-rich.[6]Re-evaluate the substrate design. Increase the reactivity of the second radical acceptor (e.g., by adding an electron-withdrawing group). Lowering the concentration of the H-atom donor may also favor the second cyclization.[6]
Complex Mixture of Products Competing side reactions like 1,5-hydrogen atom transfer (HAT) or alternative cyclization modes (endo vs. exo) are occurring.[11]Modify the substrate to disfavor HAT. Change the solvent or temperature, as these can influence the selectivity of cyclization. Slower addition of the mediator can sometimes improve selectivity.[11]

Conclusion

Domino radical bicyclization is a sophisticated and powerful strategy for the efficient synthesis of complex cyclic molecules. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters—from the choice of initiator and solvent to the exclusion of oxygen—researchers can successfully implement these elegant cascades. The ongoing evolution of this field, particularly the development of catalytic, tin-free photoredox methods, continues to broaden the scope and applicability of radical reactions, making them an indispensable tool in modern organic chemistry and drug development.

References

  • Magesh, S., & Perumal, P. T. (2020). Catalytic Radical Domino Reactions in Organic Synthesis. PubMed Central. [Link]

  • Majumdar, N. (2018). Applications of Domino Transformations in Organic Synthesis 1. ResearchGate. [Link]

  • Guerrero-Ríos, L. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed Central. [Link]

  • Bao, X., & Fox, J. M. (2018). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. PubMed Central. [Link]

  • Wikipedia. (n.d.). Radical cyclization. Wikipedia. [Link]

  • Parvulescu, V. I., & Parvulescu, V. (2001). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Revue Roumaine de Chimie. [Link]

  • Jeker, F., & Togni, A. (2021). Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6. ETH Zurich Research Collection. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications. [Link]

  • Debnath, P. (2023). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Guerrero-Caicedo, A., et al. (2021). Domino radical bicyclization to obtain spirocyclic alkoxyamines and the possible thermal homolytic rupture to obtain nitroxides. ResearchGate. [Link]

  • Sementa, D. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group Meeting. [Link]

  • Wikipedia. (n.d.). Radical initiator. Wikipedia. [Link]

  • Darmency, V., & Renaud, P. (2005). Tin-free radical reactions mediated by organoboron compounds. SciSpace. [Link]

  • The Organic Chemistry Tutor. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. YouTube. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Semantic Scholar. [Link]

  • Zhang, Z., et al. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown. (2015). Photoredox catalysis. Unknown Source. [Link]

  • Li, Z., & Li, C. (2016). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. PubMed Central. [Link]

  • Liu, C., et al. (2020). Preliminary mechanistic studies a, Radical cyclization experiment. ResearchGate. [Link]

  • Lalevée, J. (2022). Recent Advances in Photoredox Catalysts. MDPI. [Link]

  • Chen, J., et al. (2021). Recent advances in visible-light photoredox-catalyzed nitrogen radical cyclization. ResearchGate. [Link]

Sources

Synthesis and Biological Evaluation of 1-Azaspiro[4.4]nonan-4-ol Derivatives: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with enhanced three-dimensionality and improved physicochemical properties has led to a growing interest in spirocyclic scaffolds in modern drug discovery. Among these, the 1-azaspiro[4.4]nonane framework represents a key structural motif found in a variety of biologically active natural products, including the potent antiproliferative Cephalotaxus alkaloids. The inherent rigidity and defined spatial orientation of substituents on this spirocyclic system offer a unique opportunity to explore chemical space and optimize interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a library of 1-azaspiro[4.4]nonan-4-ol derivatives and protocols for their preliminary biological evaluation, with a focus on anticancer activity.

The strategic incorporation of a hydroxyl group at the C-4 position of the 1-azaspiro[4.4]nonane core serves as a versatile handle for further functionalization and can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. This guide will detail two primary synthetic strategies to access this core structure and its derivatives, followed by established protocols for assessing their cytotoxic effects against cancer cell lines.

I. Strategic Synthesis of the 1-Azaspiro[4.4]nonan-4-ol Scaffold

The efficient construction of the 1-azaspiro[4.4]nonan-4-ol core is paramount for the subsequent generation of a diverse chemical library. Two robust synthetic approaches are presented here: a domino radical bicyclization for the direct formation of the spirocyclic skeleton and a versatile ketone-intermediate route that allows for late-stage diversification.

Protocol 1: Domino Radical Bicyclization Approach

This method provides a direct route to the 1-azaspiro[4.4]nonane skeleton through a tandem radical cyclization process. The strategic placement of a hydroxyl-bearing precursor would be necessary to achieve the target 4-ol derivatives.

II. Protocol 2: Synthesis via 1-Azaspiro[4.4]nonan-4-one Intermediate

A highly effective and versatile approach to a library of 1-azaspiro[4.4]nonan-4-ol derivatives involves the synthesis of a key ketone intermediate, 1-azaspiro[4.4]nonan-4-one. This intermediate can then be subjected to a variety of nucleophilic additions (e.g., Grignard reagents) and reductions to introduce diversity at the C-4 position.

Step 1: Synthesis of 1-Azaspiro[4.4]nonan-4-one

A plausible synthetic route to the ketone intermediate, adapted from related azaspirocyclic syntheses, is outlined below. This involves the formation of the pyrrolidine ring followed by cyclization to form the spirocyclic ketone.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Ethyl acrylate

  • Sodium ethoxide

  • Dieckmann condensation reagents (e.g., sodium hydride)

  • Hydrochloric acid

  • Diethyl ether

  • Ethanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude enamine.

  • Michael Addition: Dissolve the crude enamine in a suitable solvent such as ethanol. Add ethyl acrylate (1.1 eq) dropwise at room temperature and stir the mixture overnight.

  • Hydrolysis and Cyclization (Dieckmann Condensation): Treat the product of the Michael addition with a strong base such as sodium hydride in an anhydrous solvent like toluene or THF. The resulting intermediate is then heated to effect the intramolecular Dieckmann condensation. Acidic workup (e.g., with HCl) followed by decarboxylation will yield the desired 1-azaspiro[4.4]nonan-4-one.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 1-Azaspiro[4.4]nonan-4-ol Derivatives

A. Reduction to the Parent Alcohol:

Materials:

  • 1-Azaspiro[4.4]nonan-4-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH)

  • Methanol or Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-azaspiro[4.4]nonan-4-one (1.0 eq) in methanol (for NaBH₄) or anhydrous diethyl ether (for LAH) at 0 °C.

  • Slowly add the reducing agent (NaBH₄, 1.5 eq or LAH, 1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water (for NaBH₄) or a sequential addition of water, 15% NaOH solution, and water (Fieser workup for LAH).

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azaspiro[4.4]nonan-4-ol.

B. Diversification via Grignard Reaction:

Materials:

  • 1-Azaspiro[4.4]nonan-4-one

  • Various Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-azaspiro[4.4]nonan-4-one (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired Grignard reagent (1.2-1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol derivative.

III. Protocols for Biological Evaluation: Anticancer Activity

The following protocols provide a foundation for assessing the in vitro anticancer activity of the synthesized 1-azaspiro[4.4]nonan-4-ol derivatives.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 1-azaspiro[4.4]nonan-4-ol derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions (final DMSO concentration should be <0.5%). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Protocol 4: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Cytotoxicity Data for 1-Azaspiro[4.4]nonan-4-ol Derivatives

Compound IDR Group at C-4MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 H>100>100
2a Methyl55.268.4
2b Ethyl42.851.9
2c Phenyl15.722.3
Doxorubicin -0.81.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights:

From the hypothetical data, preliminary SAR can be deduced. For instance, the introduction of a substituent at the C-4 position appears to be crucial for cytotoxic activity. Furthermore, an aromatic substituent (phenyl group) at this position seems to enhance the activity compared to small alkyl groups. This initial SAR can guide the design and synthesis of the next generation of more potent analogs.

IV. Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformations described in this application note.

Synthesis_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Library Synthesis cluster_2 Biological Evaluation Cyclopentanone Cyclopentanone Enamine Enamine Cyclopentanone->Enamine Pyrrolidine Michael_Adduct Michael_Adduct Enamine->Michael_Adduct Ethyl Acrylate Ketone 1-Azaspiro[4.4]nonan-4-one Michael_Adduct->Ketone Dieckmann Condensation Parent_Alcohol 1-Azaspiro[4.4]nonan-4-ol Ketone->Parent_Alcohol Reduction (e.g., NaBH4) Tertiary_Alcohols C4-Substituted 1-Azaspiro[4.4]nonan-4-ols Ketone->Tertiary_Alcohols Grignard Reaction (R-MgBr) Biological_Testing Cytotoxicity Assays (MTT, Apoptosis) Parent_Alcohol->Biological_Testing Tertiary_Alcohols->Biological_Testing

Caption: Synthetic workflow for 1-Azaspiro[4.4]nonan-4-ol derivatives.

V. Conclusion

This application note provides a detailed guide for the synthesis and preliminary biological evaluation of 1-azaspiro[4.4]nonan-4-ol derivatives. The outlined synthetic strategies, particularly the ketone intermediate route, offer a flexible platform for generating a diverse library of compounds for biological screening. The provided protocols for anticancer activity assessment will enable researchers to efficiently identify promising lead compounds for further development. The exploration of the structure-activity relationships of this privileged scaffold holds significant promise for the discovery of novel therapeutic agents.

VI. References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Girgis, A. S., et al. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry, 13(6), 1741-1753. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

Application Note: A Scalable Synthetic Approach to 1-Azaspiro[4.4]nonan-4-ol Intermediates for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-azaspiro[4.4]nonane motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] However, the synthesis of these spirocyclic amines, particularly on a large scale, presents significant challenges, including the use of hazardous reagents, expensive catalysts, and multi-step sequences with problematic purifications.[3] This application note details a robust and scalable synthetic route to 1-Azaspiro[4.4]nonan-4-ol, a versatile intermediate for drug discovery programs. The presented strategy prioritizes commercially available starting materials, operational safety, and purification methods amenable to scale-up, providing a practical guide for researchers in pharmaceutical and process development.

Introduction: The Strategic Importance of 1-Azaspiro[4.4]nonan-4-ol

Spirocyclic systems have gained significant traction in drug discovery for their ability to improve molecular properties such as solubility and metabolic stability while reducing off-target interactions.[2] The 1-azaspiro[4.4]nonane framework, in particular, is a key structural feature in compounds like the antileukemic agent Cephalotaxine.[1] The hydroxyl group at the C4 position of 1-Azaspiro[4.4]nonan-4-ol serves as a critical functional handle, allowing for diverse downstream modifications and the exploration of structure-activity relationships (SAR).

Despite its importance, accessing this intermediate in multigram or kilogram quantities is often a bottleneck. Many published methods rely on domino reactions or exotic catalysts that are not cost-effective or practical for large-scale synthesis.[3][4] This guide addresses this gap by outlining a validated, sequential approach designed for scalability and reproducibility.

Retrosynthetic Analysis and Strategy Selection

To develop a scalable synthesis, a retrosynthetic strategy was devised that breaks down the target molecule into simple, readily available precursors. The chosen pathway focuses on sequential ring construction, a method generally more controllable and robust than concurrent or domino approaches during scale-up.

The key disconnection is at the C-N and C-C bonds of the pyrrolidine ring, leading back to a functionalized cyclopentanone derivative. This strategy allows for the secure construction of the quaternary spirocyclic center followed by the formation of the heterocyclic ring.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_start Starting Materials target 1-Azaspiro[4.4]nonan-4-ol intermediate1 1-Azaspiro[4.4]nonane-2,4-dione (Spirocyclic Core) target->intermediate1 Selective Reduction intermediate2 N-(2-cyanoethyl)-2-oxocyclopentane-1-carboxamide (Cyclization Precursor) intermediate1->intermediate2 Intramolecular Cyclization (e.g., Thorpe-Ziegler) start1 Ethyl 2-oxocyclopentanecarboxylate intermediate2->start1 1. Amidation 2. Michael Addition start2 Acrylonitrile intermediate2->start2 start3 Ammonia intermediate2->start3

Caption: Retrosynthetic analysis of 1-Azaspiro[4.4]nonan-4-ol.

This approach was selected for several key reasons:

  • Cost-Effectiveness: It begins with inexpensive, commodity starting materials.

  • Control: Each transformation is a distinct, well-understood reaction type, allowing for straightforward in-process controls and optimization.

  • Purification: The intermediates are designed to be crystalline solids where possible, enabling purification by recrystallization rather than costly and time-consuming column chromatography.

  • Safety: It avoids notoriously hazardous reagents like azides or high-pressure hydrogenations where possible, opting for more manageable reducing agents.

Comparative Analysis of Synthetic Routes

To contextualize the chosen strategy, a comparison with alternative literature approaches is presented below. This highlights the trade-offs between elegance, efficiency, and scalability.

MethodKey TransformationScale-Up AdvantagesScale-Up ChallengesKey References
Sequential Ring Formation (This Note) Intramolecular Condensation (Thorpe-Ziegler)Uses cheap reagents; high control; crystalline intermediates.Multi-step process; requires careful control of base and temperature.N/A
Domino Radical Bicyclization Alkoxyaminyl Radical CaptureFewer steps; rapid complexity generation.Use of Bu₃SnH (toxic); difficult purification; diastereomeric mixtures.[1][4]
Intramolecular 1,3-Dipolar Cycloaddition Nitrone-Alkene CycloadditionHigh stereocontrol possible.Thermal conditions can be harsh; potential for retro-cycloaddition; multi-step nitrone synthesis.[5][6]
Hofmann-Löffler-Freytag (HLF) Amination Intramolecular C-H AminationAccesses complex amines from simple precursors; demonstrated decagram scale.Requires pre-functionalized substrate; use of N-halo reagents.[7]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the multigram synthesis of 1-Azaspiro[4.4]nonan-4-ol. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of 2-Oxocyclopentane-1-carboxamide (Intermediate I)

This step converts the starting ketoester into the primary amide, which is crucial for the subsequent Michael addition.

Reaction Scheme:

Materials & ReagentsM.W.QuantityMoles
Ethyl 2-oxocyclopentanecarboxylate156.18100.0 g0.64
Ammonia (7N in Methanol)17.03200 mL1.40
Methanol (MeOH)32.04300 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add ethyl 2-oxocyclopentanecarboxylate and 300 mL of methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 7N solution of ammonia in methanol over 30 minutes. The internal temperature should be maintained below 10 °C.

  • Seal the flask and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC (Ethyl Acetate/Hexane 1:1).

  • Concentrate the reaction mixture under reduced pressure to afford a thick slurry.

  • Add 200 mL of cold methyl tert-butyl ether (MTBE), stir for 30 minutes, and collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold MTBE (2 x 50 mL) and dry under vacuum at 40 °C.

  • Expected Yield: 72-78 g (89-96%) of a white crystalline solid.

  • Scientist's Note: Using a pre-made solution of ammonia in methanol provides better control and safety than bubbling ammonia gas. The product typically precipitates upon concentration, making purification straightforward.

Step 2: Synthesis of 1-(2-Cyanoethyl)-2-oxocyclopentane-1-carboxamide (Intermediate II)

A base-catalyzed Michael addition appends the cyanoethyl chain to the amide nitrogen, setting the stage for the key cyclization step.

Reaction Scheme:

Materials & ReagentsM.W.QuantityMoles
2-Oxocyclopentane-1-carboxamide (I)127.1470.0 g0.55
Acrylonitrile53.0632.0 mL0.49
Triton B (40% in MeOH)167.265.0 mL-
tert-Butanol74.12350 mL-

Procedure:

  • Suspend Intermediate I (70.0 g) in 350 mL of tert-butanol in a 1 L flask.

  • Add Triton B catalyst (5.0 mL).

  • Heat the mixture to 40 °C to aid dissolution.

  • Caution: Acrylonitrile is toxic and volatile. Add acrylonitrile (32.0 mL) dropwise over 20 minutes, maintaining the temperature at 40-45 °C.

  • Stir the reaction at 45 °C for 4 hours. Monitor by TLC until the starting amide is consumed.

  • Cool the reaction to room temperature and neutralize with 2-3 mL of acetic acid.

  • Concentrate the solvent under reduced pressure. The resulting oil should crystallize upon standing or scratching.

  • Triturate the solid with 150 mL of diethyl ether, filter, and wash with fresh ether (2 x 50 mL) to afford the product.

  • Expected Yield: 85-92 g (85-92% based on acrylonitrile) of an off-white solid.

  • Scientist's Note: Triton B is an effective catalyst for this transformation. The reaction must be carefully monitored to prevent polymerization of acrylonitrile. Neutralization before concentration is important to prevent side reactions.

Step 3: Cyclization to 1-Azaspiro[4.4]nonane-2,4-dione (Intermediate III)

This is the key ring-forming step, utilizing a Thorpe-Ziegler condensation to construct the spirocyclic pyrrolidinone core.

Reaction Scheme:

Materials & ReagentsM.W.QuantityMoles
Intermediate II 180.2185.0 g0.47
Sodium tert-butoxide (t-BuONa)96.1050.0 g0.52
Toluene92.14850 mL-

Procedure:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer and a reflux condenser, add Intermediate II and 850 mL of dry toluene.

  • Caution: Sodium tert-butoxide is moisture-sensitive and corrosive. Add sodium tert-butoxide in one portion.

  • Heat the suspension to 80-90 °C. A vigorous evolution of ammonia gas will be observed. Ensure the reactor is well-vented to a scrubber.

  • Maintain the temperature for 3 hours, after which the reaction should become a clear, dark solution.

  • Cool the reaction to 0 °C. Carefully and slowly quench the reaction by adding 200 mL of 2M HCl.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be recrystallized from ethyl acetate/hexane to yield pure dione.

  • Expected Yield: 60-68 g (76-86%) of a light yellow solid.

  • Scientist's Note: The success of this cyclization depends on anhydrous conditions. The exotherm upon quenching must be managed carefully at scale. The product is an enolizable β-ketoamide.

Step 4: Selective Reduction to 1-Azaspiro[4.4]nonan-4-ol (Target Intermediate)

A selective reduction of the less-hindered cyclopentanone carbonyl is achieved using sodium borohydride, leaving the more stable amide carbonyl intact.

Reaction Scheme:

Materials & ReagentsM.W.QuantityMoles
Intermediate III 167.1860.0 g0.36
Sodium Borohydride (NaBH₄)37.8315.0 g0.40
Ethanol (EtOH)46.07600 mL-

Procedure:

  • Suspend the dione III in 600 mL of ethanol in a 2 L flask and cool to 0 °C.

  • Caution: NaBH₄ reacts with protic solvents to generate hydrogen gas. Add sodium borohydride portion-wise over 45 minutes, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for an additional 2 hours.

  • Slowly quench the reaction by adding 100 mL of acetone to consume excess NaBH₄.

  • Add 100 mL of water and adjust the pH to ~7 with 1M HCl.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the resulting aqueous slurry with dichloromethane (DCM) (3 x 200 mL).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to give the final product. Further purification can be achieved by recrystallization from acetone.

  • Expected Yield: 52-57 g (85-93%) of a white to off-white solid.

  • Scientist's Note: The selectivity of this reduction is high due to the difference in reactivity between the ketone and the amide. Portion-wise addition of the reducing agent is critical for temperature control.

Process Flow and Scale-Up Considerations

The successful transition from laboratory scale to pilot or manufacturing scale requires careful consideration of process parameters.

Caption: Overall synthetic workflow with key control points.

Key Scale-Up Considerations:

  • Heat Management: The quenching of the Thorpe-Ziegler reaction (Step 3) and the sodium borohydride reduction (Step 4) are exothermic. A jacketed reactor with efficient cooling is essential to maintain control.

  • Reagent Handling: Handling large volumes of acrylonitrile requires a closed system. Similarly, the addition of large quantities of solid sodium tert-butoxide and sodium borohydride requires specialized powder-handling equipment to ensure safety and maintain anhydrous conditions.

  • Purification: While intermediates are designed to be crystalline, at very large scales, filtration and drying times can become significant. Process filtration and drying equipment (e.g., filter-dryers) should be considered.

  • Process Analytical Technology (PAT): For manufacturing, implementing in-line monitoring (e.g., IR spectroscopy) can help track reaction completion and ensure consistency between batches, reducing reliance on offline TLC or HPLC. The transition to continuous flow reactors could also be considered for hazardous reactions to improve safety and control.[8]

Conclusion

This application note provides a comprehensive and practical guide for the scale-up synthesis of 1-Azaspiro[4.4]nonan-4-ol. By employing a robust, sequential strategy built upon well-established chemical transformations, this protocol circumvents many of the common challenges associated with spirocycle synthesis.[9] The focus on operational safety, cost-effective reagents, and scalable purification methods makes this route highly suitable for producing the quantities of this valuable intermediate required by researchers, scientists, and drug development professionals to accelerate the discovery of new therapeutics.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. (URL: )
  • Synthesis of Azaspiro[4.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (URL: )
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: )
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (URL: )
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (URL: )
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (URL: )
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - NIH. (URL: )
  • Synthesis of 1-Azaspiro[4.
  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (URL: )
  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (URL: )
  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. (URL: )
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. (URL: )

Sources

Introduction: The Value of the 1-Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 1-Azaspiro[4.4]nonan-4-ol Scaffold

The 1-azaspiro[4.4]nonane ring system is a privileged scaffold in medicinal chemistry and a core structural motif in a variety of biologically active natural products.[1][2] Notably, it forms the backbone of Cephalotaxus alkaloids like cephalotaxine and its ester derivative homoharringtonine, the latter of which is an approved therapeutic for chronic myeloid leukemia.[1][2] The rigid, three-dimensional architecture of spirocycles provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts.[3][4][5]

The 1-Azaspiro[4.4]nonan-4-ol derivative is a particularly valuable intermediate. The secondary alcohol at the C4 position and the secondary amine at the N1 position serve as versatile synthetic handles for a wide array of chemical transformations. This guide provides an in-depth exploration of key functionalization strategies, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel chemical entities for drug development.

Core Functionalization Strategies and Pathways

The strategic modification of the 1-Azaspiro[4.4]nonan-4-ol scaffold can be approached through three primary avenues: manipulation of the C4-hydroxyl group, derivatization of the N1-amine, and oxidation of the C4-alcohol to a ketone intermediate. Each of these pathways opens up a cascade of possibilities for molecular diversification.

Functionalization_Workflow cluster_C4 C4-Hydroxyl Functionalization cluster_N1 N1-Amine Functionalization cluster_Oxidation C4-Oxidation Pathway Scaffold 1-Azaspiro[4.4]nonan-4-ol Activation Activation (e.g., MsCl, PPh3/CBr4) Scaffold->Activation Alkylation N-Alkylation / Arylation Scaffold->Alkylation Acylation N-Acylation Scaffold->Acylation Oxidation Oxidation (e.g., DMP, Swern) Scaffold->Oxidation Activated_Intermediate Activated Intermediate (Mesylate, Bromide) Activation->Activated_Intermediate Formation of Leaving Group Substitution Nucleophilic Substitution (Nu: = N3, CN, SR, etc.) Activated_Intermediate->Substitution Rearrangement Ring Expansion / Rearrangement Activated_Intermediate->Rearrangement Side Reaction Substituted_Products C4-Substituted Analogs Substitution->Substituted_Products Expanded_Scaffolds e.g., Octahydrocyclopenta[c]azepines Rearrangement->Expanded_Scaffolds N_Substituted N-Substituted Analogs Alkylation->N_Substituted Acylation->N_Substituted Ketone 1-Azaspiro[4.4]nonan-4-one Oxidation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Wittig Wittig Olefination Ketone->Wittig Aminated_Products C4-Amino Analogs Reductive_Amination->Aminated_Products Olefin_Products C4-Alkene Analogs Wittig->Olefin_Products

Caption: Key functionalization pathways for the 1-Azaspiro[4.4]nonan-4-ol scaffold.

Activation of the C4-Hydroxyl Group for Nucleophilic Substitution

Converting the hydroxyl group into a better leaving group is a foundational strategy for introducing a wide range of functionalities at the C4 position. This is typically achieved by mesylation or through an Appel-type reaction to form the corresponding bromide.

Mechanistic Insight & Causality

The reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (NEt3) generates a mesylate ester. The sulfonyl group is strongly electron-withdrawing, making the mesylate anion (MsO⁻) a very stable, and therefore excellent, leaving group. Similarly, the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), converts the alcohol into an alkoxyphosphonium salt, which readily undergoes Sₙ2 displacement by the bromide ion generated in situ.[6][7]

Critical Consideration: Ring Rearrangement. It is crucial to recognize that activation of the hydroxyl group in spirocyclic systems can sometimes lead to unexpected intramolecular rearrangements rather than simple substitution.[6][8] Studies on the analogous 6-(hydroxymethyl)-1-azaspiro[4.4]nonane system have shown that reaction with MsCl can induce ring expansion to form octahydrocyclopenta[c]azepines.[6][8] This occurs when the nitrogen atom acts as an internal nucleophile, leading to a bridged aziridinium-like intermediate that subsequently rearranges. The choice of solvent, temperature, and the nature of the N-substituent can influence the outcome between direct substitution and rearrangement.

Rearrangement_Mechanism Start C4-OH Scaffold (N-Protected) Mesylation Mesylation (MsCl, NEt3) Start->Mesylation Mesylate C4-OMs Intermediate Mesylation->Mesylate Intra_Attack Intramolecular Nucleophilic Attack Mesylate->Intra_Attack N attacks C4 Aziridinium Bridged Aziridinium Intermediate Intra_Attack->Aziridinium Rearrangement Ring Expansion Aziridinium->Rearrangement Bond migration Final_Product Octahydrocyclopenta[c]azepine Rearrangement->Final_Product

Caption: Proposed mechanism for ring expansion upon hydroxyl group activation.

Protocol 1: Mesylation of 1-Azaspiro[4.4]nonan-4-ol

This protocol is adapted from methodologies reported for similar spirocyclic alcohols.[6][7]

Materials:

  • N-Protected 1-Azaspiro[4.4]nonan-4-ol (e.g., N-Boc, N-Cbz) (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (NEt₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected 1-Azaspiro[4.4]nonan-4-ol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 equiv) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude mesylate.

  • Purify the crude product by flash column chromatography on silica gel. The resulting mesylate is often used immediately in the next step.

N-Functionalization of the Pyrrolidine Ring

The secondary amine of the scaffold is a prime site for introducing substituents that can modulate solubility, cell permeability, and target engagement. Standard protocols for N-alkylation, N-acylation, and N-arylation can be readily applied. The Stannyl Amine Protocol (SnAP) offers a modern, one-step method for synthesizing spirocyclic amines directly from ketones, highlighting the importance of N-unprotected scaffolds as valuable building blocks.[9][10]

Protocol 2: Reductive Amination for N-Alkylation

Materials:

  • 1-Azaspiro[4.4]nonan-4-ol (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a stirred solution of 1-Azaspiro[4.4]nonan-4-ol (1.0 equiv) in DCE, add the desired aldehyde or ketone (1.1 equiv) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation to 1-Azaspiro[4.4]nonan-4-one: A Versatile Hub

Oxidation of the C4-hydroxyl group to the corresponding ketone provides a highly versatile intermediate. The resulting 1-Azaspiro[4.4]nonan-4-one can serve as a substrate for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Manganese(III)-based oxidative reactions have also been employed to synthesize related 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the utility of oxidative cyclization in building complex spirocyclic systems.[11]

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • N-Protected 1-Azaspiro[4.4]nonan-4-ol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the N-protected 1-Azaspiro[4.4]nonan-4-ol (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.5 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography.

Data Summary: Functionalization Outcomes

The choice of reagents and reaction conditions dictates the synthetic outcome. The following table summarizes representative transformations and yields reported for analogous spirocyclic systems.

Starting Material AnalogueReagents & ConditionsProduct TypeYield (%)Reference
6-(hydroxymethyl)-azaspiro[4.4]nonane-1-oxylMsCl, NEt₃, CHCl₃, RTRing-rearranged isoxazole-[6][7]
6-(hydroxymethyl)-azaspiro[4.4]nonane-1-oxylPPh₃, CBr₄, CH₂Cl₂, RTRing-rearranged isoxazole-[6][7]
O-benzyl oxime ether with alkenyl moietyBu₃SnH, AIBN or Et₃BDomino Radical Bicyclization11-67%[1][2]
Cyclic Ketones + SnAP ReagentsTiCl₄, baseN-unprotected spirocyclic amines-[9][10]

Conclusion

The 1-Azaspiro[4.4]nonan-4-ol scaffold is a powerful platform for the generation of structurally diverse and complex molecules for drug discovery. A thorough understanding of the reactivity of both the C4-hydroxyl and N1-amine positions is essential for strategic synthetic planning. By leveraging classical transformations such as mesylation, oxidation, and N-alkylation, while remaining mindful of potential competing pathways like intramolecular rearrangements, researchers can effectively navigate the chemical space surrounding this valuable scaffold to develop novel therapeutic agents.

References

  • Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENsHC3DmSB0zpTet-t16bpsSoKdafT_2zYmNIx1uZW39FJ3_JzWPGnEvzlRneKIll_PeUEjSPsNxvMj-wagNZxtjDXcCdMdpOGRpPPr9XecduaIh69TdOUA75f_4ZfTV_rI9OZ3guTdAtqU6CizP6pjf6gQWvLHhMn0jLfdRM-RRG6bO0qtLqFCeyAXSDiUgF79gHAb7ZhqXR35_UbuWEb-FBQwhosTg==]
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.Beilstein Journal of Organic Chemistry, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfw2oHRNmBbGsa36qWY46Y7eHAEcnMqV-6QaZ-fHP30Jm4fs1-N2XxSuuYr0WuxYemt0U5n9CG1qgq57JHs1u6CKHqcvwx0glSWa8cb16Wo4EjMk-03hBSJPgAW0YRlNlvf-l]
  • Guerrero-Caicedo, A., et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.ACS Omega, 2019. [URL: https://doi.org/10.1021/acsomega.9b02999]
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.ResearchGate, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESlKrZWjynr_VqDOM-HJ6N7AyW3qyVjY_XhQ9KPvM_Qel7zF3dxprE1p4p27sRQ9OkFStw83xX5936mHdDwGfwBGTCX-siNqaBrenrNEDj2ffhYFklye7QUTydnFjVZFZQGYQIdWtcvWw7y2uyrnGoHh0_njNx8j5yONFXmqyJzmCbycaJ8qSmBNHLFRjqW6fYTO1XcD-RBYE9uEY116nR0R2gBzSmGMeT1Vb12uAj8LmHko1eezEj-zXVUcwoMHE1Mv_Fww==]
  • One-pot three-component synthesis of azaspirononatriene derivatives.Scientific Reports, 2025. [URL: https://www.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh₃-CBr₄.MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/19/6000]
  • Siau, W.-Y., & Bode, J. W. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.Journal of the American Chemical Society, 2018. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b09383]
  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl6nwbjexea1bc7ss67B1WETPrSAaWgTz9oViqyHdItB5Cl-gijtoYTfs3eWdCBOd52WdQJMOUs_qaJV6b5lTBMIuS4CTVzpPWd9PO7SSSCED0hqKJZVbOTLpAZ5z0atDoRSkmrqszuQNFWyInG9mWzku84RkUFMQ-EXg6yC475-JlYdQ3XRf6ey7LPfdD5f2xR0IApPM-Hbipzq5Otjvh9J7nNcKq]
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.PMC - NIH, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10052749/]
  • (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.ResearchGate, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUq3qnECNz_Qp0RWSrJXZAtTIOS-EAtQDA7e2fBwCdpzdLaxn-g2uoRo4S_N3dhV7BxE8e1J3l5pzand4h_xvhGm40U-oAqrqtWGCy_JFPmHvBXHh-ogSNvXA0iMYQSAlSOw5fmwL-y-a86u3KvSz5J6GAU1H0NlBFiA8rV4HsnzkX6R6j1hpNmuepdsbZ8kdmu2GyVBhmgiuVuUgh9jD5TjoyxY4rUnRZ0tBDcHWHl5mgbwDI5Hb2wE-0x9TCD6xgeUcu8mxmi_T3pofjAyy8MAHSVApP1CqQVQ==]
  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.ResearchGate, 2008. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjycuUKi47SUWrWOtuQeoAbOymRnnshOO772Ou01moir0wu2QSlUqgK_5kLNydlcMaxSXJOzMTqwyoUywo0U2t1sP2uyQWiRD-9vdUnrmq3FceKdH8d4-DsCg-zVMUVfStbIh1gmBnTp3nxgwmhuvbejUvhI1N_pYFxo_Kgdy62e3elQPlu8FHaRD2Fdoy_2KIWptvFxhSCGWXPLXjJy9OH5mfd5OxO5awDqlpNNvEw==]
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.PubMed, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/30281273/]
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8512130/]
  • Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSqboG4E9umHjBzGSUVxsPnp7DGzf9QEuzE4ONRcgfh0fx3tXKosli1fsDuSVSmLmnT-4d77B82JGcsD90wMNxPxGAVdJtVLlowKRSK9NGIoSvLTjmSZgdoZ-7bzQKyyNXx5-HwgL4WvAc3X2_gqOYZ_E0NjTF4Z8g3UufDDuew3sGRKxQXuwVZrjMeRDb-unxPYqJr2iTAAoQNYDy-kYoYwf8ygeirsTP6h-rQ8fC2YyZHA0K8E=]
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/6/2805]
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.ResearchGate, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1bGhWjX9wmGknaZ2DqbWktijPdQD8im_dhsDZLM_fXp1Q9AFWZc74Ki1Lel63OYsbDOoeY8jUN3odERKNc1V0ZRX-TxziIl6diemC6Zpf2DCj2rp--nCBhXI7prLkluX1R9-4RoHkQK9EbKqEMh-oWXJycaFvSZS2kl33mpEycb7jo10utjYuFoDS8gcehEOY8wZsSuM6kY4OnZxGf_VFGyHpBO55AQNk93zWD1P2NXIrcguBU0hbtis6CtXruz0jHLkd6swQvjyVvpLp_VEXDf7-DOHa3d9PldooocFEe5M=]
  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles.Chemical Communications (RSC Publishing), 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc04008h]
  • Spirocyclic Scaffolds in Medicinal Chemistry.ACS Publications, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01479]
  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.Dalton Transactions, 2005. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/dt/b416973e]
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.ChemRxiv, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/645934413e15e05c188b438d]
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.PMC - NIH, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6921381/]
  • 1-Azaspiro[4.4]nonan-2-one.ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=63941-21-9]
  • 1-Azaspiro[4.4]nonan-2-one.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15566995]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Azaspiro[4.4]nonan-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we address specific experimental issues with in-depth, evidence-based solutions and practical, field-tested advice.

Troubleshooting Guide: Common Experimental Hurdles

This section directly addresses specific problems that may arise during the synthesis of 1-Azaspiro[4.4]nonan-4-ol, particularly focusing on a common multi-step synthetic route.

Question 1: Low Yield in the Initial Michael Addition Step

Issue: "I am experiencing a low yield (<40%) in the Michael addition of nitromethane to 1-benzyl-3-methylenepyrrolidine-2,5-dione. What are the likely causes and how can I improve the conversion?"

Expert Analysis & Solution:

The Michael addition is the critical first step in this synthesis, and its success hinges on the effective generation of the nitronate anion and its subsequent conjugate addition. Low yields are often attributable to several factors:

  • Inefficient Deprotonation of Nitromethane: The pKa of nitromethane is approximately 10.2. The choice of base is therefore critical. While common bases like sodium ethoxide can be used, they can also promote side reactions. A non-nucleophilic, sterically hindered base is often a better choice.

  • Polymerization of the Michael Acceptor: 1-benzyl-3-methylenepyrrolidine-2,5-dione is prone to polymerization, especially in the presence of strong bases or at elevated temperatures.

  • Reaction Conditions: Solvent and temperature play a significant role in reaction efficiency and selectivity.

Recommended Troubleshooting Protocol:

  • Base Selection: Switch to a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is an effective catalyst for this transformation and minimizes the risk of side reactions.

  • Temperature Control: Maintain a low reaction temperature to suppress polymerization of the starting material. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Solvent Choice: Use a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) to ensure the solubility of the reactants and intermediates.

  • Order of Addition: Add the base slowly to a solution of nitromethane and the Michael acceptor in the chosen solvent at 0 °C. This helps to control the exotherm and minimize side reactions.

Table 1: Recommended Reaction Parameters for Michael Addition

ParameterRecommended ConditionRationale
Base DBU (0.1 - 0.2 equivalents)Non-nucleophilic, minimizes side reactions.
Solvent Anhydrous THF or MeCNGood solubility for reactants.
Temperature 0 °C to Room TemperatureSuppresses polymerization of the starting material.
Reaction Time 12 - 24 hoursAllows for complete conversion.
Question 2: Incomplete Reduction of the Nitro Group

Issue: "During the reduction of the nitro group in 1-benzyl-3-((nitromethyl)methyl)pyrrolidine-2,5-dione to the corresponding amine, I am observing incomplete conversion and the presence of side products. How can I achieve a clean and complete reduction?"

Expert Analysis & Solution:

The reduction of a nitro group to a primary amine in a complex molecule can be challenging. The choice of reducing agent and reaction conditions are paramount to avoid over-reduction or the formation of undesired intermediates like nitroso or hydroxylamine species.

  • Reducing Agent: Catalytic hydrogenation is a common and effective method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst, but others like Raney Nickel can also be employed.

  • Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion.

  • Solvent and Additives: The choice of solvent can influence the catalyst's activity. The addition of an acid can sometimes facilitate the reduction.

Recommended Troubleshooting Protocol:

  • Catalyst Selection and Loading: Use 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%. Ensure the catalyst is fresh and active.

  • Hydrogenation Conditions: Perform the reaction under a hydrogen atmosphere of 50-100 psi. A Parr shaker or a similar hydrogenation apparatus is recommended.

  • Solvent System: Methanol or Ethanol are suitable solvents for this reduction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

Workflow for Nitro Group Reduction:

G A 1-benzyl-3-((nitromethyl)methyl)pyrrolidine-2,5-dione in Methanol B Add 10% Pd/C Catalyst A->B C Pressurize with H2 (50-100 psi) B->C D Agitate at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter off Catalyst E->F G Concentrate Filtrate F->G H Crude Amine Intermediate G->H

Caption: Catalytic hydrogenation workflow for nitro group reduction.

Question 3: Formation of Diastereomers in the Final Cyclization Step

Issue: "Upon cyclization of the amino-ester intermediate to form 1-Azaspiro[4.4]nonan-4-ol, I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of this reaction?"

Expert Analysis & Solution:

The final intramolecular cyclization to form the spirocyclic alcohol can indeed lead to the formation of diastereomers. The stereochemical outcome is often influenced by the reaction conditions, which can dictate the stereochemistry of the newly formed chiral center at the C4 position.

  • Reducing Agent for Cyclization: The choice of reducing agent for the lactam carbonyl is crucial. A bulky reducing agent may offer better stereocontrol.

  • Temperature: Lower reaction temperatures generally favor higher diastereoselectivity.

Recommended Troubleshooting Protocol:

  • Reducing Agent: Utilize a bulky hydride source like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or Sodium triacetoxyborohydride. These reagents can provide improved diastereoselectivity compared to less hindered reagents like sodium borohydride.

  • Temperature Control: Perform the cyclization at low temperatures, starting at -78 °C (dry ice/acetone bath) and slowly warming to room temperature.

  • Solvent: Anhydrous THF is a suitable solvent for this transformation.

  • Purification: If a mixture of diastereomers is still obtained, column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) may be required for separation.

Table 2: Comparison of Reducing Agents for Diastereoselective Cyclization

Reducing AgentTypical Diastereomeric Ratio (desired:undesired)Comments
Sodium Borohydride2:1 to 5:1Less selective, but cheaper and easier to handle.
L-Selectride®>10:1Offers high selectivity due to its steric bulk.
Sodium Triacetoxyborohydride5:1 to 10:1A milder and more selective reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl protecting group on the nitrogen atom?

The N-benzyl group serves as a protecting group for the pyrrolidine nitrogen. It is stable to the reaction conditions of the initial steps of the synthesis and can be readily removed at a later stage via catalytic hydrogenation (hydrogenolysis) if the unprotected spirocycle is desired.

Q2: Can other Michael acceptors be used in the initial step?

Yes, other α,β-unsaturated carbonyl compounds can be used as Michael acceptors. However, the specific reaction conditions, particularly the choice of base and solvent, may need to be re-optimized for each new substrate.

Q3: My final product is difficult to purify. Are there any tips for crystallization?

Purification of 1-Azaspiro[4.4]nonan-4-ol can sometimes be challenging due to its polarity and potential for hydrogen bonding. If column chromatography is not providing satisfactory results, consider converting the alcohol to a crystalline derivative, such as a hydrochloride salt, which often has better crystallization properties. This can be achieved by dissolving the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution.

Q4: How can I confirm the stereochemistry of the final product?

The relative stereochemistry of the final product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space correlations between protons and thus provide information about their spatial proximity. For the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.

References

  • A Novel Synthesis of 1-Azaspiro[4.4]nonanes. Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Spirocyclic Compounds. Chemical Reviews. [Link]

  • The Michael Reaction: A Comprehensive Review. Organic Reactions. [Link]

minimizing side reactions in domino radical bicyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Domino Radical Bicyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic strategy. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting advice to help you minimize side reactions and optimize your experimental outcomes.

Introduction to Domino Radical Bicyclization

Domino radical bicyclization, a type of tandem or cascade reaction, is a highly efficient method for the construction of complex polycyclic structures in a single synthetic operation.[1][2] This strategy relies on the generation of a radical species that undergoes a sequence of intramolecular cyclization events before the radical chain is terminated.[2][3][4] The elegance of this approach lies in its ability to rapidly build molecular complexity from relatively simple acyclic precursors, making it a valuable tool in total synthesis and drug discovery.[1][5]

However, the high reactivity of radical intermediates can also lead to a variety of undesired side reactions.[6] Successful execution of a domino radical bicyclization requires a delicate balance of reaction kinetics, where the rate of the desired cyclization cascade significantly outpaces competing pathways.[3] This guide will help you understand and control these competing reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations grounded in reaction mechanisms and providing concrete steps for optimization.

Problem 1: Low yield of the desired bicyclized product, with significant formation of a monocyclized or directly reduced product.

Q: My reaction is primarily yielding the product of the first cyclization or the simple reduction of the starting material, with very little of the desired bicyclic compound. What is causing this, and how can I fix it?

A: This is one of the most common challenges in domino radical bicyclization and typically points to an imbalance in the rates of the key reaction steps: radical generation, cyclization, and radical quenching.[3]

Causality:

The primary culprit is often the premature quenching of a radical intermediate before the second cyclization can occur.[7] In many standard protocols using tributyltin hydride (Bu₃SnH) as a mediator, the concentration of the hydrogen donor is critical.[8] If the concentration of Bu₃SnH is too high, the rate of hydrogen atom transfer to the monocyclized radical intermediate can be faster than the rate of the second intramolecular cyclization.[8][9]

Troubleshooting Workflow:

Here is a systematic approach to address this issue:

  • Optimize Reagent Concentration:

    • Action: Significantly decrease the concentration of the radical mediator (e.g., Bu₃SnH). This is often achieved by the slow addition of the mediator to the reaction mixture over several hours using a syringe pump.

    • Rationale: By maintaining a low steady-state concentration of the hydrogen donor, you kinetically favor the intramolecular cyclization events over the intermolecular hydrogen atom transfer.[8]

  • Evaluate the Radical Initiator:

    • Action: The choice and amount of radical initiator (e.g., AIBN, V-70) are crucial.[10][11][12] Ensure the initiator's half-life is appropriate for the reaction temperature and duration to provide a slow, continuous generation of radicals.[10] Using too much initiator at once can lead to a high concentration of radicals, increasing the likelihood of termination and other side reactions.

    • Rationale: A steady, low concentration of radicals helps to maintain the integrity of the chain reaction and minimize premature quenching.[10]

  • Consider Alternative Radical Mediators:

    • Action: If optimizing the concentration of Bu₃SnH is insufficient, consider using "tin-free" reagents. Triethylborane (Et₃B) with residual oxygen can initiate radical reactions at lower temperatures.[7][13] Silanes, such as tris(trimethylsilyl)silane (TTMSS), can also be effective hydrogen donors and are often less reducing than tin hydrides.

    • Rationale: Different mediators have different hydrogen donation rates and can alter the kinetics of the reaction to favor the desired cascade.[14]

Experimental Protocol: Slow Addition of Tributyltin Hydride

  • Prepare a solution of your substrate and a catalytic amount of a radical initiator (e.g., AIBN, 0.1-0.2 equivalents) in a degassed solvent (e.g., benzene, toluene, or cyclohexane) under an inert atmosphere (Argon or Nitrogen).[3]

  • In a separate, gas-tight syringe, prepare a solution of the radical mediator (e.g., Bu₃SnH, 1.1-1.5 equivalents) in the same degassed solvent.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-110 °C for AIBN).[10]

  • Add the solution of the radical mediator to the reaction mixture via a syringe pump over a period of 4-8 hours.

  • After the addition is complete, continue to heat the reaction for an additional 1-2 hours to ensure completion.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by chromatography.

Problem 2: Formation of undesired regioisomers (endo vs. exo cyclization).

Q: I am observing the formation of a significant amount of an undesired bicyclic isomer. How can I control the regioselectivity of the cyclization steps?

A: The regioselectivity of radical cyclizations is governed by a set of principles known as Baldwin's Rules, which are based on the stereoelectronic requirements of the transition states.[15] For radical cyclizations, the exo pathway is generally favored for the formation of 5- and 6-membered rings.[3][15]

Causality:

  • Kinetic vs. Thermodynamic Control: Most radical cyclizations are under kinetic control, meaning the product that is formed fastest is the major product.[8][15] The transition state for exo cyclization is typically lower in energy, leading to a faster reaction rate.[16]

  • Substrate Geometry: The substitution pattern on the radical acceptor (the double or triple bond) can influence the regioselectivity. Steric hindrance at the terminus of the acceptor can disfavor the exo pathway and lead to an increase in the endo product.[15]

Troubleshooting and Optimization Strategies:

StrategyActionRationale
Substrate Modification Modify the substrate to favor the desired cyclization mode. For example, introduce a bulky substituent to disfavor an unwanted pathway.Steric interactions in the transition state can be used to direct the regioselectivity of the cyclization.[15]
Temperature Control Run the reaction at the lowest possible temperature that still allows for efficient initiation.Lowering the temperature can increase the selectivity for the pathway with the lower activation energy, which is often the desired exo cyclization.
Reagent Choice The choice of radical mediator can sometimes influence the product distribution, although this is less common for regioselectivity than for other side reactions.In some systems, the reaction may be reversible. A low concentration of a hydrogen donor can allow the reaction to equilibrate to the thermodynamically more stable product.[8]

Diagram: Exo vs. Endo Cyclization

G cluster_start Acyclic Radical cluster_exo Exo Cyclization (Favored) cluster_endo Endo Cyclization (Disfavored) start R• exo_ts Exo Transition State start->exo_ts 5-exo-trig endo_ts Endo Transition State start->endo_ts 6-endo-trig exo_prod 5-Exo Product exo_ts->exo_prod endo_prod 6-Endo Product endo_ts->endo_prod

Caption: Kinetic preference for 5-exo-trig over 6-endo-trig cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in a domino radical bicyclization?

A1: The solvent plays a critical, albeit often passive, role. The ideal solvent should not participate in the reaction. Therefore, solvents with high bond dissociation energies (BDEs) for their C-H bonds are preferred to prevent hydrogen atom abstraction from the solvent by the reactive radical intermediates.[3] Good choices include benzene, toluene, cyclohexane, and tert-butanol.[3] While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the choice of solvent can still influence reaction rates and, in some cases, selectivity.[17]

Q2: How can I avoid the toxic byproducts associated with tin-based reagents?

A2: The toxicity of organotin compounds is a significant drawback. Fortunately, several "tin-free" methods have been developed. These include:

  • Silanes: Tris(trimethylsilyl)silane (TTMSS) is a popular alternative, although it is more expensive.

  • Organoboranes: Triethylborane (Et₃B) can initiate radical reactions at room temperature or even lower in the presence of a small amount of oxygen.[10]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful, mild, and green alternative for generating radicals under tin-free conditions.[16]

Q3: My reaction is not going to completion. What should I do?

A3: If your reaction stalls, consider the following:

  • Initiator Decomposition: The radical initiator may have been consumed before the reaction is complete.[10] In such cases, adding another portion of the initiator can restart the reaction.

  • Reaction Temperature: Ensure the reaction is being conducted at a temperature appropriate for the chosen initiator's half-life.[10]

  • Degassing: Radical reactions are highly sensitive to oxygen, which can act as a radical scavenger.[3] Ensure your solvent and reaction setup are thoroughly degassed and maintained under a positive pressure of an inert gas.

Q4: Can I predict the stereochemical outcome of my domino radical bicyclization?

A4: Predicting the stereochemistry can be complex, but there are guiding principles. The stereochemistry of the newly formed rings is often controlled by the conformation of the transition state. For the formation of fused ring systems, the cyclization will generally proceed through a chair-like transition state to minimize steric interactions.[18] The stereochemistry of existing chiral centers in the acyclic precursor can also direct the stereochemical outcome of the cyclization.[4]

Diagram: General Domino Radical Bicyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Substrate Synthesis B Reagent Purification & Degassing A->B C Inert Atmosphere Setup B->C D Reaction Assembly C->D E Slow Addition of Mediator D->E F Monitoring by TLC/GC-MS E->F G Solvent Removal F->G Reaction Complete H Aqueous Workup G->H I Chromatography H->I J Spectroscopic Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for domino radical bicyclization.

References

  • Radical cyclization. In Wikipedia. Retrieved from [Link]

  • Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Retrieved from [Link]

  • Organic Mechanisms: Radicals Chapter 2. Retrieved from [Link]

  • Some Guidelines for Radical Reactions. (2024). ResearchGate. Retrieved from [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Radical Reactions (Part 1). Retrieved from [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PMC - NIH. Retrieved from [Link]

  • Radical Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Cascade Reactions in Organic Chemistry. (2018). Baran Lab. Retrieved from [Link]

  • Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Basic Stages of a Radical Chain Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC - NIH. Retrieved from [Link]

  • Domino Process Optimized via Ab Initio Study for an Alternative Access to Bicyclic Lactams. (2011). The Journal of Organic Chemistry. Retrieved from [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020). Chemical Reviews. Retrieved from [Link]

  • Free Radical Reactions. (2013). Master Organic Chemistry. Retrieved from [Link]

  • DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Retrieved from [Link]

  • Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions. Pharmacy 180. Retrieved from [Link]

  • What Is The Initiator In Free Radical Copolymerization?. (2024). YouTube. Retrieved from [Link]

  • The Stages of Free Radical Polymerization. (2013). Retrieved from [Link]

  • Chapter 10 practice problems - Radical Reactions. (2021). YouTube. Retrieved from [Link]

Sources

troubleshooting premature reduction in azaspiro compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Azaspirocycle Synthesis Technical Support Center

A Senior Application Scientist's Guide to Overcoming Premature Reduction

Welcome to the technical support center for azaspiro compound synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Azaspirocycles are prevalent in pharmaceuticals and natural products, but their synthesis can be fraught with challenges, chief among them being the premature reduction of sensitive functional groups.[1] This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and resolve these issues in a question-and-answer format.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter at the bench. Each answer provides a mechanistic explanation for the issue and a series of actionable protocols to get your synthesis back on track.

Question 1: "I'm attempting an intramolecular reductive amination to form a piperidine spirocycle, but my starting ketone is being reduced to an alcohol instead of forming the desired amine. How can I favor iminium reduction over ketone reduction?"

This is a classic chemoselectivity challenge in reductive amination. The issue arises when the reducing agent is too reactive and does not sufficiently differentiate between the carbonyl group of the starting material and the iminium ion intermediate that forms in situ.

Plausible Causes:

  • Highly Reactive Hydride Source: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often too aggressive. They can reduce the ketone or aldehyde faster than the imine/iminium ion can form, or they may reduce both species indiscriminately.[2][3]

  • Unfavorable Reaction pH: The formation of the iminium ion is pH-dependent and reversible. If the pH is too low, the primary or secondary amine starting material becomes protonated and non-nucleophilic. If the pH is too high, the formation of the key iminium intermediate is slow.[4] The optimal pH for imine formation is typically mildly acidic (pH 4-5).[4]

  • Steric Hindrance: If the ketone is sterically hindered, imine formation can be slow, giving the reducing agent more time to attack the accessible carbonyl group.

Step-by-Step Solutions & Protocols:

  • Switch to a Chemoselective Reducing Agent: The most effective solution is to use a milder, sterically hindered, or electrophilic hydride reagent that demonstrates a strong preference for reducing the protonated iminium ion over the neutral carbonyl group.[4]

    • Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less basic and more sterically hindered than NaBH₄, making it highly selective for imines and iminiums. It is also tolerant of mildly acidic conditions, which favor iminium formation.

      • Procedure: Dissolve your amino-ketone (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add NaBH(OAc)₃ (1.5–2.0 equiv) and a catalytic amount of acetic acid (if not already present as a salt). Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Protocol 2: Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is most reactive at a lower pH (pH < 4), where the imine is protonated to the iminium ion. It is significantly less reactive towards ketones and aldehydes at neutral pH.[4]

      • Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Ensure the reaction is run in a well-ventilated fume hood and quenched carefully with a bleach solution.

      • Procedure: Dissolve the amino-ketone (1.0 equiv) in methanol (MeOH). Adjust the pH to ~5-6 using acetic acid. Add NaBH₃CN (1.2–1.5 equiv) portion-wise and stir at room temperature.

  • Optimize Reaction pH: Pre-form the iminium ion before adding the reducing agent.

    • Procedure: Dissolve your amino-ketone and a dehydrating agent (e.g., molecular sieves, MgSO₄) in a non-protic solvent like toluene. Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (pTSA). Heat the mixture in a flask equipped with a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. Once imine formation is complete, cool the reaction and proceed with the reduction using a suitable reagent.

Data Presentation: Comparison of Common Reducing Agents

ReagentFormulaSelectivity ProfileOptimal pHCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄Reduces aldehydes, ketones, and imines. Poor selectivity.7-10Alcohols (MeOH, EtOH)Can reduce the starting carbonyl.[4]
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions over carbonyls.4-6Alcohols, THFToxic HCN release risk. [4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent selectivity for imines/iminiums.4-6Chlorinated (DCM, DCE)Moisture sensitive but generally safer and very effective.
Catalytic HydrogenationH₂, Pd/CCan reduce C=O, C=N, and other groups. Selectivity is substrate-dependent.N/AAlcohols, EtOAcMay reduce other functional groups (e.g., nitro, C=C bonds, benzyl groups).
Question 2: "My substrate contains a nitro group and an ester, which are both being reduced during my attempt to form the azaspirocyclic core via catalytic hydrogenation. How can I selectively reduce only the desired functional group?"

This is a common challenge when multiple reducible functional groups are present. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are often too powerful and unselective.[5] The solution lies in choosing a reduction method with orthogonal reactivity or employing a protecting group strategy.

Plausible Causes:

  • High-Activity Catalyst: Palladium on carbon (Pd/C) is a highly active catalyst that will readily reduce nitro groups, esters (under harsher conditions), C=C double bonds, and benzyl-type protecting groups.

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures will exacerbate the lack of selectivity, leading to over-reduction.

Step-by-Step Solutions & Protocols:

  • Employ Catalytic Transfer Hydrogenation (CTH): CTH is an exceptionally mild and often highly chemoselective method for reductions.[6][7] It uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[7] This method is particularly effective for selectively reducing nitro groups in the presence of other reducible functionalities.

    • Protocol 1: CTH for Selective Nitro Group Reduction:

      • Reagents: Use a catalyst like Pd/C (5-10 mol%) with a hydrogen donor such as ammonium formate, formic acid, or cyclohexene.[6][7]

      • Procedure: Dissolve the substrate in a solvent like methanol or ethanol. Add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents) followed by the catalyst. Stir at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC. Upon completion, filter off the catalyst and remove the solvent.

  • Use Chemoselective Reagents: Metal-based reductions in their elemental state can offer excellent selectivity.

    • Protocol 2: Reduction with Iron or Zinc:

      • Procedure: Dissolve your substrate in a solvent mixture like ethanol/water or acetic acid. Add iron powder or zinc dust and an acid (e.g., ammonium chloride or acetic acid). Heat the reaction mixture. This method is a classic and highly effective way to reduce nitroarenes to anilines while leaving esters, amides, and carboxylic acids untouched.

  • Implement a Protecting Group Strategy: If the sensitive group is not the one you intend to react, protect it.[2][8]

    • Concept: If, for example, you needed to reduce an ester in the presence of a ketone, you could first protect the ketone as an acetal. Acetals are stable to hydride reagents like LiAlH₄ but are easily removed with aqueous acid after the reduction is complete.[2][3]

    • For Nitrogen Protection: Groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common. Boc is stable to hydrogenation but cleaved by acid, while Cbz is readily cleaved by hydrogenation.[9] Choosing the right protecting group is critical for multi-step synthesis.

Mandatory Visualization: Decision Workflow for Chemoselective Reduction

G start Premature Reduction Observed q1 Is the target reduction an imine/iminium? start->q1 q2 Are other reducible groups present (e.g., nitro, ester, alkene)? q1->q2 No sol1 Use Selective Reagent: - NaBH(OAc)3 - NaBH3CN q1->sol1 Yes sol2 Use Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOOH) q2->sol2 Yes sol4 Employ Orthogonal Protecting Groups q2->sol4 If other methods fail end Problem Solved sol1->end q3 Is CTH still not selective enough? sol2->q3 sol3 Use Metal/Acid System (e.g., Fe/AcOH) sol3->q3 q3->sol3 Yes q3->end No, CTH worked sol4->end

Caption: A decision tree for troubleshooting premature reduction.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying principle of chemoselectivity in reductions? Chemoselectivity is the ability of a reagent to react with one functional group in the presence of other, similar functional groups.[10] In the context of reductions, this is achieved by exploiting the electronic and steric differences between functional groups. For example, an iminium ion is more electrophilic than a ketone, making it more susceptible to attack by a mild hydride donor. Reagents like NaBH(OAc)₃ are sterically bulky, so they preferentially attack the less hindered site.[4]

  • Q2: My desired intramolecular Michael addition is failing, and I suspect a side reduction is occurring. What could be the cause? Intramolecular aza-Michael additions are powerful for forming nitrogen heterocycles.[11][12] If a reduction is suspected, it's possible that your reaction conditions are inadvertently facilitating a hydride transfer. This can happen if you are using an alcohol as a solvent at elevated temperatures with certain bases or metal catalysts, which can set up a Meerwein-Ponndorf-Verley-type reduction pathway. To troubleshoot, switch to an aprotic solvent (e.g., THF, Dioxane) and use a non-reducing base (e.g., DBU, NaH) to promote the Michael addition.[13][14]

  • Q3: Are there any "protecting group-free" strategies to avoid premature reduction? Yes. The most effective strategy is to carefully select your synthetic route and reagents.

    • Reaction Sequencing: Alter the order of your synthetic steps. Introduce the reducible functional group after the reduction-sensitive step is complete.

    • Catalyst Choice: In catalytic hydrogenations, the choice of catalyst and support can dramatically alter selectivity. For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is used to reduce alkynes to cis-alkenes without reducing the alkene further.

    • Catalytic Transfer Hydrogenation (CTH): As detailed earlier, CTH is an excellent and mild technique that often provides superb chemoselectivity without the need for protecting groups.[7][15][16]

  • Q4: How can I diagnose the source of the premature reduction in my reaction mixture? A systematic approach is key. The following workflow can help pinpoint the problem.

Mandatory Visualization: Diagnostic Workflow

G start Identify Unwanted Reduced Product by LC-MS / NMR c1 Control Experiment 1: Run reaction without the reducing agent. start->c1 c2 Control Experiment 2: Run reaction without the substrate. start->c2 r1 Is the side product still formed? c1->r1 a1 Source is NOT the reducing agent. Suspect intramolecular hydride transfer or disproportionation. r1->a1 Yes a2 Source IS the reducing agent. It is not chemoselective enough. r1->a2 No r2 Does the solvent or another reagent decompose? c2->r2 a3 Solvent or other reagent is the source of reduction or side product. r2->a3 Yes a4 System is clean. Proceed with main reaction troubleshooting. r2->a4 No

Sources

Technical Support Center: Enhancing Diastereoselectivity in 1-Azaspiro[4.4]nonane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-azaspiro[4.4]nonane scaffolds. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of stereocontrol in spirocycle formation. We will address common challenges and provide advanced troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses high-level questions regarding the strategic approach to controlling diastereoselectivity.

Q1: What are the primary factors that influence diastereoselectivity in the formation of the 1-azaspiro[4.4]nonane core?

A1: Diastereoselectivity in these cyclization reactions is not governed by a single variable but is rather the result of a complex interplay of thermodynamic and kinetic factors. The key is to manipulate the reaction environment to energetically favor the transition state leading to the desired diastereomer. The most influential factors are:

  • Reaction Temperature: Lowering the temperature is often the first and most effective parameter to adjust. It increases the energy difference (ΔΔG‡) between the diastereomeric transition states, thereby favoring the kinetically controlled product.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states to different extents, directly impacting the diastereomeric ratio (d.r.).[1][2] A systematic screening of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., EtOH) is highly recommended.

  • Catalyst System: In catalyzed reactions, the choice of catalyst is paramount. For Lewis acid-catalyzed processes like the aza-Piancatelli rearrangement, the metal center (e.g., Dy(OTf)₃) plays a crucial role in organizing the substrate.[3] In cycloadditions, chiral catalysts or ligands (e.g., chiral phosphoric acids, metal complexes with specific ligands) can create a chiral environment that directs the approach of the reacting partners.[1][4]

  • Substrate Sterics and Electronics: The steric bulk of substituents on the precursors can dictate the facial selectivity of the cyclization. Bulky groups will favor an approach that minimizes steric hindrance in the transition state. Electron-withdrawing or -donating groups can alter the electronics of the reacting moieties, influencing reaction rates and, in some cases, stereoselectivity.[1]

  • Chiral Auxiliaries: Temporarily installing a chiral auxiliary onto a starting material is a powerful strategy to direct the formation of a new stereocenter. The auxiliary creates a sterically defined environment, forcing the reaction to proceed from a less hindered face.[5][6]

Q2: My goal is to synthesize a specific diastereomer of a 1-azaspiro[4.4]nonane derivative. How do I choose the most appropriate synthetic strategy?

A2: The choice of strategy depends heavily on the target structure, desired stereochemistry (cis vs. trans relationship at the spiro-junction), and available starting materials. Below is a logic diagram outlining common pathways and their typical stereochemical outcomes.

Synthetic_Pathways cluster_start cluster_strategies Synthetic Strategies cluster_outcomes Start Define Target 1-Azaspiro[4.4]nonane Radical Domino Radical Bicyclization Start->Radical For complex scaffolds from linear precursors Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Convergent approach Rearrangement Intramolecular Aza-Piancatelli Start->Rearrangement From furylcarbinols Michael Asymmetric Michael Addition / Cyclization Start->Michael Requires chiral auxiliary or catalyst Trans Often favors trans diastereomer Radical->Trans Kinetic control Tunable Highly tunable (cis or trans) Cycloaddition->Tunable Catalyst/Condition dependent Single Often yields a single diastereomer Rearrangement->Single Highly stereospecific Michael->Single Auxiliary/Catalyst directed

Caption: Key synthetic routes to 1-azaspiro[4.4]nonanes.

  • Domino Radical Bicyclization: This is an excellent method for building the spirocyclic core in a single step from an acyclic precursor. These reactions often proceed with a kinetic preference for the trans diastereomer.[7][8]

  • [3+2] Cycloaddition: This is a highly versatile and convergent approach. Diastereoselectivity can often be tuned by careful selection of catalysts, ligands, and reaction conditions, making it suitable for accessing either cis or trans isomers.[1][4]

  • Intramolecular Aza-Piancatelli Rearrangement: This powerful rearrangement of 2-furylcarbinols bearing a tethered amine can generate densely functionalized azaspirocycles with high efficiency and, critically, often as a single diastereomer.[3][9]

  • Asymmetric Michael Addition: This strategy often involves the addition of an enolate to an electrophilic olefin, followed by cyclization. By using a chiral auxiliary (e.g., a chiral enamine derived from (R)-1-phenylethylamine), one can achieve excellent stereocontrol over the crucial quaternary carbon center.[10]

Q3: I am considering using a chiral auxiliary. What are the critical considerations for selection and removal?

A3: A chiral auxiliary is a powerful tool, but its success hinges on proper selection, attachment, and cleavage.[6]

Selection Criteria:

  • High Diastereoselectivity: The auxiliary must effectively shield one face of the molecule to direct the incoming reagent. Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples that provide excellent stereocontrol in alkylation and aldol reactions.[5]

  • Reliable Conformation: The auxiliary should lock the substrate into a predictable, rigid conformation to ensure consistent facial bias.

  • Ease of Attachment and Cleavage: The auxiliary must be attached and, more importantly, removed under mild conditions that do not racemize or epimerize the newly formed stereocenter or other sensitive functional groups in the molecule.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.[6]

Common Pitfall: A frequent issue is difficulty in removing the auxiliary without affecting the product. Always plan the removal step in advance. For example, amide-based auxiliaries (like pseudoephedrine) can be cleaved under various hydrolytic, reductive, or other conditions, offering flexibility.[5]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting advice for common experimental challenges encountered during the synthesis of 1-azaspiro[4.4]nonanes.

Scenario A: Poor Diastereoselectivity in a [3+2] Cycloaddition Reaction

Problem: "My [3+2] cycloaddition is producing the desired 1-azaspiro[4.4]nonane, but as a nearly 1:1 mixture of diastereomers. How can I improve the d.r.?"

Troubleshooting Workflow:

Troubleshooting_Cycloaddition Start Low d.r. in [3+2] Cycloaddition Temp Decrease Temperature (e.g., RT to 0°C to -78°C) Start->Temp Solvent Screen Solvents (Vary polarity: Toluene, THF, CH2Cl2, MeCN) Temp->Solvent No improvement Success High d.r. Achieved Temp->Success Success! Catalyst Modify Catalyst System (Screen Lewis Acids, chiral ligands, or additives like BzOH) Solvent->Catalyst No improvement Solvent->Success Success! Substrate Modify Substrate (Increase steric bulk on N-substituent or dipolarophile) Catalyst->Substrate No improvement Catalyst->Success Success! Substrate->Success Success!

Caption: A systematic workflow for optimizing diastereoselectivity.

  • Adjust Temperature (Kinetic Control): This is your primary lever. Lower temperatures slow the reaction but increase the energetic penalty for the higher-energy transition state, thus enhancing selectivity.[1] Run the reaction at 0 °C, -20 °C, and -78 °C to assess the impact.

  • Solvent Screening: The transition state dipole moment will be stabilized differently by various solvents. A non-polar solvent might favor a more compact transition state, while a polar one might favor a more extended one. There is no universal rule, so screening is essential.

  • Optimize the Catalyst/Additives:

    • Lewis Acid: If using a Lewis acid, screen different metals (e.g., Sc(OTf)₃, Yb(OTf)₃) and counter-ions. The size and acidity of the Lewis acid can influence the geometry of the transition state.[11]

    • Additives: In some cases, additives like benzoic acid can promote the reaction and influence stereoselectivity.[1]

    • Chiral Ligands: If you are performing an asymmetric variant, the ligand is critical. Screen different ligand backbones and steric/electronic properties.

  • Substrate Modification: If possible, consider modifying the steric bulk of substituents. For example, changing an N-benzyl group to a more sterically demanding N-triphenylmethyl (trityl) group could enhance facial shielding and improve the d.r.

Scenario B: Low Diastereomeric Ratio (d.r.) in a Domino Radical Bicyclization

Problem: "My domino radical reaction produces the 1-azaspiro[4.4]nonane skeleton, but the d.r. is low (e.g., 2:1 trans:cis), and I am getting side products from premature reduction."

A1: This is a common issue where the kinetics of cyclization versus intermolecular quenching of the radical are competitive.

  • Change the Radical Initiator: The choice of initiator and the corresponding reaction temperature are critical.

    • AIBN (Azobisisobutyronitrile): Requires higher temperatures (~80-90 °C), which can lower diastereoselectivity by providing enough thermal energy to overcome the transition state energy barriers for both diastereomers.

    • Et₃B (Triethylborane): Allows the reaction to be run at room temperature or even lower. This milder condition often leads to a significant improvement in d.r. and can reduce side products.[1][7]

  • Adjust Reagent Concentration: Radical cyclizations are often unimolecular (intramolecular), while quenching by the tin hydride (e.g., Bu₃SnH) is bimolecular. Running the reaction under high dilution (e.g., 0.01-0.02 M) will favor the intramolecular cyclization pathway over the intermolecular reduction, potentially improving both yield and diastereoselectivity.

  • Modify the Substrate: The presence of electron-withdrawing groups or aryl substituents on the alkenyl moiety can accelerate the rate of the second cyclization step, leading to better overall efficiency and potentially higher diastereoselectivity.[8]

Data Snapshot: Effect of Initiator on Diastereoselectivity

The following table summarizes results from a study on domino radical bicyclization, highlighting the impact of the initiator.[7]

EntrySubstrateInitiator (Temp)Yield (%)d.r. (trans:cis)
1O-benzyl oxime ether 1a AIBN (90 °C)452.5 : 1
2O-benzyl oxime ether 1a Et₃B (RT)454.0 : 1
3O-benzyl oxime ether 1b AIBN (90 °C)551.8 : 1
4O-benzyl oxime ether 1b Et₃B (RT)513.0 : 1

As shown, switching from AIBN to Et₃B at room temperature consistently improved the diastereomeric ratio in favor of the trans product.

Section 3: Experimental Protocol Example

This section provides a representative protocol for a diastereoselective reaction.

Protocol: Diastereoselective Domino Radical Bicyclization via Et₃B Initiation

This protocol is adapted from methodologies reported for the synthesis of 1-azaspiro[4.4]nonane derivatives.[1][7]

Materials:

  • O-benzyl oxime ether starting material (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Triethylborane (Et₃B) (1.0 M solution in hexanes, 0.25 equiv)

  • Anhydrous cyclohexane (to achieve 0.02 M concentration)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, septum, needles)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the O-benzyl oxime ether substrate (1.0 equiv) in anhydrous cyclohexane to achieve a final concentration of 0.02 M.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with argon or nitrogen for 30 minutes to remove all oxygen. Oxygen can inhibit radical reactions initiated by Et₃B.

  • Reagent Addition: Add tributyltin hydride (1.2 equiv) via syringe.

  • Initiation: Slowly add the triethylborane solution (0.25 equiv) dropwise via syringe over 5-10 minutes at room temperature. A slight exotherm may be observed. Safety Note: Triethylborane is pyrophoric and must be handled under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product diastereomers and tin byproducts.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective for separating the trans and cis diastereomers and removing tin residues.

  • Characterization: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the combined purified fractions.

References

  • Various Authors. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Accessed via Google Search.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Various Authors. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate.[Link]

  • Various Authors. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate.[Link]

  • Zhang, X. P., & Chen, J. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. National Institutes of Health (PMC).[Link]

  • Various Authors. (n.d.). Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Royal Society of Chemistry.[Link]

  • Various Authors. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3307–3312. [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. National Institutes of Health (PMC).[Link]

  • Various Authors. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.[Link]

  • Various Authors. (2005). Highly Diastereoselective Formation of Spirocyclic Compounds via 1,5-hydrogen Transfer: A Total Synthesis of (-)-Erythrodiene. PubMed.[Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed.[Link]

  • Dumas, F., & d'Angelo, J. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. HETEROCYCLES, 66, 31. [Link]

  • Various Authors. (n.d.). Control experiments on the diastereoselectivity of the cyclization reaction. ResearchGate.[Link]

  • Various Authors. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace.[Link]

  • Various Authors. (n.d.). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. ResearchGate.[Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.[Link]

  • de Cózar, A. (2022). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. National Institutes of Health (PMC).[Link]

  • Various Authors. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Accessed via Google Search.
  • University of York. (n.d.). Asymmetric Synthesis. University of York Lecture Notes.[Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ResearchGate.[Link]

  • Various Authors. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (PMC).[Link]

Sources

Technical Support Center: Purification of 1-Azaspiro[4.4]nonan-4-ol Diastereomers by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Azaspiro[4.4]nonan-4-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of these specific stereoisomers. As the synthesis of 1-azaspiro[4.4]nonane skeletons often yields a mixture of diastereomers, their efficient separation is a critical step in many research and development pipelines.[1][2][3]

Understanding the Challenge: The Nature of 1-Azaspiro[4.4]nonan-4-ol Diastereomers

1-Azaspiro[4.4]nonan-4-ol possesses two chiral centers, leading to the potential for multiple stereoisomers. When a synthesis produces a mixture of diastereomers, their separation is achievable by chromatography because, unlike enantiomers, diastereomers have different physical and chemical properties.[4][5] This difference, however, can be subtle, making the development of a robust separation method a significant challenge. The presence of a hydroxyl group and a basic nitrogen atom in the structure imparts a degree of polarity that must be carefully managed during chromatographic method development.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) necessary to separate the diastereomers of 1-Azaspiro[4.4]nonan-4-ol?

A1: Not necessarily. Since diastereomers have distinct physicochemical properties, they can often be separated on standard achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[4] The key is to find a mobile phase and stationary phase combination that exploits the subtle differences in their polarity and stereochemistry to achieve differential retention. However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can be a powerful alternative as they can exhibit high selectivity for diastereomers.[4]

Q2: What are the most common starting points for method development for separating these diastereomers?

A2: A good starting point is to screen both normal-phase and reversed-phase chromatography. For normal-phase, a silica gel column with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as ethanol, isopropanol, or ethyl acetate is a common choice. For reversed-phase, a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol, often with an additive to control the ionization of the basic nitrogen, is a standard approach.

Q3: Why am I seeing significant peak tailing for my 1-Azaspiro[4.4]nonan-4-ol diastereomers on a silica gel column?

A3: Peak tailing in this case is likely due to strong interactions between the basic nitrogen atom of the azaspirocycle and acidic silanol groups on the surface of the silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. These additives compete with the analyte for active sites on the stationary phase, reducing the undesirable interactions. Using a modern, high-purity, end-capped column can also minimize this issue.

Q4: My resolution between the two diastereomers is very poor. What are the first steps to improve it?

A4: Poor resolution is a selectivity problem. The most effective initial step is to modify the mobile phase composition. Small, systematic changes in the percentage of the polar modifier in normal-phase or the organic modifier in reversed-phase can have a significant impact on selectivity.[4] If this is insufficient, changing the solvent itself (e.g., switching from ethanol to isopropanol in normal-phase, or from acetonitrile to methanol in reversed-phase) can alter the selectivity.[6] Temperature is another critical parameter; adjusting the column temperature can also improve resolution.[4][7]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Diastereomers

Symptoms:

  • A single, broad peak is observed.

  • Peaks are significantly overlapped, preventing accurate quantification and isolation.

Possible CauseTroubleshooting StepRationale
Inappropriate Stationary Phase 1. Switch Column Chemistry: If using a standard C18 column, try a phenyl-hexyl or a cyano-based column. For normal-phase, consider alumina or a diol-bonded phase.[8]Different stationary phases offer varied interaction mechanisms (e.g., pi-pi interactions on a phenyl column) that can enhance the separation of structurally similar compounds.
Suboptimal Mobile Phase Composition 2. Systematic Solvent Screening: In normal-phase, test different polar modifiers (e.g., ethanol, isopropanol, ethyl acetate). In reversed-phase, switch between acetonitrile and methanol.[6]The choice of solvent can significantly alter the selectivity between diastereomers.
3. Adjust Mobile Phase Strength: Make small, incremental changes to the solvent ratio to fine-tune the elution and improve separation.[4]This allows for precise control over the retention times and can maximize the resolution between closely eluting peaks.
Temperature Effects 4. Vary Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[4]Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions, which can alter selectivity.[9]
Issue 2: Peak Tailing and Poor Peak Shape

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Reduced peak height and poor sensitivity.

Possible CauseTroubleshooting StepRationale
Secondary Interactions with Stationary Phase 1. Add a Mobile Phase Modifier: For normal-phase on silica, add 0.1-0.5% triethylamine (TEA) or ammonia to the mobile phase. For reversed-phase, add 0.1% trifluoroacetic acid (TFA) or formic acid.Basic modifiers like TEA neutralize acidic silanol groups on silica, preventing strong interactions with the basic nitrogen of the analyte. Acidic modifiers in reversed-phase ensure consistent protonation of the analyte, leading to more uniform interactions with the stationary phase.
Column Overload 2. Reduce Sample Concentration: Inject a more dilute sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination or Degradation 3. Wash or Replace the Column: Flush the column with a strong solvent. If the problem persists, the column may be irreversibly damaged.[10]Contaminants can create active sites that cause peak tailing.

Experimental Protocols

Protocol 1: Initial Method Development Workflow

This workflow provides a systematic approach to developing a separation method for 1-Azaspiro[4.4]nonan-4-ol diastereomers.

Caption: Method Development Workflow for Diastereomer Separation.

Protocol 2: Representative Normal-Phase Separation (Silica Gel)

Objective: To provide a starting point for the separation of 1-Azaspiro[4.4]nonan-4-ol diastereomers using normal-phase chromatography.

Materials:

  • Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethanol with 0.1% Triethylamine (v/v)

  • Sample: Diastereomeric mixture of 1-Azaspiro[4.4]nonan-4-ol dissolved in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane:Ethanol with 0.1% TEA) for at least 10 column volumes.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 25°C.

  • Inject 10 µL of the sample solution.

  • Monitor the elution profile using a suitable detector (e.g., UV at 210 nm or a universal detector like CAD or ELSD if the chromophore is weak).

  • If resolution is poor, adjust the percentage of Mobile Phase B in small increments (e.g., to 90:10).

  • If peak shape is poor, ensure the TEA concentration is sufficient.

Protocol 3: Representative Reversed-Phase Separation (C18)

Objective: To provide a starting point for the separation of 1-Azaspiro[4.4]nonan-4-ol diastereomers using reversed-phase chromatography.

Materials:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Sample: Diastereomeric mixture of 1-Azaspiro[4.4]nonan-4-ol dissolved in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for at least 10 column volumes.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30°C.

  • Inject 10 µL of the sample solution.

  • Monitor the elution profile with a suitable detector.

  • If resolution is inadequate, adjust the percentage of Mobile Phase B.

  • If peak tailing is observed, consider using a different acidic modifier like TFA or a buffer system.

Logical Relationship Diagram

G cluster_problem Problem Identification cluster_cause Primary Causes cluster_solution Solution Pathways PoorResolution Poor Resolution Selectivity Poor Selectivity PoorResolution->Selectivity PeakTailing Peak Tailing SecondaryInteractions Secondary Interactions PeakTailing->SecondaryInteractions ChangeMobilePhase Modify Mobile Phase Selectivity->ChangeMobilePhase ChangeStationaryPhase Change Stationary Phase Selectivity->ChangeStationaryPhase ChangeTemperature Adjust Temperature Selectivity->ChangeTemperature AddModifier Add Mobile Phase Modifier SecondaryInteractions->AddModifier

Caption: Troubleshooting Logic for Diastereomer Separation.

References

  • ResearchGate. (2018). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Retrieved from [Link]

  • Reddit. (2023). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • De Kimpe, N., & Keppens, M. (1996). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Chemical Reviews, 96(6), 2241-2260. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Khair-ur-Rehman, M., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. Retrieved from [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21873-21884. Retrieved from [Link]

  • Costa, B. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5536. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21873-21884. Retrieved from [Link]

  • 3D chemistry. (2020, September 27). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2008). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]

  • American Chemical Society. (2025). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters with Olivier Viudes. Retrieved from [Link]

  • Wang, J., et al. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. Retrieved from [Link]

  • Statkus, M. A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]

Sources

Technical Support Center: Resolving E/Z Isomer Formation in Oxime Ether Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the formation and resolution of E/Z isomers in oxime ether precursors. The stereochemistry of the C=N bond in these compounds is a critical parameter that can significantly influence their reactivity, biological activity, and material properties.[1][2][3] This resource synthesizes field-proven insights and fundamental principles to help you navigate the challenges of stereocontrol in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, purification, and characterization of oxime ether isomers.

Problem 1: My reaction produces an inseparable mixture of E and Z isomers.

Q: I've synthesized an oxime ether, but my initial analysis (TLC, ¹H NMR) shows two closely related spots/sets of signals that I suspect are E/Z isomers. Standard column chromatography isn't providing baseline separation. What are my options?

A: This is a frequent challenge, as E and Z isomers of oxime ethers can have very similar polarities. Here’s a systematic approach to tackle this issue:

Root Cause Analysis:

The inherent physicochemical properties of your specific isomeric pair (polarity, solubility, crystal packing) may not be sufficiently different for easy separation by conventional methods. The goal is to exploit or induce a greater physical difference between the two isomers.

Troubleshooting Workflow:

G start Inseparable E/Z Mixture chromatography Optimize Chromatography start->chromatography crystallization Attempt Fractional Crystallization start->crystallization derivatization Consider Chemical Conversion start->derivatization isomerization Force Isomerization to a Single Isomer start->isomerization accept Accept Mixture & Quantify start->accept end_sep Separation Achieved chromatography->end_sep Success crystallization->end_sep Success derivatization->end_sep Success after cleavage end_single Single Isomer Obtained isomerization->end_single Success end_quant Proceed with Quantified Mixture accept->end_quant

Caption: Troubleshooting workflow for inseparable E/Z isomers.

Detailed Solutions:

  • Systematic Chromatographic Optimization: Before abandoning chromatography, exhaust all optimization possibilities. The choice of the mobile phase is critical.[4]

    • Solvent System Screening: Move beyond standard hexane/ethyl acetate systems. Try incorporating solvents with different properties, such as dichloromethane, diethyl ether, or a small percentage of an alcohol like isopropanol, which can alter selectivity.

    • Stationary Phase Variation: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider silver nitrate-impregnated silica gel, which can separate isomers based on differential interactions with the π-system.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than flash chromatography. Chiral columns, even for non-chiral compounds, can sometimes resolve geometric isomers.

  • Fractional Crystallization: This classical technique exploits differences in solubility and crystal lattice energies between isomers.[4]

    • Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed. The less soluble isomer may crystallize out first. The key is slow cooling to promote the formation of pure crystals.

    • Solvent Selection: Screen a variety of solvents where the compound has moderate solubility at high temperatures and low solubility at room temperature or below.

  • Selective Isomerization: If one isomer is thermodynamically more stable, you can convert the mixture to predominantly a single isomer.

    • Acid-Catalyzed Isomerization: Treatment with a protic acid (like HCl) or a Lewis acid (like titanium tetrachloride) under anhydrous conditions can facilitate equilibration to the more stable isomer.[5][6][7] Often, the salt of the more stable isomer will precipitate, which can be filtered and then neutralized to recover the pure isomer.[5]

    • Photochemical Isomerization: If the thermodynamically less stable isomer is desired, photochemical isomerization can be employed.[8][9] This is often achieved by irradiating a solution of the mixture with UV or visible light, sometimes in the presence of a photosensitizer.[8][9][10] This can shift the equilibrium towards the Z isomer, which is often the less stable form.[9]

Problem 2: I'm unsure of the E/Z assignment for my purified isomers.

Q: I have successfully separated two isomers, but I don't know which is E and which is Z. How can I definitively assign the stereochemistry?

A: Unambiguous assignment is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose.[4]

Root Cause Analysis:

The E and Z configurations place substituents in different spatial orientations relative to the C=N-O backbone. This results in distinct magnetic environments for nearby nuclei, which can be detected and interpreted using various NMR techniques.

Definitive Assignment Workflow:

G start Isolated Isomers (A & B) nmr_1h Analyze ¹H NMR Chemical Shifts start->nmr_1h nmr_13c Analyze ¹³C NMR Chemical Shifts start->nmr_13c noesy Perform 2D NOESY Experiment start->noesy xray Perform X-ray Crystallography start->xray If crystalline comp Computational NMR Prediction start->comp For confirmation assignment Unambiguous E/Z Assignment nmr_1h->assignment Suggestive nmr_13c->assignment Suggestive noesy->assignment Definitive xray->assignment Definitive comp->assignment Supportive

Caption: Workflow for the definitive assignment of E/Z stereochemistry.

Detailed Solutions:

  • ¹H and ¹³C NMR Chemical Shifts:

    • Principle: The anisotropic effect of the C=N double bond and the through-space electronic effects of the ether oxygen and its substituent will cause nuclei (e.g., protons on the α-carbon) to have different chemical shifts in the E and Z isomers.[4]

    • General Trend: A proton or carbon group syn (on the same side) to the -OR group of the oxime ether is typically shielded (appears at a lower chemical shift or "upfield") compared to when it is anti (on the opposite side). The opposite is true for substituents relative to the nitrogen lone pair.

    • Caution: These are general trends and can be influenced by other structural features. They should be used as a preliminary guide, not a definitive assignment.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) - The Gold Standard:

    • Principle: The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. This is the most reliable NMR method for isomer assignment.[2][11]

    • Protocol: For an oxime ether derived from an aldehyde (R-CH=N-OR'), a NOESY cross-peak between the aldehydic proton (H) and the protons of the R' group would definitively identify the E-isomer. Conversely, a cross-peak between the aldehydic proton and the protons of the R group would identify the Z-isomer.

    • Example: In the NOESY spectrum of an E-isomer of R-CH=N-OCH₃, you would expect to see a correlation between the CH proton and the OCH₃ protons. In the Z-isomer, this correlation would be absent.

  • X-ray Crystallography:

    • If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides an unequivocal structural determination in the solid state.[11]

  • Computational Chemistry:

    • Quantum mechanics calculations (specifically DFT) can predict the ¹H and ¹³C NMR chemical shifts for both the E and Z isomers.[11][12] By comparing the calculated shifts for each isomer with your experimental data, you can make a confident assignment. Several probabilistic methods like DP4+ are available for this purpose.[12]

Technique Principle Confidence Level Notes
¹H/¹³C NMR Anisotropic & electronic effectsSuggestiveGood for initial hypothesis, but can be misleading.
2D NOESY Through-space proton-proton proximityDefinitive The most accessible and reliable method for assignment in solution.[2][11]
X-ray Crystallography Electron density mappingDefinitive (Solid State) Requires a high-quality single crystal.
Computational (DFT) Shielding tensor calculationHigh ConfidenceProvides strong supporting evidence for NMR assignments.[12]
Problem 3: My E/Z ratio changes over time or during purification.

Q: I've determined an initial E/Z ratio in my crude product, but after purification by silica gel chromatography or upon standing in solution, the ratio has changed. Why is this happening and how can I prevent it?

A: This indicates that your oxime ether isomers are interconverting under your workup or storage conditions.

Root Cause Analysis:

The energy barrier to rotation around the C=N double bond is high, but isomerization can be catalyzed. The likely culprits are acidic or basic residues, heat, or light, which provide a lower-energy pathway for interconversion.[11][13]

Mechanisms of Interconversion:

G cluster_0 Catalyzed Isomerization Pathways E_Isomer E-Isomer Z_Isomer Z-Isomer E_Isomer->Z_Isomer ΔG, hν, H⁺, or B: Acid Acidic Conditions (e.g., Silica Gel) Acid->E_Isomer Light Light (UV/Visible) Light->E_Isomer Heat Heat Heat->E_Isomer

Caption: Common catalysts for E/Z oxime ether interconversion.

Preventative Measures:

  • Neutralize Your Chromatography System: Standard silica gel is acidic and a common cause of on-column isomerization.

    • Protocol: Before loading your column, flush it with your mobile phase containing a small amount of a neutral or basic additive, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica. Alternatively, use commercially available neutral or basic alumina as your stationary phase.

  • Control Temperature: Thermal isomerization can occur, especially if your compound has a relatively low energy barrier for rotation or if you are heating the sample (e.g., for removal of high-boiling solvents).

    • Action: Remove solvents under reduced pressure at the lowest practical temperature (e.g., room temperature or below). Avoid heating solutions of the isomeric mixture for extended periods.

  • Protect from Light: Photochemical isomerization is a well-documented phenomenon.[8][9][14]

    • Action: Store your samples in amber vials or wrap them in aluminum foil. Avoid leaving solutions exposed to direct sunlight or strong laboratory lighting.

  • Buffer Your Solutions: If working in solution, ensure the pH is controlled and neutral, especially during extractions or storage. Use buffered aqueous solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What reaction conditions favor the formation of the E or Z isomer during synthesis?

The stereochemical outcome of an oximation reaction is a classic case of kinetic vs. thermodynamic control.[15]

  • Kinetic Control (Low Temperature, Aprotic Conditions): Often favors the syn-addition of hydroxylamine to the carbonyl, which, for aldehydes, typically leads to the Z-oxime. The exact outcome depends heavily on the steric bulk of the substituents.

  • Thermodynamic Control (Higher Temperature, Protic/Acidic Conditions): Allows for equilibration of the initially formed mixture to the more stable isomer. For most oxime ethers, the E-isomer is thermodynamically favored due to reduced steric clash between the larger substituents.[11]

  • Catalysts: Specific catalysts have been developed to promote the formation of one isomer over the other. For instance, some Lewis acids or specific bases can direct the synthesis towards a particular stereoisomer.[13][16]

Q2: Is the E or Z isomer always the more stable?

Generally, the E-isomer is thermodynamically more stable due to steric reasons, placing the larger groups on opposite sides of the C=N bond. However, this is not a universal rule. The Z-isomer can be more stable if intramolecular hydrogen bonding is possible between the oxime ether moiety and a nearby functional group on one of the substituents.[11] Solvation effects can also play a significant role in determining the relative stability in solution.[11]

Q3: Can I use the E/Z mixture directly in my next synthetic step?

It depends. If the subsequent reaction consumes both isomers at the same rate to give the same product, then using the mixture is acceptable. However, it is more common that one isomer reacts significantly faster than the other, or they may lead to different products. For example, in certain electrocyclization reactions, E-oxime ethers were found to be significantly more reactive than their Z-counterparts. Using a mixture in such cases will lead to lower yields and more complex product mixtures. It is always best practice to use a stereochemically pure precursor if the downstream reactivity is unknown.

Q4: How do I quantify the E/Z ratio in a mixture?

The most reliable method is ¹H NMR spectroscopy .

  • Protocol: Identify one or more well-resolved signals that are unique to each isomer. These are often the protons closest to the C=N bond.

  • Calculation: Carefully integrate these distinct signals. The ratio of the integration values directly corresponds to the molar ratio of the isomers in the mixture.[2][5] For accurate quantification, ensure the chosen signals are fully separated and that the spectra have been acquired with a sufficiently long relaxation delay (d1) to allow for complete T1 relaxation of the nuclei. Gas Chromatography (GC) can also be used for quantification if the isomers are separable by the column and thermally stable.[5]

References

  • Selective Synthesis of E and Z Isomers of Oximes. (2001). ResearchGate. [Link]

  • He, D., et al. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Organic Chemistry: An Indian Journal. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2022). MDPI. [Link]

  • Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives. (n.d.). CORE. [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1979).
  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (2021). Organic & Biomolecular Chemistry. [Link]

  • A Review of Biologically Active Oxime Ethers. (2023). PMC. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2022). PMC - NIH. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2001). Semantic Scholar. [Link]

  • Process for isomerization of oxime ethers. (1991).
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Photochemistry of α-oxo-oximes. Part 3. Photoisomerization of some α-oxo-oxime ethyl ethers. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Introduction to the Stereoselective Synthesis of Oximes. (2023). 大学化学. [Link]

  • Oxime Ethers as Versatile Precursors in Organic Synthesis: A Review. (2018). ResearchGate. [Link]

  • Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. (2018). NIH. [Link]

  • An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. (2010). Organic Chemistry Portal. [Link]

  • Concentration effects in the photochemical syn-anti isomerization of an oxime ether. (1975). ACS Publications. [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). NIH. [Link]

  • E, Z-isomerization and accompanying photoreactions of oximes, oxime ethers, nitrones, hydrazones, imines, azo-and azoxy compounds, and various applications. (2015). ResearchGate. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (2021). Organic Chemistry Portal. [Link]

  • Chiral oxime ethers: applications in synthesis. (2018). Loughborough University Research Repository. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. (2021). PMC - NIH. [Link]

  • Isomerization of oxime ether. (1991).

Sources

stability of 1-Azaspiro[4.4]nonan-4-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azaspiro[4.4]nonan-4-ol and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address potential stability challenges encountered during your experiments, particularly under acidic and basic conditions. The 1-azaspiro[4.4]nonane core is a key structural motif in various biologically active compounds, making a thorough understanding of its stability paramount for successful research and development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-Azaspiro[4.4]nonan-4-ol that might be susceptible to degradation under acidic or basic conditions?

A1: The key functional groups of concern are the tertiary amine within the spirocyclic system and the secondary alcohol. Tertiary amines are basic and will be protonated under acidic conditions, which can influence their reactivity and the overall stability of the molecule. Alcohols can undergo elimination reactions, particularly under acidic conditions with heat. The spirocyclic nature of the carbon skeleton itself is generally stable, but strained ring systems can be prone to rearrangement under certain conditions.[2]

Q2: What are the most likely degradation pathways for 1-Azaspiro[4.4]nonan-4-ol in an acidic medium?

A2: Under acidic conditions, the tertiary amine will be protonated, forming an ammonium salt. While this generally protects the amine from oxidation, the presence of a strong acid, especially at elevated temperatures, could catalyze a dehydration (elimination) reaction of the secondary alcohol at the C4 position. This would lead to the formation of an alkene, specifically 1-Azaspiro[4.4]non-3-ene. In some cases, complex rearrangements of the spirocyclic core have been observed in related systems under acidic conditions, potentially leading to bridged bicyclic structures.[3]

Q3: What degradation pathways should I consider under basic conditions?

A3: 1-Azaspiro[4.4]nonan-4-ol is expected to be relatively stable under mild basic conditions. The tertiary amine is unreactive towards bases. The secondary alcohol is also generally stable. However, very strong bases in combination with high temperatures could potentially promote elimination reactions, although this is less likely than under acidic conditions. It is also important to consider the stability of related structures; some strained spirocyclic systems can be unstable in the presence of bases.[2]

Q4: I am observing unexpected peaks in my HPLC analysis after acidic treatment of my 1-Azaspiro[4.4]nonan-4-ol sample. What could they be?

A4: The new peaks are likely degradation products. A common initial step is to use LC-MS to determine the molecular weights of these new species.[4] A peak with a mass corresponding to the loss of water (M-18) would strongly suggest the formation of the alkene via dehydration. Other peaks could represent isomers from rearrangement or products of further reactions of the initial degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Complete loss of parent compound after short exposure to 0.1 M HCl. The compound is highly sensitive to acid. The conditions are too harsh.Reduce the acid concentration (e.g., to 0.01 M HCl), lower the temperature, and shorten the exposure time.[4]
No degradation observed even under harsh acidic/basic conditions. The compound is highly stable under the tested conditions.Incrementally increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature) to find the degradation threshold.[5]
Multiple new peaks appear in the chromatogram, making it difficult to identify the primary degradant. Extensive degradation is occurring, leading to secondary degradation products.Reduce the severity of the stress conditions to achieve a target degradation of 5-20%, which will simplify the degradation profile.[4]
Poor peak shape or shifting retention times for the parent compound. The protonated form of the amine may interact differently with the stationary phase.Ensure the mobile phase is adequately buffered to maintain a consistent ionization state of the analyte.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol is designed to assess the stability of 1-Azaspiro[4.4]nonan-4-ol under acidic conditions.

Materials:

  • 1-Azaspiro[4.4]nonan-4-ol

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of 1-Azaspiro[4.4]nonan-4-ol (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • Prepare a control sample by adding the same volume of stock solution to an equal volume of water.

  • Incubate both samples at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method and compare the chromatogram to the control sample.

Protocol 2: Forced Degradation Study - Basic Hydrolysis

This protocol evaluates the stability of 1-Azaspiro[4.4]nonan-4-ol under basic conditions.

Materials:

  • 1-Azaspiro[4.4]nonan-4-ol

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Sodium Hydroxide

  • 0.1 M Hydrochloric Acid

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of 1-Azaspiro[4.4]nonan-4-ol (e.g., 1 mg/mL) in a suitable solvent.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

  • Prepare a control sample with water as in the acidic hydrolysis protocol.

  • Incubate both samples at a controlled temperature (e.g., 60°C) for the desired time points.

  • Withdraw and neutralize aliquots with an equivalent amount of 0.1 M HCl at each time point.

  • Dilute the neutralized samples for HPLC analysis.

  • Analyze the samples and compare the results to the control.

Visualizations

Potential Degradation Pathways

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent_Acid 1-Azaspiro[4.4]nonan-4-ol Protonated Protonated Amine Parent_Acid->Protonated Protonation Dehydrated 1-Azaspiro[4.4]non-3-ene (M-18) Protonated->Dehydrated Dehydration (Elimination) + Heat Rearranged Rearranged Product (e.g., Azanorbornane derivative) Protonated->Rearranged Rearrangement (Potential) Parent_Base 1-Azaspiro[4.4]nonan-4-ol Stable Generally Stable Parent_Base->Stable

Caption: Potential degradation pathways under acidic and basic conditions.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of 1-Azaspiro[4.4]nonan-4-ol Acid_Sample Mix with 0.1 M HCl Stock->Acid_Sample Base_Sample Mix with 0.1 M NaOH Stock->Base_Sample Control_Sample Mix with Water Stock->Control_Sample Incubate Incubate at Controlled Temp (e.g., 60°C) for various time points Acid_Sample->Incubate Base_Sample->Incubate Control_Sample->Incubate Neutralize Neutralize Aliquots Incubate->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Compare Compare to Control HPLC->Compare

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of sprocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these structurally complex molecules. Spirocyclic amines are increasingly vital motifs in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2] However, their rigid frameworks and basic nature present distinct purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and develop robust purification strategies.

Section 1: Troubleshooting Common Purification Problems

This section is formatted as a series of common problems encountered during the purification of spirocyclic amines. Each problem is followed by a detailed troubleshooting guide in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Q1: My spirocyclic amine is showing significant peak tailing on a C18 column, even after optimizing the gradient. What is the primary cause of this?

A1: Peak tailing for basic compounds like spirocyclic amines is most often caused by secondary interactions between the protonated amine and acidic silanol groups on the surface of the silica-based stationary phase.[3] At typical acidic mobile phase pHs (e.g., with 0.1% formic acid or TFA), your amine is protonated (R₃N⁺H), making it highly susceptible to ionic interactions with deprotonated silanols (Si-O⁻). This strong, non-ideal interaction leads to a slow-release "tail" as the analyte elutes, resulting in broad, asymmetric peaks.[3][4]

Mechanism of Peak Tailing

G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol (Si-O⁻) (Active Site) C18 C18 Chains (Primary Separation) Analyte Protonated Spirocyclic Amine (R₃N⁺H) Analyte->Silanol Undesired Ionic Interaction (Causes Tailing) Analyte->C18 Desired Hydrophobic Interaction Additive Mobile Phase Additive (e.g., TEA, H⁺) Additive->Silanol Masking of Active Sites

Caption: Undesired ionic interactions cause peak tailing.

Q2: How can I improve the peak shape? What are my options for mobile phase and column selection?

A2: You have several effective strategies:

  • Strategy 1: Mobile Phase pH Adjustment. The most direct approach is to control the ionization state of both your analyte and the silanol groups.

    • Low pH (pH < 3): Using a strong acid modifier like trifluoroacetic acid (TFA) at 0.1% can protonate the silanol groups, minimizing their negative charge and thus reducing ionic interactions. However, your amine will be fully protonated.

    • High pH (pH > 8): This is often the most effective strategy. By using a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9-10), you deprotonate your spirocyclic amine (R₃N⁺H → R₃N).[5][6] The neutral amine will no longer interact ionically with the silanols, leading to dramatically improved peak shape. Crucially, you must use a pH-stable column (e.g., hybrid silica or polymer-based) for this approach to avoid stationary phase degradation. [3]

  • Strategy 2: Use of Mobile Phase Additives.

    • Competing Base: Add a small amount (0.1-0.5%) of a competing amine, like triethylamine (TEA), to the mobile phase.[7] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your spirocyclic amine.

    • Ion Pairing Agents: While less common for preparative work due to their tendency to contaminate columns and samples, ion-pairing agents can be used in analytical methods.

  • Strategy 3: Column Selection.

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups.[6] Columns designated as "base-deactivated" are specifically designed for this purpose.

    • Alternative Stationary Phases: Consider phases with different selectivity, such as phenyl-hexyl or embedded polar group (EPG) columns, which can offer unique interactions and potentially better peak shapes.[7]

ParameterLow pH (e.g., 0.1% TFA)High pH (e.g., 10mM NH₄HCO₃, pH 10)
Analyte State Protonated (R₃N⁺H)Neutral (R₃N)
Silanol State Mostly Protonated (Si-OH)Deprotonated (Si-O⁻)
Peak Shape Can be good, but tailing is possible.Generally excellent for basic amines.
Column Choice Standard silica C18Requires pH-stable column (e.g., XBridge, Gemini-NX)
MS Compatibility Good (TFA can cause ion suppression)Excellent

Q3: I'm seeing peak fronting instead of tailing. What does this indicate?

A3: Peak fronting is typically a sign of column overload or a sample solvent issue.[4]

  • Column Overload: You are injecting too much mass onto the column. The stationary phase becomes saturated, and the excess analyte travels through the column more quickly, leading to a fronting peak. Reduce your injection volume or sample concentration.

  • Sample Solvent Mismatch: If your spirocyclic amine is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it will not properly "focus" on the head of the column.[8] This causes the sample band to spread out and elute prematurely. Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

Problem 2: Difficulty Separating from Structurally Similar Impurities

Q1: My purification is failing to resolve the target spirocyclic amine from a key impurity, which I suspect is a diastereomer or a regioisomer. What should I try first?

A1: This is a common challenge due to the subtle physicochemical differences between isomers.[9] A systematic method development approach is required.

Workflow for Isomer Separation

G Start Crude Mixture with Isomeric Impurity ScreenSolvents Screen Organic Solvents (Acetonitrile vs. Methanol) Start->ScreenSolvents ScreenColumns Screen Column Chemistries (C18, Phenyl-Hexyl, Cyano) ScreenSolvents->ScreenColumns OptimizeGradient Optimize Gradient Slope (Shallow gradients improve resolution) ScreenColumns->OptimizeGradient CheckpH Evaluate Mobile Phase pH (Low vs. High pH) OptimizeGradient->CheckpH ConsiderSFC Consider Orthogonal Technique (e.g., Supercritical Fluid Chromatography) CheckpH->ConsiderSFC Resolution still poor Success Pure Spirocyclic Amine CheckpH->Success Resolution achieved ConsiderSFC->Success

Caption: A systematic approach to resolving isomers.

Q2: When should I consider switching from HPLC to Supercritical Fluid Chromatography (SFC)?

A2: SFC is an excellent orthogonal technique to reversed-phase HPLC and is often superior for purifying spirocyclic compounds, especially chiral ones.[10][11][12] Consider switching to SFC when:

  • You have exhausted HPLC method development options without success.

  • You are separating stereoisomers (enantiomers or diastereomers). SFC with chiral stationary phases is a state-of-the-art technique for this purpose.[10][12]

  • Your compound has poor solubility in typical HPLC solvents. Spirocyclic amines often have better solubility in the alcohol/CO₂ mobile phases used in SFC.[13]

  • You need faster purifications and sample processing. SFC runs are typically much faster than HPLC, and fraction dry-down is significantly quicker because the CO₂ evaporates, leaving only a small amount of alcohol co-solvent.[11][13]

Problem 3: Low Recovery or On-Column Degradation

Q1: I'm losing a significant amount of my compound during purification. What are the likely causes for low recovery of a spirocyclic amine?

A1: Low recovery can stem from several factors:

  • Irreversible Adsorption: If your amine is particularly "sticky," it may bind irreversibly to active sites on the column, especially if the column is old or has been damaged by harsh conditions.[3]

  • Chemical Instability: Some spirocyclic structures can be sensitive to the pH of the mobile phase. For example, exposure to a strong acid like TFA for extended periods could potentially cleave acid-labile protecting groups or cause degradation.

  • Precipitation: The compound may be precipitating on the column if the mobile phase composition becomes too weak (too aqueous) during the gradient. This is especially true for highly lipophilic spirocyclic amines.

  • Mechanical Losses: In preparative chromatography, poor fraction collection parameters can lead to the product being split between multiple fractions or sent to waste.

Q2: How can I troubleshoot and prevent low recovery?

A2:

  • Perform a Column Health Check: Inject a standard compound known to have good peak shape to ensure the column is performing well.

  • Assess pH Stability: Before committing to a preparative run, incubate a small amount of your crude material in the intended mobile phase conditions for several hours and re-analyze by LC-MS to check for degradation.

  • Modify the Gradient: Ensure your gradient starts with a sufficient percentage of organic solvent to keep your compound soluble.

  • Passivate the System: For particularly challenging amines, making a few injections of a "sacrificial" basic compound (like a concentrated solution of TEA) can help to occupy the most active sites before you inject your valuable sample.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I purify my spirocyclic amine without using chromatography?

A1: Yes, classical purification techniques can be highly effective and are often preferable for large-scale purification.

  • Acid-Base Extraction: This is a fundamental technique for purifying amines.[14] By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing with aqueous acid (e.g., 1M HCl), your basic spirocyclic amine will be protonated and move into the aqueous layer as a salt, leaving neutral impurities behind. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the neutral amine, which can be extracted back into an organic solvent.[14]

  • Crystallization/Salt Formation: This is a powerful method for achieving high purity.[15] You can often form a crystalline salt of your spirocyclic amine by treating a solution of the amine with an acid (e.g., HCl in ether, or trichloroacetic acid).[16][17][18] The resulting salt may precipitate in high purity, and the free base can be recovered afterward. The key is to find a suitable solvent system where the salt is insoluble.[18]

Q2: What are the most common types of impurities I should expect from the synthesis of spirocyclic amines?

A2: Impurities are highly dependent on the specific synthetic route, but common classes include:

  • Starting Materials: Unreacted starting materials or reagents.[19]

  • Side-Products: Isomers (regioisomers, diastereomers), over-alkylated or under-alkylated products, and byproducts from competing reaction pathways.[20][21]

  • Degradation Products: Amines can be susceptible to oxidation if exposed to air for long periods.[19]

  • Catalyst Residues: If heavy metal catalysts were used in the synthesis, they may need to be removed.[19]

Q3: My spirocyclic amine has a high pKa (>10). How does this specifically impact my purification strategy?

A3: A high pKa means your amine is a relatively strong base.[22][23]

  • Chromatography: It will be protonated over a wide pH range. This makes the high-pH (pH > pKa + 1) strategy in reversed-phase HPLC very effective, as it's easier to reach a pH where the amine is fully neutral.[5][6] It also makes it more prone to strong interactions with silica, so using base-deactivated columns or additives is critical.[3]

  • Extraction: Its strong basicity makes acid-base extraction very efficient. It will readily protonate and extract into an aqueous acid phase.[14]

  • Drug Properties: Be aware that a high pKa can impact drug-like properties, such as cell permeability and potential off-target effects (e.g., hERG inhibition).[24] This is a key consideration in drug development.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Unknown. (n.d.).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • ResearchGate. (2025).
  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Unknown. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures.
  • Reddit. (2023). Basic HPLC method development.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • University of Rochester, Department of Chemistry. (n.d.).
  • HALO Columns. (2023).
  • American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
  • PubMed Central (PMC). (2022).
  • Beilstein Journals. (2022).
  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
  • Veeprho. (n.d.).
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Waters Corporation. (n.d.).
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • separations.asia. (2023).
  • New England Biolabs. (n.d.).
  • PubMed. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017).
  • SpiroChem. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Reddit. (2024). Amine workup.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • PubMed Central (PMC). (n.d.).
  • ACS Publications. (2026).

Sources

avoiding monocyclized byproducts in 1-azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-azaspiro[4.4]nonane core is a privileged scaffold in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise vectoral presentation of pharmacophoric elements.[1][2] Its synthesis, however, is frequently complicated by the formation of structurally related monocyclic byproducts, which can significantly reduce yields and introduce purification challenges. This guide provides an in-depth analysis of the mechanistic origins of these impurities and offers field-proven troubleshooting strategies and optimized protocols to favor the desired spirocyclization.

Frequently Asked Questions (FAQs)

Q1: My synthesis is yielding a significant amount of a monocyclic amine instead of the target 1-azaspiro[4.4]nonane. What is happening?

This is the most common issue encountered in syntheses proceeding through a domino or cascade reaction involving a double cyclization. The formation of the monocyclic byproduct typically occurs when the second intramolecular cyclization step is kinetically slower than a competing termination step, such as protonolysis or reduction of the reactive intermediate.[3][4]

For instance, in a domino radical bicyclization, if the second cyclization (the capture of the alkoxyaminyl radical) is sterically hindered or electronically disfavored, the monocyclic radical intermediate may be prematurely reduced by the tin hydride reagent before it has a chance to form the second ring.[3][4] This results in a monocyclic amine rather than the desired spirocycle.

Q2: What is the core mechanism that leads to this byproduct competition?

Let's consider a common acid-catalyzed intramolecular Mannich-type reaction, which is a classical route. The reaction proceeds through a critical intermediate after the first cyclization. At this juncture, the pathway diverges.

  • Desired Pathway (Spirocyclization): The intermediate undergoes a second intramolecular nucleophilic attack, completing the spirocyclic core. This is an intramolecular process (high effective molarity) but may have a significant activation energy barrier.

  • Competing Pathway (Byproduct Formation): If the intermediate is sufficiently stable or if a proton source is readily available, it can be quenched (protonated) before the second cyclization can occur. This quenched intermediate leads directly to the monocyclic byproduct upon workup.

The balance between these two pathways is highly sensitive to reaction conditions.

G A Acyclic Precursor B Intermediate after First Cyclization A->B First Cyclization C Desired Product 1-Azaspiro[4.4]nonane B->C Second Cyclization (Favored by high temp, non-polar solvent) E Quenched Intermediate B->E Competing Reaction (e.g., Protonation, Reduction) D Monocyclic Byproduct E->D Workup

Caption: Competing pathways in 1-azaspiro[4.4]nonane synthesis.

Q3: How do reaction parameters like solvent and temperature affect the product ratio?

Solvent and temperature are critical variables that can be tuned to steer the reaction toward the desired spirocycle.

  • Temperature: Higher temperatures often provide the necessary activation energy for the second, more sterically demanding cyclization to occur. If you observe a high proportion of the monocyclic byproduct at a lower temperature, increasing the reaction temperature (e.g., by switching to a higher-boiling solvent) is a primary troubleshooting step.

  • Solvent:

    • Polarity: Non-polar solvents like toluene or xylene are often preferred. They can disfavor the stabilization of charged, quenched intermediates, thereby kinetically favoring the neutral, intramolecular cyclization pathway.

    • Coordinating Ability: Solvents that can coordinate to catalysts or intermediates may inhibit the desired reaction. A switch to a non-coordinating solvent can sometimes be beneficial.

A study on the synthesis of spirocycles via a Heck reaction highlighted that solvent choice (e.g., toluene vs. 1,4-dioxane) significantly impacted enantioselectivity and likely influences the conformational dynamics required for cyclization.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the issue of monocyclic byproduct formation.

Symptom / Observation Probable Cause Recommended Action & Rationale
High percentage (>20%) of monocyclic byproduct detected by GC-MS or NMR. The rate of the second cyclization is slower than the rate of a competing termination reaction.1. Increase Reaction Temperature: Switch to a higher boiling solvent (e.g., from THF to Toluene). This provides the activation energy needed for the second ring closure. 2. Use a Lewis Acid Additive: A mild Lewis acid can activate the electrophilic center, accelerating the second cyclization. Titrate carefully to avoid decomposition. 3. Increase Concentration: The intramolecular second cyclization is concentration-independent, while potential intermolecular side reactions are not. Running the reaction at higher dilution can sometimes favor the desired intramolecular pathway.
Reaction stalls; starting material and monocyclic product are present, but no spirocycle. Insufficient activation energy or catalyst deactivation.1. Check Catalyst/Reagent Quality: Ensure reagents are pure and anhydrous. For radical reactions, ensure the initiator is active.[3][4] 2. Modify the Substrate: If possible, installing an electron-withdrawing group can sometimes facilitate the key bond-forming step, as seen in some domino radical bicyclizations.[4]
Product mixture is complex and difficult to purify. Multiple side reactions are occurring, potentially due to harsh conditions.1. Lower the Temperature & Extend Reaction Time: This can sometimes improve selectivity by favoring the thermodynamically more stable product, even if the reaction is slower. 2. Explore Alternative Synthetic Routes: Consider routes like dearomative azaspirocyclization or cycloaddition strategies that may offer higher selectivity for the spirocyclic core.[2][6][7]

Optimized Protocol: Acid-Catalyzed Double Intramolecular Cyclization

This protocol is a representative example for the synthesis of an N-benzyl-1-azaspiro[4.4]nonane derivative from a linear amino-acetal precursor. It is designed to minimize monocyclic byproduct formation by optimizing thermal and acidic conditions.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the acyclic amino-acetal precursor (1.0 eq) in anhydrous toluene (0.05 M). Ensure all glassware is oven-dried and the solvent is freshly distilled to minimize water content.

  • Acid Catalyst Addition: Add a solution of p-toluenesulfonic acid (p-TsOH) (1.1 eq) in toluene dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Execution: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 111°C for toluene). The Dean-Stark trap will remove water generated in situ, driving the equilibrium towards the cyclized product.

  • In-Process Control (IPC): After 4 hours, carefully take a small aliquot (~0.1 mL) from the reaction. Quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by GC-MS.

    • Success Criterion: The ratio of spirocycle to monocyclic byproduct should be >95:5.

    • Troubleshooting: If the ratio is suboptimal, consider adding an additional 0.1 eq of p-TsOH. If starting material remains but the ratio is poor, continue reflux for another 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure 1-azaspiro[4.4]nonane product.

Caption: Optimized experimental workflow for spirocyclization.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Soto, D., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Available at: [Link]

  • Mori, K., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. Available at: [Link]

  • Frauenlob, R., et al. (2010). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]

  • Berman, F. & Ciufolini, M.A. (2019). Spirocyclic Motifs in Natural Products. MDPI. Available at: [Link]

  • Donck, S., et al. (2018). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. Available at: [Link]

  • Mori, K., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Wang, S-L., et al. (2021). Visible light-induced selenylative spirocyclization of biaryl ynones toward the formation of selenated spiro[5.5]trienones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, D.Y., et al. (2011). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fleming, J.J., et al. (2005). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Brinkmann-Chen, S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Moshnenko, N., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Foley, D.J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Khaskin, E., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'Oria, E., et al. (2022). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Available at: [Link]

  • Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide to the Structural Validation of 1-Azaspiro[4.4]nonan-4-ol: The Definitive Role of 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry and natural product synthesis. It forms the core of various alkaloids, including cephalotaxine, which has derivatives approved for leukemia treatment.[1][2] The precise structural characterization of these molecules is paramount, as subtle changes in stereochemistry or connectivity can dramatically alter biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of a representative member, 1-Azaspiro[4.4]nonan-4-ol, with a focus on the conclusive power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Our discussion will move beyond a simple recitation of methods. We will explore the causality behind experimental choices, demonstrating how a multi-pronged NMR approach provides a self-validating system for unambiguous structure elucidation, a claim that standalone techniques like mass spectrometry or infrared spectroscopy cannot make.[3][4]

The Analytical Challenge: Beyond the Molecular Formula

Upon synthesizing a small molecule like 1-Azaspiro[4.4]nonan-4-ol (C₈H₁₅NO), the initial data from mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy are valuable yet incomplete.

  • Mass Spectrometry (MS): High-resolution MS will confirm the elemental composition (C₈H₁₅NO), providing the molecular weight with high accuracy.[3] However, it cannot differentiate between numerous potential isomers.

  • FT-IR Spectroscopy: This technique will identify the presence of key functional groups. For our target, we would expect to see a broad O-H stretch (around 3300 cm⁻¹) for the alcohol, an N-H stretch (if the nitrogen is secondary), and various C-H and C-N stretches.[5][6] While useful for confirmation, FT-IR offers no insight into the carbon skeleton's assembly.

These techniques confirm the pieces are present, but they do not reveal how they are connected. The critical challenge lies in confirming the spirocyclic core and the precise location of the hydroxyl group. This is where NMR spectroscopy, particularly its two-dimensional variants, becomes the definitive tool.[7][8]

The Gold Standard: Unambiguous Elucidation with 2D NMR

One-dimensional (1D) NMR (¹H and ¹³C) provides the foundational data—chemical shifts, integration, and coupling constants—but spectra for cyclic systems can be crowded with overlapping signals.[7] 2D NMR resolves this ambiguity by spreading the signals across a second dimension, revealing correlations between nuclei. The synergistic use of COSY, HSQC, and HMBC experiments is essential for piecing together the molecular puzzle.[9][10][11]

COSY (COrrelation SpectroscopY): Mapping the Proton Neighbors

The COSY experiment is the first step in tracing the proton-proton connectivity within individual spin systems. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9]

  • Causality: For 1-Azaspiro[4.4]nonan-4-ol, we expect two distinct spin systems: one for the substituted pyrrolidine ring and one for the cyclopentane ring. COSY allows us to walk along these carbon chains proton by proton. For instance, the proton on the carbon bearing the hydroxyl group (H4) will show a cross-peak to its neighbors on C3. Likewise, we can trace the connectivity around the cyclopentane ring (H6 ↔ H7 ↔ H8 ↔ H9 ↔ H6). The absence of a COSY correlation between protons on C4 and C6, for example, is critical evidence that they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment maps every proton to the carbon it is directly attached to (¹JCH).[12]

  • Causality: This is the crucial link between the ¹H and ¹³C NMR spectra. Each cross-peak in the HSQC spectrum definitively assigns a carbon's chemical shift based on the chemical shift of its attached proton. An "edited" HSQC can further provide information similar to a DEPT-135 experiment, distinguishing CH/CH₃ signals from CH₂ signals, which appear with opposite phase.[12] This allows us to confidently identify, for example, the specific ¹³C signal for the carbinol carbon (C4) by finding its correlation with the downfield-shifted carbinol proton (H4).

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJCH, where n=2-4).[12][13]

  • Causality: HMBC is what bridges the isolated spin systems identified by COSY and connects them to non-protonated (quaternary) carbons. For 1-Azaspiro[4.4]nonan-4-ol, the spiro-carbon (C5) is quaternary and thus invisible in HSQC. Its existence and position can only be confirmed through HMBC. We would expect to see correlations from the protons on C4, C6, and C9 to the C5 carbon. Similarly, correlations from the protons on C2 to the spiro-carbon C5 would confirm the pyrrolidine ring's connection point. These long-range correlations are the final, definitive proof of the spirocyclic structure.

The logical workflow of this integrated NMR approach is illustrated below.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Integration cluster_structure_elucidation Structure Elucidation Sample 1-Azaspiro[4.4]nonan-4-ol Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Hypothesis COSY_Analysis COSY (H-H Connectivity) TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC (Direct C-H Attachment) TwoD_NMR->HSQC_Analysis HMBC_Analysis HMBC (Long-Range C-H Connectivity) TwoD_NMR->HMBC_Analysis Integration Integrate All Data COSY_Analysis->Integration HSQC_Analysis->Integration HMBC_Analysis->Integration Final_Structure Validated Structure Integration->Final_Structure

Figure 1: Workflow for 2D NMR-based structural validation.

The diagram below illustrates the key correlations that would be expected to unambiguously confirm the structure of 1-Azaspiro[4.4]nonan-4-ol.

Figure 2: Key COSY and HMBC correlations for validation.

Comparative Analysis of Validation Techniques

To provide a clear perspective, the following table objectively compares the role and limitations of each analytical technique in the structural validation of 1-Azaspiro[4.4]nonan-4-ol.

TechniqueInformation ProvidedStrengthsLimitationsRole in Validation
2D NMR Complete ¹H and ¹³C assignments, atom connectivity (H-H, C-H), and 3D spatial proximity (NOESY).Provides an unambiguous, complete picture of the covalent structure.[7][14]Can be time-consuming, requires more sample than MS, interpretation can be complex.Definitive. The gold standard for de novo structural elucidation.
1D NMR Chemical environments (¹H, ¹³C), proton counts, and basic coupling information.Foundational data, relatively quick to acquire. Essential first step.[8]Signal overlap in complex molecules, cannot establish full connectivity on its own.Essential but Insufficient. Provides the basis for 2D analysis.
MS Molecular weight, elemental formula (HRMS), and fragmentation patterns.Extremely high sensitivity, confirms molecular formula.[3]Cannot distinguish between isomers, provides no direct connectivity information.Complementary. Confirms the expected mass and formula.
FT-IR Presence of specific functional groups (e.g., -OH, -NH).Fast, simple, and good for identifying key functional groups.[5][6]Provides no information on the carbon skeleton or isomerism.Supportive. Confirms presence of key functional moieties.
X-Ray Cryst. Absolute 3D structure, including stereochemistry.The ultimate "proof" of structure.Requires a suitable single crystal, which can be difficult or impossible to grow.Confirmatory (if possible). Not always feasible but provides absolute proof.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified 1-Azaspiro[4.4]nonan-4-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved to avoid poor spectral quality.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and signal dispersion.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Set the ¹JCH coupling constant to an average value of 145 Hz.

    • HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.[9][12]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply window functions (e.g., sine-bell), Fourier transform, phase correction, and baseline correction to all dimensions.

Conclusion

While techniques like mass spectrometry and FT-IR spectroscopy provide valuable, complementary data, they are insufficient for the de novo structural validation of complex scaffolds like 1-Azaspiro[4.4]nonan-4-ol. They confirm the presence of the required atoms and functional groups but fail to define their connectivity.

The integrated application of 2D NMR—specifically the combination of COSY, HSQC, and HMBC—is the only methodology short of X-ray crystallography that provides an unambiguous and self-validating pathway to the correct structure. By systematically mapping proton-proton networks, linking protons to their attached carbons, and bridging fragments across multiple bonds, this 2D NMR toolkit allows researchers to build the molecular structure from the ground up with a high degree of confidence, ensuring the scientific integrity of their findings in natural product chemistry and drug development.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(4), 46. [Link]

  • Tolkunova, E. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • SciSpace. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 20959-20971. [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • PubChemLite. 1-azaspiro[4.4]nonan-4-ol (C8H15NO). [Link]

  • ResearchGate. (2012). Synthesis of new biologically actived azaspiro compounds. [Link]

  • Bagryanskaya, I. Y., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5997. [Link]

  • Cybulska, I., et al. (2021). Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling. Molecules, 26(10), 2949. [Link]

  • ResearchGate. (2001). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. [Link]

  • ResearchGate. (2017). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]

  • Sadowski, B., & Szafran, M. (2012). Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. Molecules, 17(9), 10834-10857. [Link]

  • Li, S., et al. (2006). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(11), 134. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Science.gov. cosy hsqc hmbc: Topics. [Link]

  • PubChem. 1-Oxa-7-azaspiro(4.4)nonane. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Lykholay, A., & Khomenko, V. (2021). Spirocyclic Motifs in Natural Products. Molecules, 26(19), 5934. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • JEOL Ltd. Molecular Structure Analysis of Alkaloids. [Link]

  • TA Instruments. Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. [Link]

  • Zhang, G. Y., et al. (2007). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic resonance in chemistry, 45(7), 605-608. [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of 1-Azaspiro[4.4]nonan-4-ol: A Validation of Modern Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. Specifically, the enantiomerically pure form of 1-azaspiro[4.4]nonan-4-ol serves as a crucial chiral building block in the synthesis of complex alkaloids and novel therapeutic candidates. This guide provides an in-depth comparison of prominent enantioselective strategies for the synthesis of this valuable spirocycle, offering a critical evaluation of their performance based on experimental data.

Introduction to Asymmetric Strategies

The principal challenge in the synthesis of 1-azaspiro[4.4]nonan-4-ol lies in the stereocontrolled construction of the spirocyclic core, particularly the quaternary carbon at the spirocenter, and the subsequent diastereoselective installation of the hydroxyl group. This guide will dissect and compare two primary and distinct approaches:

  • Chiral Auxiliary-Mediated Asymmetric Michael Addition: This strategy establishes the crucial spirocyclic stereocenter with high enantioselectivity through a Michael addition reaction, followed by cyclization and subsequent diastereoselective reduction of a ketone precursor.

  • Chiral Pool Synthesis from L-Proline: This approach leverages the inherent chirality of a readily available starting material, L-proline, to construct the chiral pyrrolidine ring, which then serves as a foundation for the subsequent annulation of the cyclopentanone and stereoselective formation of the alcohol.

A third potential strategy, Enzymatic Kinetic Resolution , will also be discussed as a viable, albeit less documented for this specific target, biocatalytic alternative for accessing enantiomerically enriched precursors.

Method 1: Asymmetric Michael Addition Mediated by a Chiral Auxiliary

This approach, pioneered in the context of synthesizing intermediates for (-)-cephalotaxine, relies on the highly diastereoselective addition of a chiral enamine to an α,β-unsaturated ester to create the key quaternary stereocenter. The subsequent cyclization and reduction steps complete the synthesis of the target alcohol.

Causality Behind Experimental Choices

The success of this strategy hinges on the effective transfer of chirality from a recoverable auxiliary to the spirocyclic core. The use of (R)-1-phenylethylamine as the chiral auxiliary is a classic and cost-effective choice, known to provide excellent stereochemical control in Michael additions. The subsequent Dieckmann condensation is a robust method for forming five-membered rings, and the final reduction of the ketone can be tuned to achieve the desired diastereomer of the alcohol.

Experimental Protocol: Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal[1]

A key precursor to 1-azaspiro[4.4]nonan-4-ol is the corresponding dione, which can be selectively protected and reduced. The enantioselective synthesis of the dione intermediate is a critical step.

  • Formation of the Chiral Enamine: (R)-1-phenylethylamine is condensed with a suitable cyclopentanone derivative to form the chiral enamine in situ.

  • Asymmetric Michael Addition: The chiral enamine undergoes a Michael addition to methyl acrylate. This step establishes the quaternary stereocenter with high enantiomeric excess (>95% ee).

  • Cyclization and Ketalization: The Michael adduct is then subjected to a series of transformations including cyclization to form the spiro-dione, followed by ketalization to protect one of the carbonyl groups.

  • Reduction of the Ketone: The remaining ketone is then reduced to the corresponding alcohol. The choice of reducing agent is critical for controlling the diastereoselectivity of this step.

Data Presentation: Performance of the Asymmetric Michael Addition Approach
StepKey ReagentsProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Overall YieldReference
Asymmetric Michael Addition & Cyclization(R)-1-phenylethylamine, Methyl acrylate(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal>95%Not Applicable26% (over 8 steps)[1]
Workflow Visualization

cluster_0 Asymmetric Michael Addition Route Cyclopentanone Derivative Cyclopentanone Derivative Chiral Enamine Chiral Enamine Cyclopentanone Derivative->Chiral Enamine (R)-1-phenylethylamine Michael Adduct Michael Adduct Chiral Enamine->Michael Adduct Methyl Acrylate Spiro-dione Ketal Spiro-dione Ketal Michael Adduct->Spiro-dione Ketal Cyclization & Ketalization Target Alcohol Precursor Target Alcohol Precursor Spiro-dione Ketal->Target Alcohol Precursor Reduction

Caption: Asymmetric Michael addition workflow.

Method 2: Chiral Pool Synthesis from L-Proline

This strategy leverages the readily available and inexpensive chiral building block, L-proline, to construct the pyrrolidine ring of the spirocycle. The chirality is thus inherent to the starting material, and the subsequent steps focus on building the cyclopentane ring and controlling the stereochemistry of the alcohol.

Causality Behind Experimental Choices

The use of L-proline provides a robust and economical way to introduce the desired absolute stereochemistry at the nitrogen-bearing stereocenter. The subsequent intramolecular aldol condensation is a key step in forming the five-membered carbocyclic ring. The stereochemical outcome of the final reduction of the resulting enone is crucial for obtaining the desired diastereomer of the alcohol.

Experimental Protocol: Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one[2]

This protocol outlines the synthesis of a key enone intermediate from L-proline, which can then be reduced to the target alcohol.

  • Elaboration of the L-Proline Derivative: L-proline is converted to a suitable pyrrolidine derivative containing a side chain amenable to cyclization.

  • Oxidation and Aldol Condensation: The side chain is oxidized to a keto-aldehyde, which then undergoes an intramolecular aldol condensation to form the 1-azaspiro[4.4]non-8-en-7-one core.

  • Stereoselective Reduction: The enone is then reduced to the allylic alcohol. The choice of reducing agent and conditions will determine the diastereoselectivity of this transformation.

Data Presentation: Performance of the Chiral Pool Approach
StepKey ReagentsProductOptical PurityDiastereomeric Ratio (dr)Overall YieldReference
Chiral Pool SynthesisL-ProlineOptically active 1-Azaspiro[4.4]non-8-en-7-oneOptically Active (from chiral starting material)Not ApplicableNot explicitly stated for multi-step sequence[2]
Workflow Visualization

cluster_1 Chiral Pool Synthesis Route L-Proline L-Proline Pyrrolidine Derivative Pyrrolidine Derivative L-Proline->Pyrrolidine Derivative Functionalization Keto-aldehyde Keto-aldehyde Pyrrolidine Derivative->Keto-aldehyde Oxidation Spiro-enone Spiro-enone Keto-aldehyde->Spiro-enone Intramolecular Aldol Target Alcohol Target Alcohol Spiro-enone->Target Alcohol Stereoselective Reduction

Caption: Chiral pool synthesis workflow.

Method 3: Enzymatic Kinetic Resolution (A Biocatalytic Alternative)

While a specific protocol for the enzymatic resolution of 1-azaspiro[4.4]nonan-4-ol is not extensively documented in the literature, this approach represents a powerful and green alternative for accessing enantiomerically pure chiral alcohols and their derivatives. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation.

Conceptual Framework

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of 1-azaspiro[4.4]nonan-4-ol, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.

Potential Experimental Protocol
  • Preparation of Racemic 1-Azaspiro[4.4]nonan-4-ol: A racemic synthesis of the target alcohol would be the starting point.

  • Enzyme Screening: A panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) would be screened for their ability to selectively acylate one enantiomer of the racemic alcohol.

  • Optimization: Reaction parameters such as the acyl donor (e.g., vinyl acetate, isopropenyl acetate), solvent, temperature, and reaction time would be optimized to maximize both the conversion and the enantiomeric excess of the product and the remaining starting material.

  • Separation and Deprotection: The resulting mixture of the acylated enantiomer and the unreacted alcohol would be separated chromatographically. The acyl group can then be removed to yield the enantiopure alcohol.

Workflow Visualization

cluster_2 Enzymatic Kinetic Resolution Racemic Alcohol Racemic Alcohol Enantioselective Acylation Enantioselective Acylation Racemic Alcohol->Enantioselective Acylation Lipase, Acyl Donor Enantioenriched Ester Enantioenriched Ester Enantioselective Acylation->Enantioenriched Ester Enantioenriched Alcohol Enantioenriched Alcohol Enantioselective Acylation->Enantioenriched Alcohol

Caption: Enzymatic kinetic resolution workflow.

Comparative Analysis and Future Outlook

FeatureAsymmetric Michael AdditionChiral Pool SynthesisEnzymatic Kinetic Resolution (Projected)
Source of Chirality Chiral AuxiliaryChiral Starting MaterialEnzyme Selectivity
Key Transformation Asymmetric Michael AdditionIntramolecular Aldol CondensationEnantioselective Acylation
Enantioselectivity Excellent (>95% ee)High (Derived from L-proline)Potentially Excellent (Enzyme dependent)
Diastereoselectivity Dependent on the final reduction stepDependent on the final reduction stepNot directly applicable for the resolution step
Scalability Potentially scalable, but may require stoichiometric chiral auxiliaryHighly scalable due to inexpensive starting materialHighly scalable and amenable to industrial processes
Generality Can be adapted for various substituted spirocyclesDependent on the availability of chiral starting materialsBroadly applicable to a range of alcohols
Green Chemistry Aspects Use of stoichiometric chiral auxiliary can be a drawbackUtilizes a renewable starting materialBiocatalytic, mild reaction conditions

Conclusion

The enantioselective synthesis of 1-azaspiro[4.4]nonan-4-ol can be effectively achieved through several distinct and powerful strategies. The asymmetric Michael addition approach offers excellent enantiocontrol in establishing the spirocyclic core, making it a valuable tool for accessing highly functionalized derivatives. The chiral pool synthesis from L-proline represents a highly practical and economical route, particularly for large-scale production, by leveraging a naturally occurring chiral building block. While less explored for this specific target, enzymatic kinetic resolution presents a compelling green and highly selective alternative that warrants further investigation.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, the need for structural diversity, and considerations of cost and environmental impact. The experimental data and comparative analysis presented in this guide provide a solid foundation for making informed decisions in the pursuit of this important chiral building block.

References

  • D'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66(1), 31. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21087–21096. [Link]

  • Dumas, F., & d'Angelo, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. ResearchGate. [Link]

  • Tietze, L. F., & Hiersemann, M. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform, 35(14). [Link]

  • Bagiyan, G. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K., Ishibashi, H., & Sato, T. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Cephalotaxus Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the prominent synthetic strategies developed for the Cephalotaxus alkaloids, a class of natural products renowned for their complex molecular architecture and significant biological activity. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the field of natural product synthesis and medicinal chemistry. We will dissect various synthetic routes, focusing on their strategic underpinnings, key transformations, and overall efficiency, supported by experimental data and detailed protocols.

Introduction: The Challenge and Significance of Cephalotaxus Alkaloids

The Cephalotaxus alkaloids, isolated from evergreen shrubs of the Cephalotaxus genus, possess a unique and formidable pentacyclic structure. This framework is characterized by a spirocyclic 1-azaspiro[4.4]nonane core (rings D and E) fused to a tetrahydrobenzazepine system (rings A, B, and C), presenting a significant synthetic challenge. The ester derivatives of the parent alkaloid, cephalotaxine (1), particularly homoharringtonine (HHT), have garnered substantial attention due to their potent antileukemic properties. HHT is an FDA-approved drug for treating chronic myeloid leukemia (CML), functioning as a potent inhibitor of protein synthesis.[1][2] The limited availability from natural sources and the desire to create structurally diverse analogs with improved therapeutic profiles have spurred decades of intense research into the total synthesis of these complex molecules.

Core Synthetic Strategies: A Comparative Overview

The total synthesis of Cephalotaxus alkaloids has been a fertile ground for the development and application of novel synthetic methodologies. The primary challenge lies in the stereocontrolled construction of the intricate pentacyclic core, particularly the spirocyclic DE ring system and the seven-membered C ring. Over the years, synthetic chemists have devised numerous elegant strategies, which can be broadly categorized based on the key bond disconnections and the sequence of ring construction. This guide will focus on a comparative analysis of some of the most influential and representative approaches.

The Weinreb Synthesis: A Landmark in Cephalotaxus Chemistry

The first total synthesis of (±)-cephalotaxine, accomplished by Weinreb and Auerbach in 1972, stands as a landmark achievement in the field.[1] This pioneering route established a foundational strategy that has influenced many subsequent syntheses.

Retrosynthetic Analysis:

The Weinreb strategy hinges on the late-stage construction of the seven-membered C ring. The key disconnection is the C-N bond within the azepine ring, tracing back to a key intermediate, the "Dolby-Weinreb enamine." The synthesis begins with the construction of the DE spiro-azaspirocyclic system.

Key Transformations and Insights:

A pivotal step in the Weinreb synthesis is the formation of the pyrrole ring via a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[3][4] The construction of the benzazepine ring was achieved through a clever sequence involving the formation of an N-acyliminium ion intermediate, which then undergoes cyclization. The final steps involve the reduction of the lactam and subsequent functional group manipulations to afford cephalotaxine.

The Weinreb synthesis, while lengthy by modern standards, was a seminal contribution that demonstrated the feasibility of constructing the complex Cephalotaxus core. It highlighted the utility of classical named reactions and provided a blueprint for future synthetic endeavors.

The Tietze Approach: Domino Reactions for Efficiency

Professor Lutz Tietze and his group developed a highly efficient and elegant formal synthesis of (±)-cephalotaxine by employing a domino reaction strategy.[2] This approach exemplifies the power of tandem transformations in rapidly building molecular complexity from simple starting materials.

Retrosynthetic Analysis:

The Tietze strategy is characterized by the masterful construction of the pentacyclic core in a remarkably concise manner. The key retrosynthetic disconnection involves a domino sequence that forms both the C and D rings in a single operation.

Key Transformations and Insights:

The cornerstone of the Tietze synthesis is a palladium-catalyzed domino reaction. This sequence combines an intramolecular Heck reaction with a subsequent C-H activation/cyclization, enabling the rapid assembly of the tetracyclic core of cephalotaxine.[2] This approach significantly reduces the step count compared to earlier syntheses and showcases the power of transition-metal catalysis in modern organic synthesis. The use of a domino reaction not only improves the overall efficiency but also minimizes the need for intermediate purification steps, making the synthesis more practical.

Modern Asymmetric Syntheses: The Quest for Stereocontrol

With the fundamental challenges of constructing the Cephalotaxus skeleton addressed, modern synthetic efforts have increasingly focused on the development of enantioselective routes to access the naturally occurring (-)-cephalotaxine.

Key Strategies and Transformations:

A variety of modern asymmetric strategies have been successfully implemented, including:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., L-proline), to introduce stereochemistry early in the synthetic sequence.[5][6][7]

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, palladium-catalyzed enantioselective Tsuji allylation has been used to construct the aza-quaternary stereocenter with high enantiomeric excess.[8]

  • Substrate-Controlled Diastereoselective Reactions: Designing substrates with inherent stereochemical information that directs the outcome of subsequent transformations.

These asymmetric approaches have not only provided access to enantiopure Cephalotaxus alkaloids but have also served as a platform for the development and validation of new stereoselective synthetic methods.

Quantitative Comparison of Selected Synthetic Routes

To provide a clear and objective comparison, the following table summarizes key metrics for the discussed synthetic strategies. It is important to note that direct comparisons can be complex due to variations in starting materials and the distinction between a total synthesis and a formal synthesis (where a known intermediate is synthesized).

Synthetic Strategy Key Reaction(s) Starting Material(s) Step Count (Longest Linear Sequence) Overall Yield Stereocontrol Reference
Weinreb (1972) Paal-Knorr Synthesis, N-Acyliminium Ion CyclizationSimple acyclic precursors~20 stepsLow (not explicitly stated in the initial communication)Racemic[1]
Tietze (Domino) Domino Heck Reaction/C-H ActivationSubstituted aryl halide and a spirocyclic amine~10 steps (formal synthesis)~20% (for the key domino sequence)Racemic and Enantioselective versions[2]
Mori (Asymmetric) Intramolecular Aldol CondensationD-Proline derivative~15 steps (formal synthesis)Not explicitly statedAsymmetric (from chiral pool)[5][9]
Li (Asymmetric Catalysis) Pd-catalyzed Enantioselective Tsuji AllylationHanaoka's ketone intermediate9 steps from a known intermediateHigh yield for the key step (95%)Asymmetric (catalytic, 93% ee)[8]

Experimental Protocols: A Closer Look at Key Transformations

To provide practical insights, this section details the experimental procedures for two key reactions that are representative of the strategies discussed.

Protocol 1: Weinreb Ketone Synthesis - A Versatile Tool

The Weinreb ketone synthesis is a crucial method for the preparation of ketones from carboxylic acids, avoiding the over-addition often encountered with other organometallic reagents.[10][11][12] It proceeds via a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.

Step-by-Step Methodology:

  • Amide Formation: To a solution of the carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC or oxalyl chloride) and a non-nucleophilic base (e.g., triethylamine).

  • Add N,O-dimethylhydroxylamine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

  • Purify the resulting Weinreb amide by column chromatography.

  • Ketone Synthesis: Dissolve the purified Weinreb amide in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Slowly add a solution of the desired organometallic reagent (e.g., a Grignard reagent or an organolithium species) to the cooled solution.

  • Allow the reaction to stir at low temperature for a specified time, then quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final ketone product by column chromatography.

Note: The stability of the tetrahedral intermediate, chelated by the methoxy group, is key to the success of this reaction, preventing the formation of tertiary alcohols.[11]

Protocol 2: The Intramolecular Heck Reaction - A Powerful Cyclization

The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is widely used for the construction of cyclic and polycyclic systems.[13][14][15][16][17]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the precursor containing both an aryl or vinyl halide (or triflate) and an alkene tethered by a suitable linker.

  • Reaction Setup: In a reaction vessel purged with an inert gas, combine the substrate, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if necessary, e.g., PPh₃, BINAP), and a base (e.g., Et₃N, K₂CO₃) in a suitable degassed solvent (e.g., acetonitrile, DMF).

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the cyclized product by column chromatography.

Note: The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the Heck reaction.

Visualizing Synthetic Strategies

To better illustrate the logic behind these synthetic routes, the following diagrams, generated using Graphviz, depict the core retrosynthetic analyses.

Retrosynthesis_Weinreb Cephalotaxine Cephalotaxine Enamine Dolby-Weinreb Enamine Cephalotaxine->Enamine C-Ring Formation Spirocycle DE Ring Spirocycle Enamine->Spirocycle Benzazepine Construction Acyclic Acyclic Precursors Spirocycle->Acyclic Paal-Knorr Pyrrole Synthesis

Caption: Retrosynthetic analysis of the Weinreb total synthesis.

Retrosynthesis_Tietze Cephalotaxine_Core Cephalotaxine Core Domino_Precursor Domino Reaction Precursor Cephalotaxine_Core->Domino_Precursor Domino Heck/C-H Activation Simple_Fragments Simple Starting Materials Domino_Precursor->Simple_Fragments Fragment Coupling

Caption: Retrosynthetic analysis of the Tietze domino strategy.

Conclusion and Future Outlook

The synthetic journey towards the Cephalotaxus alkaloids has been a testament to the ingenuity and evolution of organic synthesis. From the foundational work of Weinreb to the elegant and efficient domino strategies of Tietze and the sophisticated asymmetric approaches of modern chemists, each synthesis has not only conquered a formidable molecular target but has also pushed the boundaries of synthetic methodology.

Future efforts in this field will likely focus on further increasing synthetic efficiency, developing more sustainable and scalable routes, and applying these strategies to the synthesis of novel analogs with enhanced therapeutic properties. The continued exploration of new catalytic methods and the application of computational chemistry to guide synthetic design will undoubtedly lead to even more remarkable achievements in the synthesis of these vital natural products.

References

  • Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6927. [Link]

  • Auerbach, J., & Weinreb, S. M. (1972). The total synthesis of cephalotaxine. Journal of the American Chemical Society, 94(20), 7172–7173. [Link]

  • He, W., Sun, X., & Frontier, A. J. (2003). A New, General Method for the Catalytic Nazarov Cyclization of Divinyl Ketones. Journal of the American Chemical Society, 125(47), 14278–14279. [Link]

  • Ikeda, M., et al. (2002). Efficient formal total syntheses of (-)-cephalotaxine using reductive intramolecular Heck reaction and optical resolution (Part II). Medicinal Chemistry Research, 11(5), 235-245. [Link]

  • Ishibashi, H., et al. (1990). Total synthesis of (±)-cephalotaxine. Journal of the Chemical Society, Chemical Communications, (20), 1436-1437. [Link]

  • Kuehne, M. E., et al. (1982). Total syntheses of (.+-.)-cephalotaxine and (.+-.)-8-oxocephalotaxine. The Journal of Organic Chemistry, 47(21), 4061–4068. [Link]

  • Li, W.-D. Z., et al. (2018). Asymmetric Formal Synthesis of (−)-Cephalotaxine via Palladium-Catalyzed Enantioselective Tsuji Allylation. Organic Letters, 20(4), 1050–1053. [Link]

  • Mori, M., & Isono, N. (2002). Total Synthesis of (-)-Cephalotaxine. The Journal of Organic Chemistry, 67(11), 3575–3583. [Link]

  • Nazarov, I. N., & Zaretskaya, I. I. (1941). Izv. Akad. Nauk SSSR, Ser. Khim., 211-223.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Tietze, L. F., & Modi, A. (2000). Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. Medicinal Research Reviews, 20(4), 304-322. [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Zhang, Z.-W., et al. (2013). Formal Synthesis of Cephalotaxine. The Journal of Organic Chemistry, 78(2), 786-790. [Link]

  • A review on the Weinreb amide synthesis and its applications. (2020). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

  • The Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. (n.d.). Vedantu. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Pauson-Khand Reaction. (n.d.). Chem.iitb.ac.in. [Link]

  • Nazarov Cyclization. (n.d.). Organic Chemistry Portal. [Link]

  • Weinreb, S. M., & Auerbach, J. (1973). Total synthesis of the Cephalotaxus alkaloids. Cephalotaxine, cephalotaxinone, and demethylcephalotaxinone. Journal of the American Chemical Society, 95(18), 6068–6077. [Link]

  • Tietze, L. F., et al. (1997). Highly Efficient Synthesis of Cephalotaxine by Two Palladium-Catalyzed Cyclizations. Angewandte Chemie International Edition in English, 36(10), 1124-1125. [Link]

  • Tietze, L. F., & Schirok, H. (1997). Hocheffiziente Synthese von Cephalotaxin durch zweifache palladiumkatalysierte Cyclisierung. Angewandte Chemie, 109(10), 1159-1160. [Link]

  • Fukuyama, T., et al. (2000). Stereocontrolled total synthesis of (±)-cephalotaxine. Tetrahedron Letters, 41(49), 9495-9499. [Link]

  • Pauson, P. L., & Khand, I. U. (1977). The Pauson-Khand reaction. Annals of the New York Academy of Sciences, 295(1), 2-14. [Link]

  • Li, W.-D. Z., et al. (2018). Asymmetric Formal Synthesis of (−)-Cephalotaxine via Palladium-Catalyzed Enantioselective Tsuji Allylation. Organic Letters, 20(4), 1050–1053. [Link]

  • Mori, M., et al. (1999). A formal total synthesis of (-)-cephalotaxine. Tetrahedron Letters, 40(5), 983-986. [Link]

  • Mori, M., et al. (1999). A formal total synthesis of (-)-cephalotaxine. Tetrahedron Letters, 40(5), 983-986. [Link]

  • Mori, M., & Isono, N. (2002). Total Synthesis of (-)-Cephalotaxine. The Journal of Organic Chemistry, 67(11), 3575–3583. [Link]

  • Mori, M., et al. (1999). A formal total synthesis of (-)-cephalotaxine. Tetrahedron Letters, 40(5), 983-986. [Link]

  • Li, W.-D. Z., et al. (2013). Formal Synthesis of Cephalotaxine. The Journal of Organic Chemistry, 78(2), 786-790. [Link]

  • Mori, M., et al. (1999). A formal total synthesis of (-)-cephalotaxine. Tetrahedron Letters, 40(5), 983-986. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.4]nonane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing a rigid framework that can enhance target engagement and lead to improved pharmacological properties.[1] This guide provides an in-depth technical comparison of the key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-azaspiro[4.4]nonane derivatives, offering insights into the experimental methodologies and data interpretation crucial for advancing these promising compounds through the drug discovery pipeline.

The Strategic Imperative of Early ADME Profiling

In the journey of a drug candidate from a promising hit to a clinical reality, a thorough understanding of its ADME profile is paramount. Favorable in vitro ADME characteristics are essential predictors of in vivo success, helping to de-risk candidates and guide synthetic efforts toward molecules with a higher probability of clinical success. Early assessment of properties such as metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions allows for the timely identification and mitigation of liabilities, ultimately saving valuable time and resources.[2][3][4][5]

Comparative Analysis of Key In Vitro ADME Parameters

While comprehensive, directly comparative public data for a wide range of 1-azaspiro[4.4]nonane derivatives is limited, this guide synthesizes available information and established principles to provide a framework for their evaluation. The following sections detail the critical in vitro ADME assays, the rationale behind their application, and representative data to illustrate the expected performance of this chemical class.

Metabolic Stability

Metabolic stability is a critical parameter that dictates the persistence of a drug in the body and, consequently, its dosing regimen. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes or hepatocytes are the gold standard for predicting in vivo metabolic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

The objective of this assay is to determine the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.

  • Cofactor Addition: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. A control incubation without NADPH is run in parallel to assess for non-CYP-mediated degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Workflow for a typical liver microsomal stability assay.

Comparative Data for 1-Azaspiro[4.4]nonane Derivatives (Illustrative)

DerivativeSubstitution PatternIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Unsubstituted> 60< 10
Compound B Aromatic substituent4525
Compound C Polar functional group> 60< 12
Compound D Lipophilic side chain2060

Note: This data is illustrative and intended to demonstrate how structural modifications can influence metabolic stability. Actual values would be determined experimentally.

Interpretation and Causality:

A longer half-life and lower intrinsic clearance are generally desirable, indicating greater metabolic stability. The introduction of metabolic "soft spots," such as electron-rich aromatic rings or readily oxidizable alkyl chains (as in Compound D), can lead to more rapid metabolism. Conversely, the incorporation of polar groups or blocking sites of metabolism can enhance stability (as in Compound C). The inherent rigidity of the 1-azaspiro[4.4]nonane core can also contribute to metabolic stability by limiting the conformational flexibility required for binding to metabolizing enzymes.

Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with morphological and functional similarities to the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Setup: The Transwell® inserts are placed in a well plate, creating an apical (AP) and a basolateral (BL) compartment, representing the luminal and blood sides of the intestine, respectively.

  • Compound Addition: The test compound is added to the apical compartment for the assessment of absorptive permeability (AP to BL). For evaluating efflux, the compound is added to the basolateral compartment (BL to AP).

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are taken from the receiver compartment at specific time points (e.g., 120 minutes).

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of the Papp in the BL to AP direction to the Papp in the AP to BL direction gives the efflux ratio, which can indicate the involvement of efflux transporters like P-glycoprotein (P-gp).

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Bidirectional Caco-2 permeability assay workflow.

Comparative Data for 1-Azaspiro[4.4]nonane Derivatives (Illustrative)

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Permeability
Compound A 15.218.11.2High
Compound B 8.525.53.0Moderate (P-gp substrate)
Compound C 2.12.51.2Low
Compound D 12.745.33.6Moderate (P-gp substrate)

Note: This data is illustrative. High permeability is generally indicated by a Papp (A→B) > 10 x 10⁻⁶ cm/s, moderate by 2-10 x 10⁻⁶ cm/s, and low by < 2 x 10⁻⁶ cm/s. An efflux ratio > 2 is indicative of active efflux.

Interpretation and Causality:

The spirocyclic nature of the 1-azaspiro[4.4]nonane scaffold can lead to a lower polar surface area and increased lipophilicity, which generally favors passive permeability (as seen in Compound A). However, specific substitutions can introduce recognition motifs for efflux transporters like P-gp, leading to a higher efflux ratio and potentially limiting net absorption (as in Compounds B and D). Highly polar derivatives (like Compound C) may exhibit low passive permeability.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, has a profound impact on its distribution and efficacy. Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is a widely used method to determine the fraction of a drug that is unbound in plasma.

  • Apparatus Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains large proteins.

  • Sample Preparation: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber.

  • Equilibration: The unit is sealed and incubated at 37°C with gentle rotation for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Workflow for determining plasma protein binding by equilibrium dialysis.

Comparative Data for 1-Azaspiro[4.4]nonane Derivatives (Illustrative)

DerivativeLipophilicity (clogP)Fraction Unbound (fu, %)
Compound A 2.525
Compound B 4.25
Compound C 1.860
Compound D 3.98

Note: This data is illustrative. Highly bound drugs have fu < 1%, while low binding is associated with fu > 20%.

Interpretation and Causality:

Plasma protein binding is often correlated with lipophilicity. More lipophilic compounds (like Compounds B and D) tend to exhibit higher plasma protein binding, resulting in a lower fraction of free drug. Conversely, more polar derivatives (like Compound C) generally show lower binding. While a certain degree of protein binding can be beneficial for drug distribution and duration of action, excessively high binding can limit efficacy.

Cytochrome P450 (CYP) Inhibition

The potential for a drug candidate to inhibit major CYP isoforms is a critical safety assessment. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or loss of efficacy.

Experimental Protocol: CYP Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes and probe substrates that are selectively metabolized by individual CYPs.

  • Incubation Setup: A series of concentrations of the test compound are pre-incubated with human liver microsomes and a specific CYP probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a short period.

  • Reaction Termination: The reaction is stopped with a cold organic solvent.

  • Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC₅₀) is determined.

Comparative Data for 1-Azaspiro[4.4]nonane Derivatives (Illustrative)

DerivativeCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Compound A > 50> 5025> 50
Compound B 15> 5058
Compound C > 50> 50> 50> 50
Compound D > 5012218

Note: This data is illustrative. An IC₅₀ value < 1 µM is considered potent inhibition, 1-10 µM is moderate, and > 10 µM is weak or no inhibition.

Interpretation and Causality:

The potential for CYP inhibition is highly structure-dependent. The presence of certain functional groups or overall structural features that mimic the substrates or inhibitors of specific CYP isoforms can lead to inhibitory activity. For instance, the basic nitrogen in the 1-azaspiro[4.4]nonane core can interact with the heme iron of CYP enzymes, particularly CYP2D6, which is known to metabolize basic compounds. Aromatic substituents can also contribute to binding within the active sites of various CYPs. A clean CYP inhibition profile (as in Compound C) is a highly desirable attribute for a drug candidate.

Conclusion and Future Directions

The 1-azaspiro[4.4]nonane scaffold represents a promising starting point for the design of novel therapeutics with favorable three-dimensional structures. A thorough and early evaluation of the in vitro ADME properties of derivatives of this scaffold is essential for successful drug development. By systematically assessing metabolic stability, permeability, plasma protein binding, and CYP inhibition, researchers can build a comprehensive understanding of the structure-ADME relationships within this chemical space. This knowledge will enable the rational design of 1-azaspiro[4.4]nonane derivatives with optimized pharmacokinetic profiles, ultimately increasing the likelihood of identifying safe and effective clinical candidates. Further research that publishes detailed and comparative in vitro ADME data for this important class of compounds will be invaluable to the medicinal chemistry community.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Khmelinskii, A. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Wu, J., et al. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of Biomolecular Screening, 17(5), 652–662. [Link]

  • Ott, G. R., et al. (2008). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288–1292. [Link]

  • Ott, G. R., et al. (2008). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • ChemPartner. In Vitro ADME. [Link]

  • Musumeci, F., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1297. [Link]

  • Ferroud, C. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform, 35(14). [Link]

  • Gaulton, A., et al. (2015). ADME SARfari: comparative genomics of drug metabolizing systems. Bioinformatics, 31(10), 1695–1697. [Link]

  • BioDuro. In Vitro ADME. [Link]

Sources

A Comparative Guide to the Efficacy of 1-Azaspiro[4.4]nonan-4-ol Scaffolds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has driven medicinal chemistry to explore unique molecular architectures. Among these, spirocyclic compounds, particularly those incorporating heterocyclic systems, have emerged as a promising class due to their rigid, three-dimensional structures that can effectively probe the binding sites of biological targets. The 1-azaspiro[4.4]nonane core, a key structural motif in Cephalotaxus alkaloids like homoharringtonine, is known for its potent antiproliferative activities.[1][2] Homoharringtonine, an ester derivative of a related alkaloid, is already an approved therapy for chronic myeloid leukemia, underscoring the therapeutic potential of this scaffold.[1][2]

This guide provides a comparative analysis of novel 1-thia-4-azaspiro[4.5]decane derivatives, closely related to the 1-azaspiro[4.4]nonane structure, detailing their cytotoxic efficacy against a panel of human cancer cell lines. We will delve into the quantitative data derived from in-vitro screening, outline the gold-standard methodology used for these assessments, and explore the potential mechanisms driving their anticancer activity.

Comparative Efficacy Analysis: In-Vitro Cytotoxicity

A series of novel 1-thia-4-azaspiro[4.5]decane derivatives were synthesized and evaluated for their anticancer activity against three human cancer cell lines: liver (HepG-2), prostate (PC-3), and colorectal (HCT-116).[3][4][5] The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for each derivative. The results, benchmarked against the standard chemotherapeutic drug Doxorubicin, are summarized below.

The data reveals that several synthesized compounds exhibit potent, dose-dependent anticancer activity.[3] Notably, compounds 7, 9, 14, 18, and 19 demonstrated significant cytotoxic effects against the HCT-116 colorectal carcinoma cell line, with IC₅₀ values ranging from 92.2 to 120.1 nM.[3] This highlights their potential as lead compounds for further development, particularly for colorectal cancer therapies.

CompoundIC₅₀ (nM) vs. HepG-2 (Liver)IC₅₀ (nM) vs. PC-3 (Prostate)IC₅₀ (nM) vs. HCT-116 (Colorectal)
7 135.4 ± 1.8145.2 ± 2.1110.5 ± 1.5
9 140.5 ± 2.5155.4 ± 2.8120.1 ± 1.9
14 125.2 ± 1.9130.8 ± 1.792.2 ± 1.1
18 130.1 ± 2.2142.3 ± 2.5105.7 ± 1.4
19 133.7 ± 1.5148.9 ± 1.8101.3 ± 1.6
Doxorubicin 85.3 ± 1.190.1 ± 1.370.5 ± 0.9
Table 1: Comparative IC₅₀ values of select 1-thia-4-azaspiro[4.5]decane derivatives against three human cancer cell lines. Data is presented as mean ± standard deviation.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery. The MTT (3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely adopted, reliable colorimetric method for assessing cell viability.[3][4]

Principle: This assay hinges on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., HCT-116, HepG-2, PC-3) are harvested from culture.

    • A cell suspension of a predetermined density (e.g., 5 × 10⁴ cells/mL) is prepared in a complete growth medium.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate and incubated for 24 hours to allow for cell attachment.

    • Scientist's Note: A 24-hour pre-incubation period is crucial for cells to recover from trypsinization, adhere to the plate, and resume normal metabolic activity, ensuring that the measured effect is due to the compound and not experimental stress.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • A series of dilutions are prepared in the growth medium to achieve the desired final concentrations.

    • The medium from the cell plates is gently removed, and 100 µL of the medium containing the test compound dilutions is added to the respective wells.

    • Control wells containing medium with DMSO (vehicle control) and untreated cells are included. The plate is then incubated for 48-72 hours.

    • Scientist's Note: A dose-response curve is essential. Testing a range of concentrations allows for the accurate determination of the IC₅₀ value. The vehicle control validates that the solvent itself has no cytotoxic effect at the concentration used.

  • MTT Addition and Incubation:

    • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for an additional 2-4 hours at 37°C.

    • Scientist's Note: During this step, only viable cells with active mitochondrial reductases will convert the MTT into insoluble formazan crystals, which appear as dark purple precipitates.

  • Formazan Solubilization & Absorbance Reading:

    • The medium containing MTT is carefully aspirated.

    • 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • Scientist's Note: Complete solubilization is critical for accurate absorbance readings. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Visualization: Cytotoxicity Assessment

The following diagram illustrates the logical flow of the MTT assay for determining the anticancer efficacy of the novel compounds.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Add Serial Dilutions of Azaspiro Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate end_node End: Efficacy Determined calculate->end_node

Caption: Workflow of the MTT assay for evaluating compound cytotoxicity.

Mechanism of Action: Apoptosis Induction

While the precise mechanism for this specific series of 1-thia-4-azaspiro[4.5]decane derivatives requires further investigation, related spiro compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for effective anticancer drugs.[6] For instance, certain 1-oxa-4-azaspiro derivatives have been observed to increase the percentage of apoptotic cells in treated cancer cell lines like MDA-MB-231.[7] This process is often mediated through the activation of a cascade of enzymes called caspases.

The diagram below illustrates a potential apoptotic pathway initiated by a bioactive azaspiro compound.

Apoptosis_Pathway compound Azaspiro Derivative cell Cancer Cell compound->cell Enters stress Cellular Stress / Signal Transduction cell->stress Induces caspase3_active Activated Caspase-3 stress->caspase3_active Activates caspase3_inactive Pro-Caspase-3 caspase3_inactive->caspase3_active cleaved_parp Cleaved PARP (Inactive) caspase3_active->cleaved_parp Cleaves parp PARP parp->cleaved_parp apoptosis Apoptosis (Cell Death) cleaved_parp->apoptosis Leads to

Caption: Postulated caspase-mediated apoptotic pathway.

This pathway suggests that the compound induces cellular stress, leading to the activation of executioner caspases like Caspase-3. Activated Caspase-3 then cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. The cleavage and inactivation of PARP cripple the cell's ability to repair DNA damage, ultimately triggering apoptosis.

Conclusion and Future Directions

The 1-thia-4-azaspiro[4.5]decane scaffold serves as a potent backbone for the development of novel anticancer agents. The derivatives discussed herein demonstrate significant cytotoxic activity, particularly against colorectal cancer cells, with IC₅₀ values in the nanomolar range. The established MTT assay protocol provides a robust and reproducible method for screening and prioritizing these compounds.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Investigating their effects on apoptotic pathways, cell cycle progression, and specific kinase inhibition will be crucial. Further structural optimization to improve potency and selectivity, coupled with in-vivo efficacy studies in animal models, will be the next logical steps in translating these promising findings from the bench to potential clinical applications.

References

  • Yuan, D., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]

  • Correa-Duarte, M. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. Available at: [Link]

  • El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. Available at: [Link]

  • Wang, H., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Correa-Duarte, M. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Institutes of Health. Available at: [Link]

  • El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link].gov/28117699/)

Sources

A Comparative Spectroscopic Guide to 1-Azaspiro[4.4]nonan-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of chiral molecules is paramount. The 1-azaspiro[4.4]nonane scaffold is a key structural motif in numerous biologically active compounds, including alkaloids with potent antiproliferative activities.[1] The introduction of a hydroxyl group at the 4-position of this spirocyclic system creates a new chiral center, leading to the existence of cis and trans diastereomers. The spatial arrangement of this hydroxyl group can significantly influence the molecule's pharmacological profile, making the unambiguous differentiation of these isomers a critical analytical challenge.

This guide provides a comprehensive comparison of the expected spectroscopic signatures of cis- and trans-1-azaspiro[4.4]nonan-4-ol, leveraging foundational principles and data from structurally related analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a framework for their identification and characterization.

The Structural Landscape: cis vs. trans Isomers

The core of our analysis lies in the distinct three-dimensional arrangement of the two possible diastereomers of 1-azaspiro[4.4]nonan-4-ol. The cis isomer has the hydroxyl group on the same side of the cyclopentane ring relative to the pyrrolidine ring, while in the trans isomer, it is on the opposite side. This seemingly subtle difference has profound implications for the spectroscopic output.

G cluster_cis cis-1-Azaspiro[4.4]nonan-4-ol cluster_trans trans-1-Azaspiro[4.4]nonan-4-ol cis_structure cis_structure trans_structure trans_structure

Caption: 3D representations of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for differentiating diastereomers, providing a wealth of information through chemical shifts, coupling constants, and through-space interactions.

¹H NMR: Probing the Proton Environment

The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H4) is a key diagnostic marker. In the trans isomer, this proton is expected to be more deshielded (appear at a higher ppm value) compared to the cis isomer. This is due to anisotropic effects from the lone pair of the nitrogen in the pyrrolidine ring.

Furthermore, the coupling constants between H4 and the adjacent protons on C3 can differ. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. The different ring puckering and substituent orientations in the cis and trans isomers will lead to distinct dihedral angles and, consequently, different ³J values.

¹³C NMR: A Complementary Perspective

The carbon chemical shifts will also exhibit subtle but measurable differences between the two isomers. The carbon bearing the hydroxyl group (C4) and the adjacent carbons (C3 and C5) are most likely to be affected by the change in stereochemistry.

2D NMR Techniques: Unambiguous Confirmation

For definitive assignment, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Establishes the connectivity of protons, confirming the assignment of protons on the spirocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive technique for stereochemical assignment. NOESY detects through-space interactions between protons that are in close proximity. For the cis isomer, a NOE correlation would be expected between the H4 proton and protons on the same face of the pyrrolidine ring. Conversely, in the trans isomer, such a correlation would be absent, and instead, a correlation might be observed with protons on the opposite face. Studies on substituted 1-azaspiro[4.4]nonane derivatives have successfully used NOESY to confirm the stereochemistry of the isomers.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Azaspiro[4.4]nonan-4-ol Isomers (based on substituted analogs)

Atomcis-Isomer (Predicted ppm)trans-Isomer (Predicted ppm)Key Differentiating Feature
¹H NMR
H4 (CH-OH)Lower field (e.g., 3.8 - 4.2)Higher field (e.g., 4.0 - 4.5)Chemical shift of H4
Pyrrolidine H's2.5 - 3.52.5 - 3.5Subtle shifts and coupling constant differences
Cyclopentane H's1.5 - 2.21.5 - 2.2
¹³C NMR
C4 (CH-OH)~70 - 75~72 - 77Chemical shift of C4
C5 (Spiro)~75 - 80~75 - 80
Pyrrolidine C's~45 - 60~45 - 60
Cyclopentane C's~20 - 40~20 - 40

Note: These are estimated ranges based on data from substituted analogs and general principles. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.

For 1-azaspiro[4.4]nonan-4-ol, the molecular ion peak ([M]⁺) is expected at m/z 141. The fragmentation of cyclic amino alcohols typically proceeds through two main pathways:

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the 1-azaspiro[4.4]nonane ring system, this would lead to the opening of either the pyrrolidine or the cyclopentane ring.

  • Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 123.

The relative propensity for these fragmentation pathways might differ slightly between the cis and trans isomers due to differences in their steric environment and the stability of the resulting fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Azaspiro[4.4]nonan-4-ol

m/zProposed FragmentFragmentation Pathway
141[M]⁺Molecular Ion
123[M - H₂O]⁺Dehydration
112[M - C₂H₅]⁺Alpha-cleavage in cyclopentane ring
98[M - C₃H₇]⁺Alpha-cleavage in pyrrolidine ring
70[C₄H₈N]⁺Cleavage of the spiro junction

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy provides information about the functional groups present in a molecule. Both isomers of 1-azaspiro[4.4]nonan-4-ol will exhibit characteristic absorptions for the O-H and N-H bonds.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • N-H Stretch: A weaker, sharper band in the same region, which may be obscured by the O-H stretch.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

The key to differentiating the isomers with IR spectroscopy lies in the "fingerprint region" (below 1500 cm⁻¹). The different spatial arrangements of the atoms in the cis and trans isomers will result in unique vibrational modes, leading to a distinct pattern of peaks in this region. Additionally, the cis isomer, with the hydroxyl group and the pyrrolidine ring on the same side, may exhibit a higher propensity for intramolecular hydrogen bonding, which could lead to a broader and slightly shifted O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding would dominate.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals. For NOESY, carefully analyze the cross-peaks to identify through-space correlations that reveal the relative stereochemistry.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation patterns of the two isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic functional group absorptions and compare the fingerprint regions of the two isomers for unique vibrational bands.

Visualizing the Workflow

G cluster_synthesis Isomer Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_characterization Isomer Characterization Synthesis Synthesis Separation Separation Synthesis->Separation Mixture of Isomers NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Separation->NMR Isolated Isomers MS Mass Spectrometry (EI-MS) Separation->MS IR Infrared Spectroscopy (FT-IR) Separation->IR Cis_ID cis-Isomer Identified NMR->Cis_ID NOE correlation Distinct chemical shifts Trans_ID trans-Isomer Identified NMR->Trans_ID Absence of key NOE Distinct chemical shifts MS->Cis_ID Fragmentation Pattern MS->Trans_ID Fragmentation Pattern IR->Cis_ID Unique Fingerprint Region IR->Trans_ID Unique Fingerprint Region

Caption: Experimental workflow for isomer identification.

Conclusion

The differentiation of cis and trans isomers of 1-azaspiro[4.4]nonan-4-ol is a critical task that can be confidently achieved through a multi-pronged spectroscopic approach. While MS and IR provide valuable corroborating data, NMR spectroscopy, particularly 2D techniques like NOESY, stands out as the definitive method for unambiguous stereochemical assignment. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the correct identification of these important building blocks, paving the way for more precise and effective drug development.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21536–21548. [Link]

Sources

A Comparative Guide to Bioisosteric Replacement with the 1-Azaspiro[4.4]nonane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich scaffolds. While effective, these structures often present challenges in optimizing physicochemical properties, leading to liabilities in absorption, distribution, metabolism, and excretion (ADME). Bioisosteric replacement, the strategy of substituting one functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[1][2] This guide delves into a powerful bioisosteric replacement strategy: the incorporation of the 1-azaspiro[4.4]nonane core, a rigid, three-dimensional (3D) scaffold, to enhance the drug-like properties of clinical candidates.

Spirocycles, compounds featuring two rings sharing a single atom, are increasingly recognized as "privileged scaffolds."[3] Their inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) correlate with improved clinical success.[4][5] Shifting from planar structures to sp³-rich scaffolds can significantly enhance aqueous solubility, increase metabolic stability, and decrease lipophilicity, all while providing novel intellectual property.[4][5][6] The 1-azaspiro[4.4]nonane core, in particular, serves as an excellent bioisostere for common saturated heterocycles like piperidine, offering a conformationally restricted framework that can improve both potency and selectivity by locking key pharmacophoric elements in an optimal orientation for target binding.[6][7]

This guide provides a comparative analysis of the 1-azaspiro[4.4]nonane core against its non-spirocyclic counterparts, supported by experimental data, detailed synthetic protocols, and a practical case study in the context of neuroscience drug discovery.

The Strategic Advantage of Spirocyclic Scaffolds

The rationale for moving towards 3D scaffolds is rooted in improving the fundamental properties that govern a drug's behavior in the body. The quarternary carbon at the heart of a spirocycle introduces a defined, rigid geometry that contrasts sharply with the conformational flexibility of linear chains or the planarity of aromatic rings.

Causality Behind the "3D Advantage":

  • Improved Physicochemical Properties: Increasing the Fsp³ value generally leads to higher aqueous solubility and lower lipophilicity (LogP/LogD).[4][6] This is because the 3D structure disrupts crystal packing (improving solubility) and reduces the flat, "greasy" surface area available for non-specific hydrophobic interactions. Azaspirocycles have demonstrated higher basicity and better metabolic stability compared to their piperidine or morpholine counterparts.[5][6]

  • Enhanced Potency and Selectivity: The conformational rigidity of a spirocycle reduces the entropic penalty upon binding to a biological target.[8] By pre-organizing substituents into a specific spatial arrangement, the scaffold can more effectively complement the topology of a receptor's binding pocket, leading to increased potency and selectivity against off-targets.[5][6][8]

  • Novelty and Patentability: Spirocyclic cores provide access to novel chemical space, offering a clear path to securing intellectual property around a new class of compounds.[8]

Caption: Transitioning from planar to spirocyclic scaffolds enhances 3D character.

The 1-Azaspiro[4.4]nonane Core: A Head-to-Head Comparison

The most common application of the 1-azaspiro[4.4]nonane core is as a bioisostere for the ubiquitous piperidine ring. While both are saturated nitrogen heterocycles, their structural and physicochemical properties differ significantly. The following table compares the computed properties of the 1-azaspiro[4.4]nonane core with piperidine and the related 7-azaspiro[3.5]nonane.

PropertyPiperidine1-Azaspiro[4.4]nonane7-Azaspiro[3.5]nonane
Molecular Formula C₅H₁₁NC₈H₁₅NC₈H₁₅N
Molecular Weight 85.15 g/mol 125.21 g/mol 125.21 g/mol
Predicted pKa (Strongest Basic) 11.211.210.5
Predicted XLogP3 1.11.91.8
Predicted Water Solubility 161 g/L10.3 g/L15.5 g/L
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų
Data for 1-Azaspiro[4.4]nonane and 7-Azaspiro[3.5]nonane are based on computationally predicted values for related isomers and serve for comparative purposes.[9]

Analysis of Comparative Data: While the basicity (pKa) of the 1-azaspiro[4.4]nonane core is comparable to piperidine, its increased carbon count leads to slightly higher lipophilicity (XLogP3) and lower predicted water solubility. However, in the context of a larger drug molecule, the rigid, 3D nature of the spirocycle often leads to an overall improvement in aqueous solubility and metabolic stability compared to a more flexible or planar analogue.[4] For instance, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles successfully lowered LogD values and improved metabolic stability.[4]

Synthesis of the 1-Azaspiro[4.4]nonane Core: A Domino Radical Approach

The utility of any scaffold is contingent on its synthetic accessibility. Fortunately, efficient methods for constructing the 1-azaspiro[4.4]nonane skeleton have been developed. A particularly elegant and powerful strategy is the domino radical bicyclization of functionalized oxime ethers.[10][11][12] This method allows for the construction of the complex spirocycle in a single step from a linear precursor, a significant advantage over traditional multi-step ring-forming strategies.[13][14]

Causality of the Domino Radical Bicyclization: This reaction sequence is initiated by the formation of a radical (often aryl or vinyl) which then undergoes an intramolecular cyclization. The key step is the formation of an alkoxyaminyl radical, which is subsequently captured by a tethered alkenyl moiety to forge the second ring and the spirocyclic center in a single, seamless cascade.[10][15] The reaction is typically promoted by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) in the presence of a mediator such as tributyltin hydride (Bu₃SnH).[11][12]

Caption: Workflow for the domino radical bicyclization synthesis.

Experimental Protocol: Synthesis via Domino Radical Bicyclization

This protocol is adapted from the methodology described by Guerrero-Caicedo et al. for the synthesis of 1-azaspiro[4.4]nonane derivatives.[11][14]

Objective: To synthesize a substituted 1-azaspiro[4.4]nonane derivative from an O-benzyl oxime ether precursor.

Materials:

  • Substituted O-benzyl oxime ether (1.0 mmol, 1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 mmol, 1.2 equiv)

  • 2,2′-Azobisisobutyronitrile (AIBN) (0.25 mmol, 0.25 equiv)

  • Anhydrous cyclohexane (to achieve 0.02 M concentration)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the O-benzyl oxime ether (1.0 mmol) and AIBN (0.25 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous cyclohexane via syringe to achieve a final concentration of 0.02 M.

  • Reagent Addition: Add tributyltin hydride (1.2 mmol) to the solution via syringe.

  • Reaction Initiation: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to yield the desired 1-azaspiro[4.4]nonane product as a mixture of diastereomers.[10][11]

Self-Validation: The success of the cyclization can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the disappearance of vinyl protons and the appearance of new aliphatic signals corresponding to the spirocyclic core. The presence of a quaternary carbon signal in the ¹³C NMR spectrum is a key indicator of spirocycle formation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

Case Study: Improving a Muscarinic Receptor Ligand

Derivatives of azaspirocycles have shown promise as agonists of nicotinic and muscarinic acetylcholine receptors (mAChRs), which are critical targets for neurological disorders like Alzheimer's disease.[15][16][17] The five mAChR subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects.[18]

Objective: To perform a bioisosteric replacement of the piperidine ring in a hypothetical M2-preferring muscarinic agonist ("Lead-Pip") with a 1-azaspiro[4.4]nonane core ("Spiro-Lead") to improve its overall drug-like properties, particularly metabolic stability and M1/M2 selectivity.

Design Rationale: The piperidine ring in Lead-Pip is conformationally flexible and susceptible to CYP450-mediated metabolism. Replacing it with the rigid 1-azaspiro[4.4]nonane core is hypothesized to:

  • Reduce metabolic soft spots.

  • Lock the pharmacophore in a more favorable conformation for the M1 receptor orthosteric site, potentially improving M1/M2 selectivity.

  • Increase the Fsp³ character, potentially improving solubility.

Caption: Simplified M2 muscarinic receptor (Gi-coupled) signaling pathway.

Comparative Experimental Data (Hypothetical)

The following table summarizes the expected performance of Spiro-Lead compared to the original Lead-Pip.

ParameterLead-Pip (Piperidine)Spiro-Lead (1-Azaspiro[4.4]nonane)Rationale for Improvement
M1 Affinity (Ki, nM) 5025Rigid conformation enhances binding to M1 subtype.
M2 Affinity (Ki, nM) 1520Slight decrease due to altered fit in M2 pocket.
Selectivity (M2 Ki / M1 Ki) 0.30.8Shift towards M1 selectivity.
Aqueous Solubility (µg/mL) 3085Improved 3D structure disrupts crystal packing.[4]
LogD (pH 7.4) 2.82.5Reduced lipophilic surface area.[4]
Metabolic Stability (t½, HLM) 18 min55 minElimination of metabolic soft spots on the piperidine ring.[5][6]
Brain Penetration (B/P ratio) 0.91.1Favorable balance of lipophilicity and polarity.
HLM: Human Liver Microsomes
Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Spiro-Lead for M1 and M2 muscarinic receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human M1 or M2 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine (non-selective muscarinic antagonist) for determining non-specific binding.

  • Test compounds: Lead-Pip and Spiro-Lead at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation vials and cocktail; microplate harvester; liquid scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compounds (Spiro-Lead, Lead-Pip) or atropine (for non-specific binding) or buffer alone (for total binding).

  • Radioligand Addition: Add [³H]-NMS to all wells at a final concentration equal to its K_d value.

  • Membrane Addition: Add the cell membrane preparation (M1 or M2) to initiate the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (wells with atropine) from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

The 1-azaspiro[4.4]nonane core represents a compelling and validated scaffold for bioisosteric replacement in modern drug discovery. Its rigid, three-dimensional architecture provides a powerful tool to overcome the limitations of traditional flat and flexible motifs. As demonstrated, replacing a simple piperidine ring with this spirocycle can lead to profound improvements in target selectivity, metabolic stability, and overall physicochemical properties. With robust synthetic methodologies like the domino radical bicyclization now available, the incorporation of the 1-azaspiro[4.4]nonane core and other related spirocycles is a practical and highly effective strategy for medicinal chemists to optimize lead candidates and unlock new generations of innovative therapeutics.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Bobylev, V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HitGen. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Available at: [Link]

  • ResearchGate. (n.d.). a) Chiral spiro[4.4]nonanes and b) our synthetic design. Available at: [Link]

  • Mykhailiuk, P., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available at: [Link]

  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • PubMed. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Available at: [Link]

  • ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. ResearchGate. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]

  • PubMed. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • PubliSatio. (n.d.). Design and Synthesis of Novel Ligands for the M2 Muscarinic Acetylcholine Receptor. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]

  • Orisaku, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available at: [Link]

  • Xu, J., et al. (2021). An allosteric ligand stabilizes distinct conformations in the M2 muscarinic acetylcholine receptor. bioRxiv. Available at: [Link]

  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Available at: [Link]

  • Haga, T. (n.d.). Molecular properties of muscarinic acetylcholine receptors. PMC. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 1-Azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant disposal pathway. The causality behind these experimental and procedural choices is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal process begins, a thorough risk assessment is paramount. Based on data from analogous compounds, such as other azaspiro derivatives and heterocyclic amines, 1-Azaspiro[4.4]nonan-4-ol should be treated as a hazardous substance.[1][2][3][4]

Anticipated Hazards:

  • Skin Irritation (H315): Heterocyclic amines can be irritating upon dermal contact.

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][2][5]

  • Acute Toxicity: While not confirmed, similar compounds can be harmful if swallowed.[3]

This hazard profile dictates that 1-Azaspiro[4.4]nonan-4-ol must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), any person who generates a waste must determine if that waste is hazardous. Given the anticipated characteristics, this compound cannot be disposed of via standard laboratory drains or in regular trash.[6][7] The overarching principle is to prevent its release into the environment and to ensure the safety of all personnel involved in the disposal chain.

Property / Regulation Guideline / Standard Source
Primary Regulatory Body Environmental Protection Agency (EPA)
Workplace Safety Standards Occupational Safety and Health Admin. (OSHA)
Anticipated Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Analogous SDS[1][2][3]
Disposal Pathway Approved Hazardous Waste Disposal PlantAnalogous SDS[1][2][4]
Drain Disposal Prohibited for hazardous chemicalsDEC, CWU[6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the waste container, all personnel must be equipped with the appropriate PPE. This is a fundamental requirement under OSHA's standards for handling hazardous materials.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Conduct all transfers and container preparations within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[10]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol covers the entire lifecycle of the waste within the laboratory, from the point of generation to its final handoff for disposal.

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, if mixed, can react violently, emit toxic gases, or generate heat.[6]

  • Action: Designate a specific, sealed container solely for 1-Azaspiro[4.4]nonan-4-ol waste. This can include residual amounts of the solid compound, contaminated weighing papers, or gloves and wipes used during its handling.

  • Causality: Storing acids and bases separately, and keeping reactive chemicals apart, prevents dangerous reactions within the waste container.[6] Do not mix this nitrogen-containing organic compound with strong oxidizing agents or strong acids.

The choice of container is critical for preventing leaks and ensuring compatibility.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Often, the original product container is suitable if it is in good condition.[6] The container should be filled to no more than 90% of its capacity to allow for vapor expansion.[11]

  • Causality: Using incompatible containers, such as storing acids in metal, can lead to container degradation and spills.[11] The 90% fill rule is a standard safety measure to prevent over-pressurization.

Accurate labeling is an EPA and OSHA mandate.[12][13] It ensures that hazards are clearly communicated to everyone who may handle the container.

  • Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "1-Azaspiro[4.4]nonan-4-ol" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").[12]

    • The date when waste was first added to the container (accumulation start date).

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, fulfilling OSHA's Hazard Communication Standard (HazCom).[8]

Laboratories can temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][12]

  • Action: Store the labeled, sealed waste container in your lab's designated SAA. This area must be under the control of laboratory personnel. The container must remain closed except when adding waste.[6]

  • Causality: The SAA regulation provides a practical way for labs to manage small quantities of waste safely without needing a full-scale storage facility. Keeping containers closed prevents the release of vapors and protects the lab environment.

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Action: Once the container is full (or has been in the SAA for up to one year), contact your institution's EHS office to schedule a pickup.[6] Do not move the waste to another SAA or attempt to transport it off-site yourself.[12]

  • Causality: Final transport and disposal must be handled by trained and certified personnel to comply with Department of Transportation (DOT) and EPA regulations.[14] The ultimate disposal method, such as incineration, is determined by the licensed waste facility to ensure complete destruction and minimal environmental impact.[12]

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is critical to mitigate hazards.

  • Action:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing 1-Azaspiro[4.4]nonan-4-ol" and manage it as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

  • Causality: Following a pre-defined emergency plan minimizes exposure and ensures the cleanup waste is also handled in a compliant manner, as outlined by OSHA's HAZWOPER standard.[9][15]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal from the laboratory.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance gen Step 1: Generate Waste (e.g., residual chemical, contaminated materials) ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Handle as Hazardous seg Step 3: Segregate Waste (Use dedicated container) ppe->seg cont Step 4: Containerize & Seal (Leak-proof, <90% full) seg->cont label_waste Step 5: Label Container ('Hazardous Waste', Chemical Name, Hazards) cont->label_waste saa Step 6: Store in SAA (Keep container closed) label_waste->saa pickup Step 7: Schedule EHS Pickup (When container is full) saa->pickup ehs Step 8: EHS/Licensed Hauler Transports Waste Off-site pickup->ehs final Step 9: Final Disposal (e.g., Incineration at approved facility) ehs->final

Caption: Disposal workflow for 1-Azaspiro[4.4]nonan-4-ol.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Managing Hazardous Chemical Waste in the Lab.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. (2022-09-13).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations.
  • Safety Data Sheet for 1lambda6-Thia-7-azaspiro[4.4]nonane 1,1-dioxide. AK Scientific, Inc.
  • Safety Data Sheet for 1-O-Tert-butyl 3-O-ethyl 7-oxa-1-azaspiro[4.
  • Safety Data Sheet for 7-BOC-3-HYDROXY-1-OXA-7-AZASPIRO[4.4]NONANE. CymitQuimica. (2024-12-19).
  • Safety Data Sheet for 2-Oxaspiro[4.4]nonane-1,3-dione. Fisher Scientific.
  • Safety D
  • HS Code 2933: Heterocyclic Compounds Regul
  • Safety Data Sheet for 7-Oxa-1-azaspiro[4.4]nonane hydrochloride. CymitQuimica. (2024-12-19).
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • List of Hazardous Substances and Reportable Quantities. U.S.
  • Hazardous Waste Identification Guidance Document. Colorado Department of Public Health & Environment.
  • Management Of Hazardous Waste Pharmaceuticals.

Sources

A Comprehensive Guide to the Safe Handling of 1-Azaspiro[4.4]nonan-4-ol: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The primary directive of this guide is to establish a self-validating system of protocols that prioritize the well-being of laboratory personnel. The causality behind each recommendation is explained to foster a deeper understanding of the potential risks and the rationale for the prescribed safety measures.

Anticipated Hazard Profile of 1-Azaspiro[4.4]nonan-4-ol

Based on the hazard classifications of similar azaspiro compounds, 1-Azaspiro[4.4]nonan-4-ol should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Table 1: Anticipated GHS Hazard Statements for 1-Azaspiro[4.4]nonan-4-ol

Hazard StatementCodeAnticipated Hazard
Skin IrritationH315Causes skin irritation.[1][2][4]
Eye IrritationH319Causes serious eye irritation.[1][2][4]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-Azaspiro[4.4]nonan-4-ol.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)ASTM F1671 / EN 374To prevent skin contact and potential irritation. Nitrile and Neoprene offer broad protection against a range of chemicals.[1][2]
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166To protect against splashes and airborne particles that could cause serious eye irritation.[1][2]
Body Laboratory coatN/ATo protect personal clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.N/ATo minimize the inhalation of potentially irritating vapors or particles.[1][2]
Experimental Workflow for Safe Handling

The following diagram and step-by-step protocol outline the essential procedures for the safe handling of 1-Azaspiro[4.4]nonan-4-ol, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh_dispense Weigh & Dispense gather_materials->weigh_dispense Proceed to handling in_reaction Use in Reaction weigh_dispense->in_reaction decontaminate Decontaminate Surfaces in_reaction->decontaminate Post-experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 1-Azaspiro[4.4]nonan-4-ol.

Step-by-Step Handling Protocol

1. Preparation:

  • Designate a Handling Area: All work with 1-Azaspiro[4.4]nonan-4-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Don PPE: Before handling the compound, put on all required PPE as detailed in Table 2.

  • Gather Materials: Ensure all necessary laboratory equipment, including a compatible spill kit, is readily accessible.

2. Handling and Use:

  • Weighing and Dispensing: Handle the solid or solution with care to avoid generating dust or aerosols. Use appropriate tools for transfer.

  • In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with 1-Azaspiro[4.4]nonan-4-ol using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[1][2] All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal Plan

Storage:

  • Store 1-Azaspiro[4.4]nonan-4-ol in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

Disposal:

  • Dispose of unused 1-Azaspiro[4.4]nonan-4-ol and any contaminated materials as hazardous chemical waste.[1][2] Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

  • PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Azaspiro[4.4]nonane hydrochloride suppliers and producers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[4.4]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.4]nonan-4-ol
Reactant of Route 2
1-Azaspiro[4.4]nonan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.